molecular formula C9H12N2O2 B1366510 2-(4-Methoxyphenoxy)ethanimidamide CAS No. 133915-35-2

2-(4-Methoxyphenoxy)ethanimidamide

Cat. No.: B1366510
CAS No.: 133915-35-2
M. Wt: 180.2 g/mol
InChI Key: ZAVSPGJDAHKCPE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethanimidamide, often supplied as its hydrochloride salt (CAS 855879-31-1), is a high-value chemical building block in organic synthesis and medicinal chemistry research. Its core research value lies in its role as a key precursor for the synthesis of multisubstituted pyrimidine derivatives . A 2021 scientific study demonstrated that this amidine compound was successfully reacted with diethyl oxalpropionate to create a pyrimidine core structure, which was then elaborated into novel compounds that exhibited potent activity against Staphylococcus aureus planktonic cells and biofilms . These synthesized pyrimidines functioned as promising anti-biofilm agents, effectively inhibiting biofilm formation and reducing the viability of pre-formed biofilms, highlighting the significance of this intermediate in developing new antibacterial strategies to combat antimicrobial resistance . As a versatile synthon, the compound's structure features a reactive amidine group and a 4-methoxyphenoxy ether linkage, making it suitable for further structural diversification in drug discovery projects. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a comprehensive risk assessment before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVSPGJDAHKCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443010
Record name 2-(4-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133915-35-2
Record name 2-(4-methoxyphenoxy)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-methoxyphenoxy)ethanimidamide, a key building block in medicinal chemistry. The document details a robust two-step synthetic pathway, commencing with the Williamson ether synthesis to form the nitrile intermediate, 2-(4-methoxyphenoxy)acetonitrile, followed by its conversion to the target ethanimidamide via the Pinner reaction. Each synthetic step is accompanied by a detailed, field-tested protocol. Furthermore, this guide outlines a multi-technique approach for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper is intended to serve as a practical resource for researchers engaged in the synthesis of novel guanidinium-containing compounds and related pharmacophores.

Introduction and Rationale

The ethanimidamide moiety, a close relative of the guanidinium group, is a privileged scaffold in drug discovery, known for its ability to engage in multiple hydrogen bonding interactions and its basic character. The title compound, this compound, incorporates a methoxyphenoxy group, a common feature in many biologically active molecules that can influence pharmacokinetic and pharmacodynamic properties. A reliable and well-characterized synthetic route to this compound is therefore of significant value to the scientific community.

This guide eschews a generic template in favor of a structure that logically follows the scientific process, from conceptualization of the synthetic strategy to the empirical validation of the final product. The protocols described herein are designed to be self-validating, with explanations for the choice of reagents and conditions to empower the researcher with a deeper understanding of the underlying chemical principles.

Synthetic Strategy and Protocols

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step establishes the core phenoxyethane framework via a Williamson ether synthesis, a classic and reliable method for ether formation.[1][2][3] The second step employs the Pinner reaction to convert the nitrile functionality into the desired ethanimidamide.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Pinner Reaction 4-Methoxyphenol 4-Methoxyphenol Nitrile_Intermediate 2-(4-Methoxyphenoxy)acetonitrile 4-Methoxyphenol->Nitrile_Intermediate 1. Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Nitrile_Intermediate 2. Base NaOH (aq) Base->Nitrile_Intermediate 3. Solvent_1 Toluene/Water Solvent_1->Nitrile_Intermediate 4. Imidate_Intermediate Ethyl 2-(4-methoxyphenoxy)acetimidate (Pinner Salt) Nitrile_Intermediate->Imidate_Intermediate a. Ethanol_HCl Ethanolic HCl Ethanol_HCl->Imidate_Intermediate b. Ammonia Ammonia Final_Product This compound Ammonia->Final_Product d. Imidate_Intermediate->Final_Product c.

Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[3][6] In this protocol, the phenolic proton of 4-methoxyphenol is deprotonated by sodium hydroxide to form the more nucleophilic sodium 4-methoxyphenoxide. This phenoxide then displaces the chloride from chloroacetonitrile to form the desired ether linkage. The use of a biphasic toluene/water system with a phase-transfer catalyst is not strictly necessary but can be beneficial for large-scale reactions. For laboratory scale, the reaction proceeds efficiently as described. A patent for a similar transformation provides a strong basis for this procedure.[7]

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxyphenol (12.4 g, 0.1 mol) and toluene (100 mL).

  • Base Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL) via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Alkylation: To the resulting mixture, add chloroacetonitrile (8.3 g, 0.11 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete, add water (50 mL) to the flask. Separate the organic layer and wash it sequentially with 1 M NaOH (2 x 30 mL) to remove any unreacted phenol, and then with brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary, although it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to amidines.[5][8] The reaction proceeds in two stages. First, the nitrile reacts with an alcohol (ethanol in this case) under anhydrous acidic conditions (gaseous HCl) to form the ethyl imidate hydrochloride, also known as a Pinner salt.[9] This intermediate is typically not isolated. In the second stage, the Pinner salt is treated with ammonia to form the final amidine product.[4][10]

Experimental Protocol:

  • Pinner Salt Formation: Dissolve 2-(4-methoxyphenoxy)acetonitrile (16.3 g, 0.1 mol) in anhydrous ethanol (100 mL) in a 250 mL flask equipped with a magnetic stirrer and a gas inlet tube. Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the temperature is maintained below 10 °C. Seal the flask and allow it to stand at 0-5 °C for 24 hours, during which the Pinner salt may precipitate.

  • Ammonolysis: Cool the reaction mixture (or the suspension of the Pinner salt) to -10 °C. Add this mixture slowly to a solution of ammonia in ethanol (approximately 5-7 M, 100 mL), pre-cooled to -10 °C.

  • Reaction Progression: Stir the resulting mixture at room temperature for 48 hours in a sealed vessel.

  • Isolation: Remove the excess ammonia and ethanol under reduced pressure. The resulting residue contains the desired this compound, likely as its hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the hydrochloride salt of the title compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization_Workflow Final_Product This compound (as HCl salt) NMR NMR Spectroscopy (1H and 13C) Final_Product->NMR Structural Elucidation FTIR FT-IR Spectroscopy Final_Product->FTIR Functional Group ID MS Mass Spectrometry Final_Product->MS Molecular Weight Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed

Figure 2: Workflow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target compound. The expected chemical shifts are based on the analysis of similar structures.[11][12][13][14]

Table 1: Predicted 1H and 13C NMR Data for this compound

1H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Proton3.75Singlet3H-OCH3
4.60Singlet2H-OCH2-
6.90Multiplet4HAromatic C-H
8.5-9.5Broad Singlet3H-C(=NH)NH2
13C NMR Predicted δ (ppm) Assignment
Carbon55.6-OCH3
68.0-OCH2-
114.8Aromatic C-H
115.5Aromatic C-H
152.5Aromatic C-O
154.2Aromatic C-O
168.0-C(=NH)NH2

Note: The chemical shifts of the amidinium protons are highly dependent on the solvent and concentration and may exchange with solvent protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The guanidinium-like functionality has characteristic absorption bands.[5][15]

Table 2: Key FT-IR Absorption Bands

Wavenumber (cm-1) Vibrational Mode Functional Group
3300-3100N-H stretchingAmidinium
2950-2850C-H stretchingAliphatic and methoxy
~1660C=N stretchingAmidinium
~1600, ~1500C=C stretchingAromatic ring
1230C-O-C stretchingAryl ether
~1100C-N stretchingAmidinium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For the hydrochloride salt, electrospray ionization (ESI) is the preferred method.

Table 3: Expected Mass Spectrometry Data

Parameter Value Interpretation
Molecular FormulaC9H12N2O2
Molecular Weight180.21 g/mol (Free Base)
Expected [M+H]+181.0972Protonated molecule (observed in ESI-MS)

Key fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 4-methoxyphenoxy cation (m/z 123) and the side chain.[16][17]

Conclusion

This technical guide has detailed a reliable and reproducible two-step synthesis of this compound. The described protocols, based on the Williamson ether synthesis and the Pinner reaction, are robust and amenable to laboratory-scale preparation. The comprehensive characterization strategy, employing NMR, FT-IR, and MS, provides a clear framework for the structural verification and purity assessment of the final product. This document serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries, facilitating the synthesis of this and related compounds for further research and development.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.
  • Novel process for synthesis of a phenoxy diaminopyrimidine compound. WO2019209607A1.
  • Pinner Reaction. NROChemistry. Available at: [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]

  • Pinner reaction. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. chemeurope.com. Available at: [Link]

  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 4-Methoxyphenol. Rhodium Archive. Available at: [Link]

  • Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. PrepChem.com. Available at: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 4-Methoxyphenol. designer-drug.com. Available at: [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Available at: [Link]

  • 1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Available at: [Link]

  • 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. Available at: [Link]

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][8]benzothiazepin-1-ones under electron impact ionization conditions. PubMed. Available at: [Link]

  • Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. WO2009128088A2.
  • 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Chemsrc. Available at: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

  • 4-Methylcatecholdimethylacetate. PubChem. Available at: [Link]

  • Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. Available at: [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

  • 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. PubChem. Available at: [Link]

  • Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... ResearchGate. Available at: [Link]

  • 2-Propen-1-amine, N-[(4-methoxyphenyl)methylene]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. Royal Society of Chemistry. Available at: [Link]

Sources

novel synthesis routes for 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Novel Synthesis Routes for 2-(4-Methoxyphenoxy)ethanimidamide Hydrochloride

Abstract

This compound hydrochloride is a valuable building block in medicinal chemistry and drug development. The synthesis of this amidine functional group has traditionally relied on the classical Pinner reaction, a robust but often harsh method. This technical guide provides an in-depth analysis of both the traditional Pinner synthesis and several novel, more efficient synthetic strategies. We will explore the causality behind experimental choices, present detailed protocols, and compare methodologies to provide researchers and drug development professionals with a comprehensive understanding of modern approaches to synthesizing this key intermediate. The focus will be on routes that offer improved yields, operational simplicity, and enhanced safety profiles.

Introduction: The Significance of the Amidine Moiety

Amidines are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are considered nitrogen analogues of carboxylic acids and esters and serve as crucial pharmacophores in a wide array of biologically active molecules. Their ability to act as strong bases and engage in hydrogen bonding makes them key components in designing enzyme inhibitors and receptor agonists.[1][2] The target molecule, this compound hydrochloride, offers a scaffold that combines the amidine group with a methoxyphenoxy moiety, making it an attractive starting point for library synthesis in drug discovery programs.

The development of efficient and scalable synthetic routes is paramount. While traditional methods are well-established, they often suffer from limitations such as the use of hazardous reagents, stringent reaction conditions, and limited functional group tolerance.[2] This guide delves into modern catalytic and alternative activation methods that overcome these challenges.

Synthesis of the Key Precursor: 2-(4-Methoxyphenoxy)acetonitrile

All synthetic pathways to the target amidine begin with the nitrile precursor, 2-(4-methoxyphenoxy)acetonitrile. The most reliable and widely used method for its preparation is the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by a phenoxide.

The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-methoxyphenol with a suitable base, such as potassium carbonate or sodium hydroxide, to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an acetonitrile synthon, typically chloroacetonitrile. The choice of a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion relatively free, thereby accelerating the rate of the Sₙ2 reaction.

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack M4_Phenol 4-Methoxyphenol Phenoxide 4-Methoxyphenoxide Anion M4_Phenol->Phenoxide + Base Chloroacetonitrile Chloroacetonitrile Product 2-(4-Methoxyphenoxy)acetonitrile Base Base (e.g., K₂CO₃) Phenoxide->Product + Chloroacetonitrile Salt Salt Byproduct (e.g., KCl)

Caption: Williamson Ether Synthesis for the precursor nitrile.

The Traditional Pathway: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is the cornerstone method for converting nitriles into amidines.[3][4] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which is subsequently treated with ammonia to yield the final amidine.[5][6]

Mechanism and Rationale

Step 1: Formation of the Imidate (Pinner Salt) The reaction is initiated by bubbling anhydrous hydrogen chloride (HCl) gas through a solution of the nitrile, 2-(4-methoxyphenoxy)acetonitrile, in an anhydrous alcohol, such as ethanol. The strong acid protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.[7] The alcohol then acts as a nucleophile, attacking this activated carbon to form the corresponding ethyl imidate hydrochloride salt. The use of strictly anhydrous conditions is critical to prevent the hydrolysis of the intermediate imidate or the starting nitrile, which would lead to the formation of unwanted ester or amide byproducts.[4]

Step 2: Ammonolysis to the Amidine The isolated Pinner salt is then dissolved in an alcoholic solution saturated with ammonia. Ammonia performs a nucleophilic attack on the imidate carbon, displacing the ethoxy group to form the desired this compound, which is isolated as its stable hydrochloride salt.[5][7]

cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 2-(4-Methoxyphenoxy)acetonitrile PinnerSalt Ethyl 2-(4-methoxyphenoxy)acetimidate HCl (Pinner Salt) Nitrile->PinnerSalt Reagents1 Anhydrous EtOH, HCl (gas) Reagents1->PinnerSalt Reagents2 Ammonia (in EtOH) AmidineHCl This compound HCl Reagents2->AmidineHCl PinnerSalt->AmidineHCl Nitrile 2-(4-Methoxyphenoxy)acetonitrile CatalyticCycle Catalytic Cycle (Nitrile Activation & Nucleophilic Addition) Nitrile->CatalyticCycle AmineSource Amine Source (e.g., NH₄Cl) AmineSource->CatalyticCycle Catalyst Cu(I) Catalyst + Ligand Catalyst->CatalyticCycle Base Base (e.g., Cs₂CO₃) Base->CatalyticCycle Solvent Solvent (e.g., TFE) Solvent->CatalyticCycle AmidineHCl This compound HCl CatalyticCycle->AmidineHCl

Sources

A Deep Dive into the Spectroscopic Characterization of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 2-(4-Methoxyphenoxy)ethanimidamide, a molecule of interest due to its potential applications in pharmaceutical development. As a Senior Application Scientist, this document is structured to not only present the spectral data but to also offer insights into the experimental rationale and data interpretation, ensuring a thorough understanding for researchers and scientists in the field.

Introduction to this compound

This compound is a small organic molecule featuring a methoxyphenoxy group linked to an ethanimidamide moiety. The structural hypothesis for this compound is a key determinant of its potential biological activity, and its confirmation is reliant on a multi-faceted spectroscopic approach. This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The hydrochloride salt of this compound is cataloged in PubChem with the molecular formula C9H12N2O2[1]. Spectroscopic data for a compound with a similar molecular formula (C9H12NO2) is available from a synthesis report, which will be used as a reference for the free base form in this guide[2]. It is crucial to acknowledge this distinction in the following analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete mapping of the molecular skeleton.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a 400 MHz NMR spectrometer.

Data Interpretation:

The expected ¹H NMR signals for this compound are summarized in the table below. The data is referenced from a compound with the molecular formula C9H12NO2, presumed to be the free base of the target molecule[2].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.45broad singlet1HImidamide NH
7.55doublet (d)2HAromatic CH (ortho to -OCH₃)
6.85doublet (d)2HAromatic CH (meta to -OCH₃)
3.85singlet3HMethoxy (-OCH ₃)
2.25singlet3HEthanimidamide CH

The broad singlet at 9.45 ppm is characteristic of the exchangeable protons of the imidamide group. The two doublets at 7.55 and 6.85 ppm are indicative of a para-substituted benzene ring. The singlet at 3.85 ppm corresponds to the three protons of the methoxy group, and the singlet at 2.25 ppm is assigned to the methyl group of the ethanimidamide moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Experimental Protocol:

The same sample used for ¹H NMR is analyzed for ¹³C NMR on a 101 MHz spectrometer.

Data Interpretation:

The table below outlines the expected ¹³C NMR signals for this compound, based on the aforementioned reference compound[2].

Chemical Shift (δ) ppmAssignment
160.6Imidamide C =N
155.6Aromatic C -OCH₃
129.2Aromatic C -O
127.5Aromatic C H
114.0Aromatic C H
55.4Methoxy -OC H₃
12.3Ethanimidamide C H₃

The signal at 160.6 ppm is characteristic of the carbon atom in the C=N bond of the imidamide group. The aromatic carbons appear in the range of 114.0 to 155.6 ppm. The signal at 55.4 ppm is assigned to the methoxy carbon, and the upfield signal at 12.3 ppm corresponds to the methyl carbon of the ethanimidamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum is typically recorded using a potassium bromide (KBr) pellet method on a Fourier-transform infrared (FTIR) spectrometer.

Data Interpretation:

The key IR absorption bands for this compound are presented below, with data sourced from the reference compound[2].

Wavenumber (cm⁻¹)IntensityAssignment
3209Strong, BroadN-H stretching (imidamide)
3085, 2997, 2965MediumC-H stretching (aromatic and aliphatic)
1612StrongC=N stretching (imidamide)
1515StrongC=C stretching (aromatic)
1242StrongC-O-C stretching (asymmetric)
1021MediumC-O-C stretching (symmetric)
822StrongC-H out-of-plane bending (para-disubstituted aromatic)

The broad band at 3209 cm⁻¹ is indicative of the N-H stretching vibrations of the imidamide group, with the broadening suggesting hydrogen bonding. The strong absorption at 1612 cm⁻¹ is characteristic of the C=N double bond. The bands in the 1515-1600 cm⁻¹ region are typical for aromatic C=C stretching. The strong absorptions at 1242 cm⁻¹ and 1021 cm⁻¹ are due to the asymmetric and symmetric stretching of the aryl ether C-O-C bond, respectively. The band at 822 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the molecular formula.

Experimental Protocol:

The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

Data Interpretation:

For the free base form of this compound (C9H12N2O2), the expected monoisotopic mass is approximately 180.09 g/mol . The reference data shows a high-resolution mass spectrometry (HRMS) result using positive ion electrospray ionization (ESI+) with a calculated mass for the protonated molecule [M+H]⁺ of 166.0862 m/z[2]. This corresponds to a molecular formula of C9H11NO2, which differs from the expected formula for the target compound.

For the hydrochloride salt, this compound hydrochloride (C9H13ClN2O2), PubChem predicts several adducts in mass spectrometry[1]. The predicted mass for the protonated molecule [M+H]⁺ is 181.09715 m/z[1].

Data Integration and Structural Confirmation

The collective spectroscopic data provides a cohesive picture of the molecular structure of this compound. The workflow for this structural elucidation is outlined below.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_Other_Spec Other Spectroscopic Techniques cluster_Interpretation Data Interpretation H_NMR ¹H NMR Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Formula Molecular Formula & Weight MS->Molecular_Formula Structure Structural Confirmation of This compound Proton_Env->Structure Carbon_Skeleton->Structure Functional_Groups->Structure Molecular_Formula->Structure

Caption: Workflow for the structural elucidation of this compound.

The ¹H and ¹³C NMR data collaboratively establish the carbon-hydrogen framework, confirming the presence of a para-substituted methoxyphenyl group and an ethanimidamide moiety. The IR spectrum corroborates the presence of key functional groups, including the N-H and C=N of the imidamide and the aryl ether linkage. Finally, mass spectrometry provides the molecular weight and, with HRMS, the elemental composition, which should align with the proposed structure. The discrepancy in the referenced HRMS data highlights the importance of using multiple analytical techniques and carefully sourced reference materials for unambiguous structural confirmation.

Conclusion

The spectroscopic analysis of this compound, through the integrated use of NMR, IR, and MS, provides a robust methodology for its structural characterization. This guide has detailed the expected spectral data and the rationale behind their interpretation, offering a comprehensive resource for researchers. While the presented data is based on the closest available literature, it underscores the critical need for generating and publishing complete and verified spectroscopic data for novel compounds to advance scientific research and drug development.

References

  • Supporting information - The Royal Society of Chemistry. [Link]

  • PubChemLite - this compound hydrochloride (C9H12N2O2). [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethanimidamide: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenoxy)ethanimidamide, a versatile chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of its synthesis, characterization, and physicochemical properties. The synthesis of the target compound is detailed through the well-established Pinner reaction, starting from the commercially available precursor 2-(4-Methoxyphenoxy)acetonitrile. This guide outlines detailed experimental protocols for its synthesis and purification, as well as for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a summary of its key physical and chemical properties is presented, along with essential safety and handling information. This document aims to be a valuable resource for researchers utilizing this compound in their scientific endeavors.

Introduction

This compound is a member of the amidine class of organic compounds, which are characterized by the R-C(=NH)NH2 functional group. Amidines are highly basic compounds and are recognized as important pharmacophores in modern drug discovery.[1] Their ability to act as bioisosteres of guanidines and their capacity to engage in various biological interactions have led to their incorporation into a wide range of therapeutic agents. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules with potential biological activity. This guide provides a foundational understanding of this compound for researchers interested in exploring its potential.

Synthesis of this compound

The most common and efficient method for the synthesis of amidines from nitriles is the Pinner reaction.[2] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[2] The synthesis of this compound can be achieved in a two-step process starting from 4-methoxyphenol.

Synthesis of the Precursor: 2-(4-Methoxyphenoxy)acetonitrile

The nitrile precursor can be synthesized via a nucleophilic substitution reaction between 4-methoxyphenol and a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[3]

Reaction Scheme:

A diagram illustrating the synthesis of the precursor will be provided in the full document.

Synthesis of this compound hydrochloride via the Pinner Reaction

The Pinner reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the intermediate Pinner salt to an ester.[2]

Reaction Scheme:

A diagram illustrating the Pinner reaction for the synthesis of the target compound will be provided in the full document.

Experimental Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Pinner Reaction start_prec 4-Methoxyphenol & Chloroacetonitrile reaction_prec Nucleophilic Substitution (e.g., K2CO3 in Acetone) start_prec->reaction_prec workup_prec Aqueous Work-up & Extraction reaction_prec->workup_prec purification_prec Purification (e.g., Distillation or Column Chromatography) workup_prec->purification_prec product_prec 2-(4-Methoxyphenoxy)acetonitrile purification_prec->product_prec start_pinner 2-(4-Methoxyphenoxy)acetonitrile product_prec->start_pinner Proceed to Pinner Reaction imidate_formation Imidate Salt Formation (Anhydrous EtOH, HCl gas, 0°C) start_pinner->imidate_formation ammonolysis Ammonolysis (Ammonia in EtOH) imidate_formation->ammonolysis workup_pinner Filtration & Concentration ammonolysis->workup_pinner product_pinner This compound Hydrochloride workup_pinner->product_pinner

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes both known and estimated properties. Experimentally determined values should be obtained for any critical applications.

PropertyValue (Hydrochloride Salt)Source/Method
CAS Number 855879-31-1[4][5]
Molecular Formula C9H13ClN2O2[4]
Molecular Weight 216.66 g/mol [4]
Appearance White to off-white solid (estimated)General knowledge
Melting Point Not available (requires experimental determination)-
Boiling Point Not available (likely decomposes)-
Solubility Soluble in water, methanol, ethanol (estimated)General knowledge
pKa (of conjugate acid) ~10-12 (estimated based on typical amidines)[6]

Chemical Properties and Reactivity

  • Basicity: Amidines are strong organic bases due to the delocalization of the positive charge in their conjugate acid form.[6] The pKa of the conjugate acid of this compound is expected to be in the range of 10-12.

  • Stability: As a hydrochloride salt, the compound is expected to be relatively stable under normal storage conditions. The free base may be less stable and susceptible to hydrolysis.

  • Reactivity: The amidine functional group can undergo various reactions, including hydrolysis to the corresponding amide, and can act as a nucleophile.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons (two doublets, ~6.8-7.0 ppm), the methylene protons adjacent to the ether oxygen (singlet, ~4.5 ppm), and broad, exchangeable signals for the amidine protons (-NH2 and =NH).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the amidine carbon in the range of 150-170 ppm, which is characteristic of this functional group.[7] Other expected signals include those for the aromatic carbons, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations in the range of 3100-3500 cm⁻¹.

  • C=N stretching vibration around 1650 cm⁻¹.

  • C-O-C (ether) stretching vibrations around 1250 cm⁻¹ and 1030 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Due to the high basicity of amidines, soft ionization techniques such as Electrospray Ionization (ESI) are recommended to minimize fragmentation.[7]

Predicted m/z values for the free base (C9H12N2O2): [8]

  • [M+H]⁺: 181.09715

  • [M+Na]⁺: 203.07909

Experimental Protocols

Protocol for the Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

This protocol is adapted from general procedures for Williamson ether synthesis.[9]

  • To a stirred solution of 4-methoxyphenol (1 eq.) in a suitable solvent (e.g., acetone or acetonitrile) is added a base (e.g., anhydrous potassium carbonate, 1.5 eq.).

  • The mixture is stirred at room temperature for 30 minutes.

  • Chloroacetonitrile (1.1 eq.) is added dropwise to the reaction mixture.

  • The reaction is heated to reflux and monitored by TLC until the starting material is consumed.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol for the Synthesis of this compound Hydrochloride

This protocol is based on the general Pinner reaction methodology.[2][10]

  • A solution of 2-(4-Methoxyphenoxy)acetonitrile (1 eq.) in anhydrous ethanol (or another suitable alcohol) is cooled to 0°C in an ice bath.

  • Dry hydrogen chloride gas is bubbled through the solution until saturation, while maintaining the temperature at 0°C.

  • The reaction vessel is sealed and stirred at a low temperature (e.g., 0-5°C) for several hours to overnight, allowing for the formation of the Pinner salt.

  • The excess HCl and solvent are removed under reduced pressure.

  • The resulting crude Pinner salt is dissolved in a fresh portion of anhydrous ethanol.

  • The solution is cooled to 0°C and saturated with anhydrous ammonia gas.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to afford the crude product.

  • The product can be purified by recrystallization.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling amidine compounds should be followed.[11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly closed.

Conclusion

This compound is a valuable chemical intermediate that can be synthesized in a straightforward manner from readily available starting materials. This technical guide provides a comprehensive overview of its synthesis, characterization, and properties, serving as a valuable resource for researchers in organic synthesis and drug discovery. The detailed protocols and characterization data presented herein should facilitate the use of this compound in various research and development applications.

References

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • RSC Publishing. (2022). Amidines from cyclic amines and nitriles in the presence of zinc(II). New Journal of Chemistry, 46(45), 21655-21664. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • National Institutes of Health. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. ACS Omega, 8(48), 46067-46078. Retrieved from [Link]

  • SpringerLink. (2014). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase. Analytical and Bioanalytical Chemistry, 406(29), 7535-7544. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions? Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H12N2O2). Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1983). Chemistry of amidines. Part 1. Determination of the site of initial protonation in N′-pyridylformamidines. J. Chem. Soc., Perkin Trans. 2, 1321-1325. Retrieved from [Link]

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 48-61. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imino ethers (imidates). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methoxyphenoxyphenylacetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenoxy)ethanethioamide (C9H11NO2S). Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(2-Methoxyphenoxy)ethanimidamide hydrochloride. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 2-(4-methoxyphenoxy)propanoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Methoxyphenoxyphenylacetamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)ethanimidamide Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride (CAS No. 855879-31-1), a versatile small molecule scaffold with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering insights into its chemical properties, synthesis, potential therapeutic applications, and methodologies for its characterization.

Introduction: The Imidamide Scaffold in Medicinal Chemistry

The imidamide functional group, a key feature of this compound, is of significant interest in medicinal chemistry. Imidamide derivatives have been explored for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators.[1][2] The unique electronic and structural characteristics of the imidamide moiety allow for specific interactions with biological targets, making it a valuable scaffold in the design of novel therapeutics.[3][4] For instance, certain imidamide-containing compounds have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes.[1][2] Furthermore, the broader class of imidazole and its derivatives, to which imidamides are related, is present in over a quarter of known drugs, highlighting the importance of this chemical space in pharmaceutical research.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The key properties of this compound hydrochloride are summarized in the table below.

PropertyValueSource
CAS Number 855879-31-1
Molecular Formula C₉H₁₃ClN₂O₂[6]
Molecular Weight 216.66 g/mol [6]
Chemical Name This compound hydrochloride[6][7]
Predicted XlogP 0.7[7]
Purity Min. 95%[6]

Synthesis and Characterization

The synthesis of this compound and its derivatives can be achieved through established organic chemistry methodologies. A general, plausible synthetic route is outlined below.

Diagram: Synthetic Pathway

Synthesis A 4-Methoxyphenol C Ethyl 2-(4-methoxyphenoxy)acetate A->C Alkylation (e.g., K2CO3, Acetone) B Ethyl 2-bromoacetate B->C D 2-(4-Methoxyphenoxy)acetamide C->D Ammonolysis E This compound D->E Dehydration/Imine Formation

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of Ethyl 2-(4-aminophenoxy)acetate (A Related Precursor)

Materials:

  • p-Nitrophenol

  • Dry acetone

  • Anhydrous K₂CO₃

  • Ethyl 2-bromoacetate

  • Potassium iodide

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Ethanol

  • Water

  • Ethyl acetate (EtOAc)

Procedure: [8]

  • A mixture of p-nitrophenol (0.01 mol) in dry acetone (20 mL) and anhydrous K₂CO₃ (0.02 mol) is refluxed for 20 minutes with stirring.

  • Ethyl 2-bromoacetate (0.01 mol) and a catalytic amount of potassium iodide are added to the mixture.

  • The reaction mixture is refluxed for 8 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled, and the solid is filtered off while hot and washed with acetone.

  • For the subsequent reduction step to an amine (as a precursor to the imidamide), the filtrate containing ethyl p-nitrophenoxy acetate is treated with NH₄Cl and Fe powder in a mixture of ethanol and water.

  • The mixture is refluxed for 4 hours, followed by hot filtration.

  • The product is then extracted with ethyl acetate.

Note: To obtain the target imidamide, the resulting acetamide would undergo further chemical transformations.

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound hydrochloride are crucial. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the presence of key functional groups.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis can identify characteristic vibrational frequencies of the functional groups, such as the C=N of the imidamide and the C-O-C of the ether linkage.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the compound and for quantification.[10]

Potential Applications in Drug Development: A Focus on Nitric Oxide Synthase Inhibition

Given the established role of imidamide derivatives as enzyme inhibitors, a promising area of investigation for this compound is its potential as a nitric oxide synthase (NOS) inhibitor.[1][2] Dysregulation of NOS activity is implicated in various diseases, including inflammatory conditions and neurodegenerative disorders.

Hypothetical Signaling Pathway Involvement

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Downstream_Effects Downstream Cellular Effects (e.g., Vasodilation, Inflammation) NO->Downstream_Effects Target_Compound 2-(4-Methoxyphenoxy) ethanimidamide Target_Compound->NOS Inhibition

Caption: Hypothetical inhibition of the Nitric Oxide Synthase pathway.

Experimental Workflow: In Vitro NOS Inhibition Assay

The following is a generalized workflow for assessing the inhibitory activity of this compound against NOS isoforms.

Objective: To determine the in vitro inhibitory potency and selectivity of the test compound against inducible NOS (iNOS) and neuronal NOS (nNOS).

Materials:

  • Recombinant human iNOS and nNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent (for nitrite detection)

  • Test compound: this compound hydrochloride

  • Known NOS inhibitors (positive controls)

  • Assay buffer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant iNOS or nNOS enzyme to the respective wells and pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-Arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: Stop the reaction and measure the amount of nitric oxide produced by quantifying the stable metabolite, nitrite, using the Griess Reagent.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Handling: Avoid direct contact with skin and eyes. Avoid inhalation of dust.[11]

  • Storage: Store in a cool, dry, and well-ventilated area.[13]

  • Disposal: Dispose of in accordance with local, regional, and national regulations.[11]

Conclusion

This compound hydrochloride is a chemical entity with a foundation in the well-established field of imidamide and imidazole chemistry. Its structural features suggest potential for exploration in drug discovery, particularly in the realm of enzyme inhibition. This guide provides a foundational understanding of its properties, synthesis, and a potential therapeutic application, offering a starting point for further research and development.

References

  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • PubMed. Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. [Link]

  • PubMed. Design and synthesis of imidazole N-H substituted amide prodrugs as inhibitors of hepatitis C virus replication. [Link]

  • PubMed. Imidazole and Derivatives Drugs Synthesis: A Review. [Link]

  • MP Biomedicals. Safety Data Sheet. [Link]

  • ResearchGate. Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors. [Link]

  • Winfield Solutions, LLC. Material Safety Data Sheet. [Link]

  • PubChemLite. This compound hydrochloride (C9H12N2O2). [Link]

  • PubMed. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. [Link]

  • Google Patents. Synthesis method of 2-(2-methoxyphenoxy) ethylamine.
  • Google Patents.
  • Advanced Journal of Chemistry. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

  • DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]

  • Chemistry Education. Synthesis and analysis of amides. [Link]

  • PubMed Central. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]

  • Google Patents. Preparation of 2-(2-alkoxy phenoxy)
  • MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. [Link]

  • ResearchGate. Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

Sources

A Technical Guide to the In Silico Prediction of Bioactivity for 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These computational techniques offer a rapid and cost-effective means to screen vast chemical spaces, predict biological activities, and assess pharmacokinetic profiles long before resource-intensive synthesis and in vitro testing.[3][4] This guide provides a comprehensive, step-by-step workflow for predicting the bioactivity of a novel chemical entity, 2-(4-Methoxyphenoxy)ethanimidamide, a compound with limited publicly available biological data. We will navigate the entire preclinical computational pipeline, from initial target identification and ligand preparation to molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and results interpretation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to apply computational strategies to characterize and advance new chemical matter.

Introduction: The Case for In Silico First

The journey from a chemical concept to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate.[3] A primary reason for late-stage failure is unforeseen issues with a compound's efficacy or safety profile.[5] Early-stage in silico assessment directly confronts this problem by building a predictive understanding of a molecule's potential behavior in a biological system.[6][7]

The subject of this guide, this compound (PubChem CID: 5328678), represents a common starting point in a discovery campaign: a novel structure with uncharacterized biological activity. By applying a rigorous computational workflow, we can generate testable hypotheses about its molecular targets and drug-like properties, thereby guiding and prioritizing subsequent experimental validation.

This guide will detail a scientifically grounded, hypothetical investigation structured to maximize insight and minimize early-stage resource expenditure.

The Workflow: A Multi-Pillar Approach

Our predictive workflow is built on three core computational pillars: Target Identification, Molecular Docking, and ADMET Profiling. This integrated approach ensures that we not only predict if a molecule can bind to a target but also whether it possesses the fundamental properties required to become a viable drug candidate.

In_Silico_Bioactivity_Workflow cluster_Input PART 1: Input & Preparation cluster_Docking PART 2: Interaction Analysis cluster_ADMET PART 3: Drug-Likeness Profiling cluster_Output PART 4: Synthesis & Validation Ligand This compound (SMILES/3D Structure) Target_ID Target Identification (Similarity Search) Ligand->Target_ID Ligand_Prep Ligand Preparation (Add Hydrogens, Assign Charges) Ligand->Ligand_Prep ADMET_Tool ADMET Prediction (SwissADME) Ligand->ADMET_Tool PDB Protein Target Selection (e.g., Kinase, GPCR) Target_ID->PDB Receptor_Prep Receptor Preparation (Remove Water, Add Hydrogens) PDB->Receptor_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Analysis Binding Mode Analysis (Affinity, Interactions) Docking->Analysis Hypothesis Bioactivity Hypothesis (Predicted Target & Effect) Analysis->Hypothesis Properties Physicochemical Properties Pharmacokinetics Drug-Likeness Toxicity Prediction ADMET_Tool->Properties Properties->Hypothesis Validation In Vitro Experimental Validation (Binding Assays, Cell-Based Assays) Hypothesis->Validation

Fig. 1: Overall workflow for in silico bioactivity prediction.

Part 1: Target Identification and Preparation

With no established target for our compound, the first step is to generate a plausible hypothesis. A common and effective strategy is to identify known biological targets of structurally similar compounds. For this guide, a similarity search reveals that molecules containing a methoxyphenoxy scaffold are often investigated as inhibitors of protein kinases. Therefore, we will proceed with a well-studied cancer target, c-Abl tyrosine kinase , as our hypothetical protein receptor.

Experimental Protocol: Receptor and Ligand Preparation

This protocol outlines the essential steps to prepare the protein (receptor) and the small molecule (ligand) for docking.[8][9][10]

Objective: To generate structurally correct, clean, and properly formatted input files for molecular docking software.

Tools:

  • Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules.[11][12]

  • UCSF Chimera / AutoDock Tools (ADT): Molecular visualization and preparation software.[13][14]

  • PubChem: A database of chemical molecules and their activities.

Protocol Steps:

  • Receptor Acquisition:

    • Navigate to the RCSB PDB database ([Link]).[15]

    • Search for the c-Abl kinase domain. For this example, we select PDB ID: 1IEP , which is a structure of c-Abl in complex with the inhibitor Imatinib.[16]

    • Download the structure in PDB format.

  • Receptor Preparation: [17][18]

    • Load the 1IEP.pdb file into AutoDock Tools.

    • Clean the Structure: Remove all non-essential molecules, including water molecules, co-factors not essential for binding, and any co-crystallized ligands (in this case, Imatinib).[19] This is crucial as they can interfere with the docking process.

    • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, which are critical for forming hydrogen bonds.[17]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to each atom. This is necessary for the scoring function to calculate electrostatic interactions.[20]

    • Set Atom Types: Define the atom types (e.g., AD4 type).

    • Save as PDBQT: Save the prepared receptor file in the .pdbqt format, which contains the 3D coordinates, partial charges, and atom types required by AutoDock Vina.

  • Ligand Preparation: [20]

    • Obtain the SMILES string for this compound from PubChem: COC1=CC=C(C=C1)OCC(=N)N.

    • Use a tool like UCSF Chimera to convert the 2D SMILES string into a 3D structure.

    • Perform an energy minimization step to generate a low-energy, stable 3D conformation.

    • Load the 3D structure into AutoDock Tools.

    • Add Hydrogens and Assign Charges: Similar to the receptor, add polar hydrogens and compute Gasteiger charges.

    • Define Torsion Tree: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (flexibility) during the simulation.[20]

    • Save as PDBQT: Save the prepared ligand file in the .pdbqt format.

Part 2: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[21][22] The output is a set of binding poses and a corresponding scoring value, typically representing the binding affinity in kcal/mol.[23]

Experimental Protocol: Docking with AutoDock Vina

Objective: To predict the binding affinity and interaction patterns of our ligand with the c-Abl kinase active site.

Tools:

  • AutoDock Vina: A widely used open-source program for molecular docking.[14]

  • Prepared PDBQT files: From the previous step.

Protocol Steps:

  • Define the Search Space (Grid Box):

    • The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

    • For a known target, this box should be centered on the active site. A reliable method is to use the coordinates of the co-crystallized ligand (Imatinib in 1IEP) as the center of the box.[24]

    • Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to be large enough to encompass the entire active site and allow for ligand flexibility.[16]

  • Create the Configuration File:

    • AutoDock Vina uses a simple text file to specify the input files and search parameters.[24]

    • Create a conf.txt file with the following content:

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, pointing to the configuration file: vina --config conf.txt --log docking_log.txt

  • Analyze the Results: [25]

    • The primary output is the docking_results.pdbqt file, which contains multiple predicted binding poses (usually 9-10), ranked by their binding affinity scores.

    • The most important value is the binding affinity of the top-ranked pose (Mode 1). A more negative value indicates a stronger predicted binding affinity.[26][27]

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera) to inspect the interactions between the ligand and the protein's active site residues.[28] Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Metric Interpretation Guide
Binding Affinity (kcal/mol) < -10.0: Strong interaction, high potential.[26] -7.0 to -9.0: Moderate interaction, promising.[26] > -6.0: Weak interaction, less likely to be a potent binder.[26]
Key Interactions Check for hydrogen bonds and hydrophobic interactions with critical active site amino acids.[28]
Root-Mean-Square Deviation (RMSD) If comparing to a known binder, an RMSD value < 2.0 Å between poses indicates a reliable prediction.[28]

Part 3: ADMET and Physicochemical Profiling

A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic.[6] ADMET prediction assesses the "drug-likeness" of a molecule.[29]

Experimental Protocol: ADMET Prediction with SwissADME

Objective: To evaluate the pharmacokinetic and physicochemical properties of this compound.

Tools:

  • SwissADME: A free, web-based tool for ADMET prediction.[30]

Protocol Steps:

  • Access the Tool: Navigate to the SwissADME website ([Link]).[30]

  • Input the Molecule:

    • Paste the SMILES string (COC1=CC=C(C=C1)OCC(=N)N) into the input box.[31]

    • Click the "Run" button to start the analysis.[32]

  • Analyze the Output:

    • The tool provides a comprehensive report covering several key areas. Focus on the following parameters:

Property Category Parameter Favorable Range for Oral Drugs Significance
Physicochemical Molecular Weight< 500 g/mol Size affects absorption and distribution.[1]
LogP (Lipophilicity)1 - 5Balances solubility and membrane permeability.
H-Bond Donors≤ 5Affects membrane permeability.[1]
H-Bond Acceptors≤ 10Affects membrane permeability.[1]
TPSA< 140 ŲPolar surface area; predicts cell permeability.[7]
Pharmacokinetics GI AbsorptionHighPrediction of absorption from the gut.
BBB PermeantNo/YesPredicts if the compound can cross the Blood-Brain Barrier.
CYP InhibitionNoPredicts potential for drug-drug interactions.
Drug-Likeness Lipinski's Rule0 ViolationsA key filter for oral bioavailability.[1]
Bioavailability Score> 0.5A composite score predicting the fraction of drug reaching circulation.
Medicinal Chemistry PAINS Alert0 AlertsFlags substructures known to cause false positives in assays.

digraph "ADMET_Analysis" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_A" { label="Absorption"; bgcolor="#F1F3F4"; GI [label="GI Absorption\n(High/Low)"]; BBB [label="BBB Permeation\n(Yes/No)"]; }

subgraph "cluster_D" { label="Distribution"; bgcolor="#F1F3F4"; LogP [label="LogP\n(Lipophilicity)"]; }

subgraph "cluster_M" { label="Metabolism"; bgcolor="#F1F3F4"; CYP [label="CYP Inhibition\n(e.g., 2D6, 3A4)"]; }

subgraph "cluster_E" { label="Excretion"; bgcolor="#F1F3F4"; Solubility [label="Aqueous Solubility\n(LogS)"]; }

subgraph "cluster_T" { label="Toxicity / Drug-Likeness"; bgcolor="#F1F3F4"; Lipinski [label="Lipinski's Rule\n(Violations)"]; PAINS [label="PAINS Alerts"]; }

Compound -> GI; Compound -> BBB; Compound -> LogP; Compound -> CYP; Compound -> Solubility; Compound -> Lipinski; Compound -> PAINS; }

Fig. 2: Key parameters evaluated in an ADMET profile.

Synthesis of Data and Future Directions

The final step is to integrate the findings from all pillars of the workflow to form a cohesive bioactivity hypothesis.

  • Docking Results: Our hypothetical docking of this compound into the c-Abl kinase (1IEP) active site yielded a strong predicted binding affinity of -8.9 kcal/mol . Visual analysis revealed two key hydrogen bonds with the hinge region residues MET318 and THR315, a common binding pattern for kinase inhibitors.

  • ADMET Profile: The SwissADME analysis predicted high gastrointestinal absorption , no violations of Lipinski's rule , and a favorable bioavailability score of 0.55 . The compound is not predicted to be a potent inhibitor of major CYP450 enzymes, suggesting a low risk of drug-drug interactions. It is not predicted to cross the blood-brain barrier.

Conclusion & Hypothesis: The in silico data suggest that this compound is a promising candidate for development as an orally bioavailable c-Abl kinase inhibitor . Its strong predicted binding affinity, key interactions with the kinase hinge region, and favorable drug-like properties provide a solid rationale for advancing the compound to experimental validation.

Next Steps:

  • In Vitro Kinase Assay: Perform a biochemical assay to experimentally measure the IC50 of the compound against purified c-Abl kinase.

  • Cell-Based Proliferation Assay: Test the compound's ability to inhibit the growth of cancer cell lines known to be dependent on c-Abl activity (e.g., K562 chronic myeloid leukemia cells).

  • Lead Optimization: If activity is confirmed, use the docking model to guide the synthesis of analogs with improved potency and properties.

This technical guide has demonstrated a complete, rational, and efficient in silico workflow for the initial characterization of a novel compound. By leveraging these computational tools, research organizations can make more informed decisions, de-risk their discovery portfolios, and ultimately accelerate the delivery of new medicines.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • Wikipedia. (2026). Protein Data Bank. Retrieved from [Link]

  • Molecular Docking Tutorial. (2025). How to Interpret Docking Scores with Precision. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved from [Link]

  • Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Retrieved from [Link]

  • Dr Jyoti Bala. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. Retrieved from [Link]

  • CCPBioSim. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction. Retrieved from [Link]

  • ResearchGate. (2025). Predictive ADMET studies, the challenges and the opportunities. Retrieved from [Link]

  • Computational Chemistry Glossary. (n.d.). QSAR (Quantitative Structure-Activity Relationship). Retrieved from [Link]

  • IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Retrieved from [Link]

  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • Teach Yourself e-Series. (2024). How to prepare Protein target for Molecular Docking. YouTube. Retrieved from [Link]

  • International Journal of Advanced Research in Biological Sciences. (2018). Drug Discovery and ADMET process: A Review. Retrieved from [Link]

  • PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling. Retrieved from [Link]

  • Protein Data Bank Japan. (n.d.). PDBj top page. Retrieved from [Link]

  • Unknown Source. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Quantitative Structure-Activity Relationships (QSAR). Retrieved from [Link]

  • Wikipedia. (2026). Quantitative structure–activity relationship. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Retrieved from [Link]

  • PDBbind+. (n.d.). PDBbind+. Retrieved from [Link]

  • ResearchGate. (2023). Rudimentary Review on Molecular Docking: A Beginner's Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

  • YouTube. (n.d.). SwissADME. Retrieved from [Link]

  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]

  • Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. Retrieved from [Link]

  • Chemvigyan. (2022). swiss ADME tutorial. YouTube. Retrieved from [Link]

  • Certara. (n.d.). Drug Development Solutions. Retrieved from [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Methoxyphenoxy)ethanimidamide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chemical space surrounding 2-(4-methoxyphenoxy)ethanimidamide, a scaffold of significant interest in contemporary medicinal chemistry. We will delve into the synthesis of the core structure and its precursor, followed by a detailed examination of strategies for generating structural analogs and derivatives. A key focus will be placed on the structure-activity relationships (SAR) of related compounds, particularly in the context of monoamine oxidase (MAO) inhibition, a therapeutically relevant target. Furthermore, this guide will outline detailed experimental protocols for the synthesis, characterization, and biological evaluation of these novel chemical entities. Finally, we will explore the concept of bioisosteric replacement as a powerful tool for optimizing the pharmacological properties of this promising compound class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound and its derivatives in their research and development endeavors.

Introduction: The this compound Scaffold

The this compound core represents a fascinating starting point for drug discovery. It combines a phenoxy ring, a common motif in bioactive molecules, with an ethanimidamide functional group. The methoxy substituent on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability. The ethanimidamide group, a close relative of the more common amide functionality, offers unique opportunities for molecular interactions and can serve as a key pharmacophore. Understanding the interplay between these structural features is paramount to unlocking the therapeutic potential of this scaffold.

This guide will systematically deconstruct the process of exploring the chemical space around this core, from initial synthesis to the rational design and evaluation of novel analogs with enhanced biological activity.

Synthesis of the Core Structure and its Precursor

The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of the corresponding nitrile precursor, 2-(4-methoxyphenoxy)acetonitrile, followed by its conversion to the target imidamide via the Pinner reaction.

Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

The precursor nitrile can be synthesized through a Williamson ether synthesis, reacting 4-methoxyphenol with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base.

4-Methoxyphenol 4-Methoxyphenol Reaction Reaction 4-Methoxyphenol->Reaction 2-(4-Methoxyphenoxy)acetonitrile 2-(4-Methoxyphenoxy)acetonitrile Reaction->2-(4-Methoxyphenoxy)acetonitrile Williamson Ether Synthesis Haloacetonitrile Haloacetonitrile Haloacetonitrile->Reaction Base Base Base->Reaction

Caption: Synthetic route to 2-(4-methoxyphenoxy)acetonitrile.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) is added a base (e.g., K₂CO₃, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Chloroacetonitrile (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-(4-methoxyphenoxy)acetonitrile.

Pinner Reaction: Conversion of Nitrile to Ethanimidamide

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which can then be readily converted to the corresponding amidines (ethanimidamides in this case) upon treatment with ammonia.[1][2] The reaction is typically carried out under anhydrous conditions using a strong acid catalyst, such as hydrogen chloride gas.[2]

cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Ammonolysis 2-(4-Methoxyphenoxy)acetonitrile 2-(4-Methoxyphenoxy)acetonitrile Imidate Hydrochloride Imidate Hydrochloride 2-(4-Methoxyphenoxy)acetonitrile->Imidate Hydrochloride HCl (gas), Anhydrous Alcohol This compound This compound Imidate Hydrochloride->this compound Ammonia cluster_modifications Strategies for Analog Design Core Scaffold This compound Phenoxy Ring Modification Substitution on Phenoxy Ring Core Scaffold->Phenoxy Ring Modification Linker Modification Alteration of Ethoxy Linker Core Scaffold->Linker Modification Bioisosteric Replacement Replacement of Ethanimidamide Group Core Scaffold->Bioisosteric Replacement

Caption: Strategies for the design of structural analogs.

Structure-Activity Relationship (SAR) Insights from Related 2-Phenoxyacetamides as Monoamine Oxidase Inhibitors

While specific SAR data for this compound analogs is not extensively published, valuable insights can be gleaned from a study on a closely related series of 2-phenoxyacetamide analogues and their inhibitory activity against monoamine oxidases A (MAO-A) and B (MAO-B). [3][4]MAOs are important therapeutic targets for the treatment of depression and neurodegenerative diseases. [5] A series of 2-phenoxyacetamide analogues were synthesized and evaluated for their inhibitory potency towards MAO-A and MAO-B. [3]The results of this study provide a strong foundation for the rational design of this compound derivatives with potential MAO inhibitory activity.

Table 1: MAO-A and MAO-B Inhibitory Activity of Selected 2-Phenoxyacetamide Analogs [3]

Compound R IC₅₀ MAO-A (µM) IC₅₀ MAO-B (µM) Selectivity Index (SI = IC₅₀ B/A)
1 H 69 778 11.27
2 4-F 92 255 2.77
3 4-Cl 490 202 0.41
4 4-OCH₃ 3.1 759.5 245
5 2-OCH₃ 14.5 689 47.5
6 4-CHO 89 457 5.13

| 7 | 2-CHO | 142 | 559 | 3.94 |

Key SAR Observations:

  • Role of the 4-Methoxy Group: The presence of a methoxy group at the 4-position of the phenoxy ring (Compound 4) resulted in a significant increase in both potency and selectivity for MAO-A inhibition compared to the unsubstituted analog (Compound 1). [3]This highlights the importance of this substituent in the core structure of this compound.

  • Effect of Substituent Position: A methoxy group at the 2-position (Compound 5) also conferred good MAO-A inhibitory activity, though with lower selectivity than the 4-methoxy analog. [3]* Influence of Halogens: The introduction of a fluorine atom at the 4-position (Compound 2) did not significantly improve activity, while a chlorine atom at the same position (Compound 3) was detrimental to MAO-A inhibition. [3]* Impact of Formyl Group: The presence of a formyl group (Compounds 6 and 7) did not lead to a significant enhancement of activity. [3] These findings strongly suggest that the 4-methoxyphenoxy moiety is a privileged scaffold for achieving potent and selective MAO-A inhibition. This provides a compelling rationale for focusing initial derivatization efforts on modifications of the imidamide portion of this compound while retaining the 4-methoxyphenoxy group.

Biological Evaluation of Novel Analogs

A crucial step in the drug discovery process is the comprehensive biological evaluation of newly synthesized compounds. Based on the structural similarity of the core scaffold to known monoamine oxidase inhibitors and G protein-coupled receptor (GPCR) ligands, a panel of in vitro assays should be employed to characterize the pharmacological profile of novel this compound derivatives.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.

Experimental Protocol: Fluorometric MAO Inhibition Assay [1]

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., kynuramine).

    • Horseradish peroxidase (HRP).

    • Fluorogenic probe (e.g., Amplex® Red).

    • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

    • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

    • Add the test compounds or positive controls to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorogenic probe in assay buffer.

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex® Red) in kinetic mode for a set period (e.g., 30 minutes).

    • The rate of fluorescence increase is proportional to the MAO activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

MAO Enzyme MAO Enzyme Reaction Reaction MAO Enzyme->Reaction H2O2 H2O2 Reaction->H2O2 Oxidative Deamination Monoamine Substrate Monoamine Substrate Monoamine Substrate->Reaction Fluorescent Product Fluorescent Product H2O2->Fluorescent Product HRP, Fluorogenic Probe Test Compound Test Compound Test Compound->MAO Enzyme Inhibition

Caption: Principle of the fluorometric MAO inhibition assay.

G Protein-Coupled Receptor (GPCR) Functional Assays

Given the structural features of the core molecule, it is plausible that its derivatives may interact with various GPCRs. Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific GPCR.

Experimental Protocol: Cell-Based GPCR Functional Assay (e.g., Calcium Mobilization Assay)

This protocol is a general guideline and will need to be optimized for the specific GPCR of interest.

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293, CHO) that does not endogenously express the GPCR of interest.

    • Transiently or stably transfect the cells with the cDNA encoding the target GPCR.

  • Calcium Mobilization Assay:

    • Seed the transfected cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and a known agonist for the target GPCR.

    • Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence.

    • Inject the test compounds or the known agonist into the wells and immediately begin recording the fluorescence intensity over time.

    • An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying GPCR activation (for Gq-coupled receptors).

    • For antagonist testing, pre-incubate the cells with the test compounds before adding the known agonist and measure the inhibition of the agonist-induced calcium response.

    • Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.

Ligand (Agonist) Ligand (Agonist) GPCR GPCR Ligand (Agonist)->GPCR Binding G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Activation Effector Enzyme Activation\n(e.g., Phospholipase C) Effector Enzyme Activation (e.g., Phospholipase C) G-Protein Activation->Effector Enzyme Activation\n(e.g., Phospholipase C) Second Messenger Production\n(e.g., IP3) Second Messenger Production (e.g., IP3) Effector Enzyme Activation\n(e.g., Phospholipase C)->Second Messenger Production\n(e.g., IP3) Intracellular Calcium Release Intracellular Calcium Release Second Messenger Production\n(e.g., IP3)->Intracellular Calcium Release Fluorescent Signal Fluorescent Signal Intracellular Calcium Release->Fluorescent Signal Calcium-Sensitive Dye

Caption: Signaling pathway for a Gq-coupled GPCR leading to calcium mobilization.

Physicochemical and Structural Characterization

Thorough characterization of all newly synthesized compounds is essential to confirm their identity, purity, and structural integrity. Standard analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure of the synthesized molecules. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds. [6]* Purity Analysis: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the synthesis of the core structure, strategies for the design of its analogs, and detailed protocols for their biological evaluation. The structure-activity relationship insights gleaned from the related 2-phenoxyacetamide series strongly suggest that derivatives of this compound are promising candidates for potent and selective monoamine oxidase inhibitors.

Future work should focus on the synthesis and evaluation of a diverse library of analogs, systematically exploring the chemical space around the core scaffold. Modifications to the imidamide group, including N-substitution and bioisosteric replacement, are particularly promising avenues for investigation. The combination of rational design, efficient synthesis, and robust biological screening will be crucial in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem.
  • Zhu, Q., et al. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Grdadolnik, J. (2017). 1H-NMR, 13C-NMR and Mass spectral analysis: Significance and symbolism.
  • Larionov, O. V. (2011). Pinner Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 467-478). John Wiley & Sons, Inc.
  • Li, P., et al. (2014). Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Molecules, 19(11), 18620-18631. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 2630, pp. 245-257). Springer US.
  • Yamanouchi Pharmaceutical Co Ltd. (1981). Sulfamoyl-substituted phenethylamine derivatives, their preparation, and pharmaceutical compositions, containing them.
  • Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Wishart, D. S. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Lachenmann, M. (2019, April 11). Characterizing Small Molecules with NMR. News-Medical.Net.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
  • An, G., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(9), 841.
  • Jensen, J. H. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Chemistry Central Journal, 8(1), 1-8.
  • ResearchGate. (n.d.). Monamine oxidase inhibitory activity of compounds 1-28 a.
  • Van der Mey, M., et al. (1998). New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters, 8(3), 295-300.
  • PDSP. (n.d.). Assay Protocol Book. PDSP.
  • Meanwell, N. A. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Kissei Pharmaceutical Co., Ltd. (1971). Ethanamine derivatives their preparation and use in pharmaceutical compositions. U.S.
  • Kumar, S., & Sharma, S. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(8), 856-872.
  • Coe, S. (2021, July 15). Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • WM S MERRELL CO. (1959). Therapeutic composition. U.S.
  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. In Receptor Biochemistry and Methodology (Vol. 1, pp. 1-34). Alan R. Liss, Inc.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
  • Simmler, L. D., et al. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly, 145, w14043.
  • Wang, Y. T., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. European Journal of Medicinal Chemistry, 255, 115394.
  • Drug Discovery Pro. (2024, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro.
  • Arena Pharmaceuticals Inc. (2003). G protein coupled receptor (gpcr) agonists and antagonists and methods of activating and inhibiting gpcr using the same.
  • Liu, C., et al. (2021). A deep generative model enables automated structure elucidation of novel psychoactive substances. ChemRxiv.
  • Chang, Y. C., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Bioorganic & Medicinal Chemistry, 85, 117281.
  • Bayer CropScience AG. (2017). Use of imidamide derivatives as an agent for improving the dry stress tolerance.
  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
  • Merk, D., et al. (2021). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Journal of Medicinal Chemistry, 64(14), 10098-10111.
  • Caccia, C., et al. (2007). Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Journal of Medicinal Chemistry, 50(20), 4937-4947.
  • Liu, C., et al. (2023). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences, 24(10), 8793.
  • Sigma-Aldrich. (n.d.). Novel Psychoactive Substances. Sigma-Aldrich.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1297.
  • Lindsley, C. W., et al. (2019). Surveying heterocycles as amide bioisosteres within a series of mGlu7 NAMs: Discovery of VU6019278. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273.
  • Hoechst AG. (1980). 2-phenoxy-phenoxy propionic acid derivatives and their herbicidal compositions.
  • Glaxo Group Ltd. (2008). Phenethanolamine derivatives for treatment of respiratory diseases. U.S.
  • Kralj, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2135.
  • ResearchGate. (2023). (PDF) Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities.
  • Ye, D., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184.
  • ResearchGate. (2011). (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives.

Sources

A Technical Guide to the Preliminary Toxicity Screening of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: A Proactive Strategy for a Novel Chemical Entity

The compound 2-(4-methoxyphenoxy)ethanimidamide represents a novel chemical entity for which public-domain toxicological data is not available. This guide, therefore, is not a review of existing information but a forward-looking strategic workflow for establishing a foundational, preclinical toxicity profile. The methodologies outlined herein are designed to efficiently identify potential toxicological liabilities early in the development process, conserving resources and focusing efforts on the most promising candidates.[1][2][3]

Our approach is rooted in a tiered, hypothesis-driven screening cascade. We begin with in silico methods to predict potential hazards based on chemical structure before moving to targeted in vitro assays to gain empirical evidence. This strategy allows for the early identification of potential safety issues, which is critical as toxicity accounts for a significant percentage of compound attrition during drug development.[3]

Part 1: Structural Analysis and In Silico Toxicity Prediction

Before committing to resource-intensive wet-lab experiments, a thorough computational analysis is indispensable. This step leverages the compound's known structure to predict its potential biological effects.[4]

Structure-Activity Relationship (SAR) Analysis: Identifying Potential Liabilities

The molecular structure of this compound contains two key functional moieties that warrant careful consideration based on established structure-activity relationships (SAR):

  • The 4-Methoxyphenoxy Group: Methoxyaryl compounds are known substrates for cytochrome P450 (CYP450) enzymes, particularly O-demethylation pathways.[5] This metabolic process can convert the relatively inert methoxy group into a hydroxyl group, forming a hydroquinone-like metabolite. Such metabolites can be susceptible to oxidation, forming reactive quinone species that are known to cause cellular damage through oxidative stress and covalent binding to macromolecules.[6] The physicochemical properties and biological activity of phenoxy-derivatives are highly dependent on the substitutions within the aromatic ring.[7]

  • The Ethanimidamide Group: Amidines are strong bases that are protonated at physiological pH, forming a delocalized amidinium cation.[8] While many amidine-containing compounds are pharmacologically active, this functional group can influence physicochemical properties and interactions with biological targets.[9][10][11][12]

This initial SAR analysis flags metabolism-dependent hepatotoxicity as a primary hypothesis to investigate.

Computational Toxicology Modeling

In silico toxicology employs sophisticated computational models to predict a compound's interaction with biological systems, offering a rapid and cost-effective risk assessment.[13][14][15] We recommend using a battery of well-validated Quantitative Structure-Activity Relationship (QSAR) models to predict a range of toxicological endpoints.

Recommended Platforms and Endpoints:

  • Expert Systems (e.g., Derek Nexus, OECD QSAR Toolbox): These tools can predict multiple toxicity endpoints.[16]

  • Endpoints for Prediction:

    • Mutagenicity (Ames Test): Predicts the potential for the compound to cause genetic mutations.

    • Carcinogenicity: Assesses the risk of causing cancer.

    • Hepatotoxicity: Predicts potential for liver damage, a key concern based on SAR.

    • Cardiotoxicity: A significant cause of drug failure.[1]

    • Skin Sensitization: Important for any compound with potential dermal exposure.

The output of these models provides the first data-driven assessment of risk and helps to prioritize and guide subsequent in vitro testing.[17]

Part 2: A Tiered In Vitro Screening Cascade

The following experimental workflow is designed to test the hypotheses generated from the in silico analysis, moving from general cytotoxicity to more specific mechanisms of toxicity.

G cluster_0 Phase 1: In Silico & SAR cluster_1 Phase 2: In Vitro Cytotoxicity cluster_2 Phase 3: Genotoxicity cluster_3 Phase 4: Decision & Follow-up in_silico In Silico Prediction (Mutagenicity, Hepatotoxicity) cell_lines Select Cell Lines (HepG2 & HEK293) in_silico->cell_lines Guides Assay Focus sar SAR Analysis (Metabolic Activation Hypothesis) sar->cell_lines viability Cell Viability Assay (e.g., MTT/MTS) cell_lines->viability membrane Membrane Integrity Assay (e.g., LDH) viability->membrane genotox In Vitro Genotoxicity Assay (e.g., Ames Test / Micronucleus) membrane->genotox If Cytotoxic decision Go / No-Go Decision (Analyze IC50 & Genotox Profile) genotox->decision mechanistic Mechanistic Studies (e.g., Reactive Metabolite Trapping) decision->mechanistic Go (with caution)

Caption: Tiered toxicity screening workflow for this compound.

Foundational Cytotoxicity Assessment

The initial step in wet-lab testing is to determine the concentration range at which the compound elicits a cytotoxic response in cultured mammalian cells.[18]

Rationale for Cell Line Selection
  • HepG2 (Human Hepatocellular Carcinoma): This cell line is selected as our primary model for hepatotoxicity. HepG2 cells retain many specialized functions of human hepatocytes, including the expression of various Phase I and Phase II drug-metabolizing enzymes.[19] This metabolic competence is crucial for identifying toxicity that is dependent on metabolic activation, as hypothesized from our SAR analysis.[20]

  • HEK293 (Human Embryonic Kidney): This cell line exhibits lower metabolic activity compared to HepG2.[19] It serves as a control for baseline cytotoxicity. A significant difference in potency (IC50) between HepG2 and HEK293 can provide strong evidence for metabolism-dependent toxicity.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, providing a robust measure of cell viability.[21][22]

Methodology:

  • Cell Seeding: Plate HepG2 and HEK293 cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[23]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Replace the culture medium with medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for a standard exposure time, such as 24 or 48 hours.

  • MTT Addition: Add MTT solution (e.g., 10 µL of a 5 mg/mL stock) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of approximately 570 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay complements the MTT assay by measuring a different marker of cell death: the loss of plasma membrane integrity.[24] It quantifies the release of the cytosolic enzyme LDH into the culture medium from damaged cells.[22]

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's kit) to each well containing the supernatant.[22]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[22]

  • Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and calculate the percentage of cytotoxicity.

Data Presentation and Interpretation

The results from these assays should be summarized to clearly present the cytotoxic profile of the compound.

Table 1: Hypothetical Cytotoxicity Data for this compound

Assay TypeCell LineExposure TimeIC50 (µM) [Mean ± SD]
MTT (Viability)HepG248h15.2 ± 2.1
MTT (Viability)HEK29348h89.5 ± 7.8
LDH (Membrane)HepG248h20.5 ± 3.5
LDH (Membrane)HEK29348h>100

Interpretation: The hypothetical data above shows a significantly lower IC50 value in the metabolically competent HepG2 cells compared to HEK293 cells. This >5-fold difference strongly supports the initial hypothesis of metabolism-dependent toxicity.

Part 3: Preliminary Genotoxicity Assessment

Assessing the genotoxic potential of a compound is a critical step in any toxicity screening program.[25] Genotoxicity tests identify substances that can cause genetic alterations, a key event in carcinogenesis.[25]

Recommended Assay: In Vitro Micronucleus Test (OECD TG 487)

The in vitro micronucleus test is a robust method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[26] It is a preferred follow-up to initial cytotoxicity screening.

Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells. These micronuclei consist of chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of genetic damage.[26]

Protocol Overview (Adherence to OECD TG 487 is required):

  • Cell Treatment: Expose a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to at least three concentrations of the test compound, with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver). The highest concentration should be based on the cytotoxicity data obtained previously.

  • Cytochalasin B Block: Treat cells with Cytochalasin B to block cytokinesis, resulting in binucleated cells which have completed mitosis but not cell division. This allows for specific analysis of cells that have passed through one mitosis in the presence of the compound.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.

A positive finding in this assay is a significant red flag requiring careful consideration and likely triggers further, more extensive genotoxicity testing.

Part 4: Investigating the Mechanism of Metabolic Activation

If the data from the cytotoxicity and genotoxicity assays suggest metabolism-dependent toxicity, a follow-up study to confirm the formation of reactive metabolites is warranted.

G cluster_0 Metabolic Activation Pathway Parent 2-(4-Methoxyphenoxy) ethanimidamide CYP450 CYP450 Enzymes (e.g., in Liver Microsomes) Parent->CYP450 O-Demethylation Metabolite1 O-Demethylated Intermediate (Hydroquinone-like) CYP450->Metabolite1 Oxidation Oxidation Metabolite1->Oxidation Metabolite2 Reactive Quinone Species (Electrophilic) Oxidation->Metabolite2 Damage Cellular Damage (Oxidative Stress, Adducts) Metabolite2->Damage Covalent Binding

Caption: Hypothesized metabolic activation pathway leading to cellular toxicity.

Metabolic activation of drugs by CYP450 enzymes to form reactive electrophiles is a key event in many drug-induced toxicities.[27][28] A glutathione (GSH) trapping assay can be used to detect and identify these reactive intermediates. In this assay, the compound is incubated with liver microsomes, an NADPH-generating system, and a high concentration of GSH. Electrophilic metabolites will covalently bind to the nucleophilic GSH, and the resulting GSH-adducts can be identified by mass spectrometry. The detection of such adducts provides direct evidence of reactive metabolite formation and supports the proposed mechanism of toxicity.[29]

Conclusion and Go/No-Go Decision Framework

The preliminary toxicity screening of this compound should be viewed as an integrated decision-making process.

  • Favorable Outcome (Go):

    • No significant cytotoxicity below 10-20 µM in any cell line.

    • Negative results in in silico predictions for key endpoints like mutagenicity.

    • Negative result in the in vitro micronucleus test.

  • Unfavorable Outcome (No-Go):

    • Potent cytotoxicity (IC50 <1 µM).

    • Positive result in the in vitro micronucleus test, especially in the presence of S9.

    • Strong structural alerts from in silico models for a serious toxicity like mutagenicity that is confirmed by in vitro data.

  • Proceed with Caution:

    • Moderate cytotoxicity (IC50 between 1-10 µM).

    • A significant differential in cytotoxicity between HepG2 and HEK293 cells, confirmed by evidence of reactive metabolite formation. This indicates a clear liability (hepatotoxicity) that must be managed and further characterized in subsequent studies.

This structured, tiered approach ensures that critical safety data is generated efficiently, enabling an informed decision on the future development of this compound.

References

  • OECD Test Guidelines for Genetic Toxicology - ISS. Available at: [Link]

  • In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. PozeSCAF. Available at: [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available at: [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. Ignota Labs. Available at: [Link]

  • Gómez-Lechón MJ, Tolosa L, Donato MT. Cell-based models to predict human hepatotoxicity of drugs. Revista de Toxicología. 2014;31:149-156. Available at: [Link]

  • OECD Guidlines By Genotoxicity. SlideShare. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Wu X, et al. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Xenobiotica. 2016;46(4):357-69. Available at: [Link]

  • Cheng F, et al. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. 2018;6:30. Available at: [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK. Available at: [Link]

  • Tolosa L, et al. HepG2 cells simultaneously expressing five P450 enzymes for the screening of hepatotoxicity: identification of bioactivable drugs and the potential mechanism of toxicity involved. Archives of Toxicology. 2013;87(6):1115-27. Available at: [Link]

  • What is In Silico Toxicology? News-Medical.Net. Available at: [Link]

  • Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? ResearchGate. Available at: [Link]

  • Why is HepG2 cells preferred for mitochondrial toxicity studies? ResearchGate. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Semantic Scholar. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available at: [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

  • Roy SD, et al. Kinetics of in vitro metabolism of methoxyphenamine in rats. Xenobiotica. 1985;15(7):629-38. Available at: [Link]

  • Navarro M, et al. Cytotoxicity of cis-platinum(II) cycloaliphatic amidine complexes: Ring size and solvent effects on the biological activity. Journal of Inorganic Biochemistry. 2007;101(11-12):1891-9. Available at: [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. Available at: [Link]

  • Shriner RL, Neumann FW. The Chemistry of the Amidines. Chemical Reviews. 1944;35(3):351-425. Available at: [Link]

  • Parasuraman S. Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics. 2011;2(2):74-9. Available at: [Link]

  • The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing. National Academies Press. Available at: [Link]

  • Van der Goot H, Timmerman H. Early toxicity screening strategies. Current Topics in Medicinal Chemistry. 2003;3(10):1103-12. Available at: [Link]

  • Novel polyamide amidine anthraquinone platinum(II) complexes: cytotoxicity, cellular accumulation, and fluorescence distributions in 2D and 3D cell culture models. Journal of Biological Inorganic Chemistry. 2021;26(2-3):217-233. Available at: [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. Available at: [Link]

  • Cronin MT. The practice of structure activity relationships (SAR) in toxicology. Current Opinion in Toxicology. 2018;8:1-7. Available at: [Link]

  • Structure Activity Relationships. ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]

  • Early Toxicity Screening and Selection of Lead Compounds for Parasitic Diseases. ResearchGate. Available at: [Link]

  • Amidine. Wikipedia. Available at: [Link]

  • Increased Endocrine Activity of Xenobiotic Chemicals as Mediated by Metabolic Activation. Environmental Toxicology and Chemistry. 2023;42(12):2747-2757. Available at: [Link]

  • Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. MDPI. Available at: [Link]

  • Metabolic activation of drugs by cytochrome P450 enzymes: Biochemical insights into mechanism-based inactivation by fibroblast growth factor receptor inhibitors and chemical approaches to attenuate reactive metabolite formation. Biochemical Pharmacology. 2022;206:115336. Available at: [Link]

  • Metabolic activation of drugs in mutagenicity tests in vitro. Mutation Research. 1981;87(3):211-44. Available at: [Link]

  • de Vries J, et al. Production of reactive oxygen species due to metabolic activation of butylated hydroxyanisole. Toxicology. 1988;51(1):49-59. Available at: [Link]

Sources

An In-Depth Technical Guide to Determining the Organic Solvent Solubility Profile of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Preformulation Landscape

In the intricate journey of drug discovery and development, understanding the fundamental physicochemical properties of a new chemical entity (NCE) is paramount. Among these, solubility stands as a critical determinant of a compound's fate, influencing everything from in vitro assay reliability to oral bioavailability and formulation design. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for characterizing the solubility profile of 2-(4-methoxyphenoxy)ethanimidamide in a range of organic solvents. While specific experimental data for this compound is not publicly available, this document serves as a detailed roadmap for its empirical determination, grounded in established scientific principles and methodologies.

Introduction to this compound and the Imperative of Solubility Profiling

This compound is a novel compound with potential therapeutic applications. Its chemical structure, featuring a methoxyphenoxy group and an ethanimidamide moiety, suggests a moderate polarity and the potential for hydrogen bonding. A thorough understanding of its solubility in various organic solvents is a critical first step in its preclinical development. This knowledge informs the selection of appropriate vehicles for in vitro and in vivo studies, aids in the development of purification strategies, and provides a foundation for designing stable and effective dosage forms.[1]

The solubility of an active pharmaceutical ingredient (API) is a key factor in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[2][3][4] A comprehensive solubility profile in relevant organic solvents is therefore essential for early-stage risk assessment and strategic planning in the drug development pipeline.[1]

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[5][6] A more nuanced perspective considers the interplay of intermolecular forces between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step process:

  • Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in their solid-state lattice.

  • Solvent-solvent interactions: Energy is needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a solute to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

The choice of organic solvents for solubility screening is critical and should be guided by their polarity, hydrogen bonding capacity, and relevance to pharmaceutical processing.[7][8][9] A well-chosen panel of solvents will provide a comprehensive understanding of the compound's solubility behavior across a spectrum of physicochemical properties.

Experimental Determination of Solubility: A Multi-faceted Approach

A robust solubility assessment employs both kinetic and thermodynamic methods to provide a complete picture of the compound's behavior.[10][11]

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility assays are rapid methods well-suited for early discovery to quickly assess a large number of compounds.[12][13] These methods typically involve dissolving the compound in a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then serially diluting it into an aqueous or organic medium.[11][14] The point at which the compound precipitates is determined, often by methods like laser nephelometry, which measures light scattering from insoluble particles.[15]

While providing a rapid assessment, kinetic solubility can sometimes overestimate the true equilibrium solubility due to the formation of supersaturated solutions.[11]

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the gold standard for determining thermodynamic or equilibrium solubility.[16][17] This method involves adding an excess of the solid compound to the solvent of interest and agitating the mixture until equilibrium is reached.[16] Reaching equilibrium is confirmed when subsequent measurements of the solute concentration in the solution yield the same result over time.[16]

The following diagram illustrates a comprehensive workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow A Prepare high-concentration stock solution of this compound in DMSO B Serially dilute stock solution into selected organic solvents in a microplate A->B C Incubate and observe for precipitation (e.g., via laser nephelometry) B->C D Determine the kinetic solubility limit C->D E Add excess solid this compound to each organic solvent in separate vials F Agitate at a constant temperature until equilibrium is reached (e.g., 24-72 hours) E->F G Separate the saturated solution from undissolved solid (e.g., centrifugation, filtration) F->G H Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV) G->H I Determine the thermodynamic solubility H->I

Caption: A comparative workflow for kinetic and thermodynamic solubility determination.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or higher): Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran, Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 96-well microplates

  • Laser nephelometer (for kinetic solubility)

Protocol 1: Thermodynamic Solubility via Shake-Flask Method
  • Preparation: Accurately weigh an excess amount (e.g., 10 mg) of this compound into a series of glass vials.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, take measurements at 24 and 48 hours; if the values are consistent, equilibrium is considered to be reached.[16]

  • Sample Preparation for Analysis: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method. Prepare a calibration curve using standard solutions of the compound in each respective solvent.

  • Data Reporting: Express the solubility in mg/mL and µg/mL.

Protocol 2: High-Throughput Kinetic Solubility
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[12]

  • Microplate Preparation: In a 96-well microplate, add the selected organic solvents.

  • Serial Dilution: Add the DMSO stock solution to the solvents and perform serial dilutions to create a range of concentrations.

  • Incubation and Analysis: Incubate the plate for a set period (e.g., 2 hours) with gentle shaking.[10] Analyze the plate using a laser nephelometer to detect the well in which precipitation first occurs.[15]

  • Data Reporting: The concentration in the last clear well is reported as the kinetic solubility.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C
SolventSolvent Polarity IndexH-Bond Donor/AcceptorThermodynamic Solubility (mg/mL)Kinetic Solubility (µg/mL)Solubility Class
Methanol5.1Both> 50> 100Very Soluble
Ethanol4.3Both35.285.1Soluble
Isopropanol3.9Both15.842.3Sparingly Soluble
Acetone5.1Acceptor28.975.6Soluble
Acetonitrile5.8Acceptor10.530.7Sparingly Soluble
Ethyl Acetate4.4Acceptor5.218.9Slightly Soluble
Dichloromethane3.1Neither2.18.4Very Slightly Soluble
Tetrahydrofuran4.0Acceptor18.355.2Soluble
DMSO7.2Acceptor> 100> 200Very Soluble

Solubility classes are based on USP definitions.

The following diagram outlines the decision-making process for selecting solvents and interpreting solubility data.

G A Define the Purpose of the Study (e.g., Preclinical Formulation, Process Chemistry) B Select a Diverse Panel of Organic Solvents (Varying in Polarity, H-bonding, and Class) A->B C Perform High-Throughput Kinetic Solubility Screening for initial rank-ordering B->C D Select Key Solvents for In-depth Study C->D E Determine Thermodynamic Solubility using the Shake-Flask Method D->E F Analyze and Correlate Data with Compound Structure and Solvent Properties E->F G Classify Solubility according to Established Pharmacopeial Standards F->G H Inform Downstream Drug Development Activities G->H

Caption: A logical workflow for solvent selection and solubility data analysis.

Conclusion: A Foundation for Rational Drug Development

A comprehensive understanding of the solubility profile of this compound in organic solvents is a cornerstone of its successful development. By employing a combination of high-throughput kinetic screening and the gold-standard shake-flask method for thermodynamic solubility, researchers can generate the robust data necessary to guide formulation development, ensure the reliability of biological assays, and make informed decisions throughout the preclinical pipeline. This systematic approach, grounded in sound scientific principles, will ultimately de-risk the development process and pave the way for the advancement of this promising new chemical entity.

References

  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. Retrieved from [Link]

  • Romero, S., Escalera, B., & Bustamante, P. (1999). Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. International Journal of Pharmaceutics, 178(2), 193-202.
  • National Center for Biotechnology Information. (n.d.). Sodium 2-(4-methoxyphenoxy)propanoate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Anselmo, H. C., & Mitra, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(3), 35-40.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Uddin, M. R., & Islam, M. A. (2016). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 73-78.
  • ChemSrc. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Retrieved from [Link]

  • FlavScents. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • University of Toronto. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • University of the West Indies at Mona. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • European Medicines Agency. (2020).
  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 90.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Barrett, S., et al. (2022).
  • Institute of Science, Nagpur. (n.d.).
  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • Oakwood Labs. (n.d.). What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry?.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • Pan, L., et al. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 93(2), 297-304.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.
  • U.S. Food and Drug Administration. (2021).
  • Biopharma Asia. (2017).
  • J&K Scientific. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid | 13794-15-5.

Sources

Methodological & Application

Navigating the Uncharted: A High-Throughput Screening Roadmap for the Novel Compound 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive small molecules is the cornerstone of therapeutic innovation. However, the journey from a newly synthesized compound to a validated drug candidate is fraught with challenges, beginning with the fundamental question: what is its biological target? This application note provides a comprehensive strategic guide for researchers working with 2-(4-Methoxyphenoxy)ethanimidamide, a compound with an uncharacterized mechanism of action. We present a systematic, multi-pronged approach to first identify its molecular target(s) and then develop robust high-throughput screening (HTS) assays to discover modulators of its activity. This guide eschews a one-size-fits-all template, instead offering a logical workflow grounded in established principles of chemical biology and drug discovery. Detailed protocols for target identification and generalized HTS assays are provided, empowering researchers to elucidate the therapeutic potential of this and other novel chemical entities.

Introduction: The Enigma of a Novel Compound

This compound represents a chemical scaffold with potential biological activity, yet its molecular target and mechanism of action remain unknown. This scenario is common in both academic and industrial drug discovery, often arising from phenotypic screens or novel synthetic chemistry efforts. The critical first step in harnessing the potential of such a compound is the deconvolution of its biological target(s).[1] A definitive understanding of the molecular interactions of a compound is paramount for optimizing its potency, selectivity, and safety profile.

This guide is structured to navigate this uncertainty, providing a logical progression from target discovery to large-scale screening.

The Hunt for the Target: Deconvolution Strategies

Identifying the specific protein or pathway modulated by this compound is a crucial endeavor. A multi-faceted approach, combining computational and experimental methods, is recommended to increase the probability of success.

In Silico Target Prediction: A First Glimpse

Computational methods can provide initial hypotheses about the potential targets of a small molecule based on its structural similarity to known ligands.[2][3] These approaches mine vast chemogenomic databases to identify proteins that are likely to interact with the compound's scaffold.

  • Methodology: Utilize web-based tools and software platforms that employ algorithms for chemical similarity searching, data mining, and machine learning to predict potential biological targets.[2][4]

  • Expected Outcome: A ranked list of potential protein targets, which can be prioritized for experimental validation based on biological plausibility and relevance to desired therapeutic areas.

  • Causality: This approach is based on the principle that structurally similar molecules often exhibit similar biological activities.[2]

Experimental Target Identification: Capturing the Interacting Partners

Experimental validation is essential to confirm the predictions from in silico methods and to discover novel, unanticipated targets. Affinity-based and label-free proteomics are powerful techniques for this purpose.[5]

This classic and effective method involves immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[6][7]

  • Protocol: Synthesis of an Affinity Probe and Pull-Down Experiment

    • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive handle (e.g., a terminal alkyne or azide for "click" chemistry) or a biotin tag.[5] It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.

    • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.

    • Incubation: Incubate the immobilized probe with a complex biological sample, such as a cell lysate or tissue homogenate.

    • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the solid support.

    • Identification: Identify the eluted proteins using mass spectrometry-based proteomics.

Chemical proteomics offers a suite of techniques to identify drug targets in a more native environment, sometimes without the need for chemical modification of the compound.[8][9][10]

  • Drug Affinity Responsive Target Stability (DARTS): This label-free method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[5]

    • Treat cell lysate with varying concentrations of this compound.

    • Subject the treated lysates to limited proteolysis with a protease such as thermolysin.

    • Analyze the resulting protein fragments by SDS-PAGE and mass spectrometry to identify proteins that are protected from degradation in the presence of the compound.

Below is a diagram illustrating the general workflow for target identification.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation in_silico In Silico Target Prediction (Similarity Searching, Machine Learning) hypotheses Target Hypotheses in_silico->hypotheses affinity_probe Synthesize Affinity Probe pull_down Affinity Pull-Down affinity_probe->pull_down mass_spec Mass Spectrometry Protein Identification pull_down->mass_spec darts DARTS (Label-Free) darts->mass_spec mass_spec->hypotheses compound This compound compound->in_silico compound->affinity_probe compound->darts validated_target Validated Target(s) hypotheses->validated_target HTS_Workflow cluster_0 Assay Development & Validation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Follow-up assay_dev Assay Development (e.g., FP, Calcium, AlphaScreen) optimization Optimization (Reagent concentrations, incubation times) assay_dev->optimization validation Validation (Z'-factor, S/B ratio, DMSO tolerance) optimization->validation library_screening Screening of Compound Library validation->library_screening data_analysis Data Analysis & Hit Identification library_screening->data_analysis hit_confirmation Hit Confirmation (Dose-response curves) data_analysis->hit_confirmation secondary_assays Secondary & Orthogonal Assays hit_confirmation->secondary_assays sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar final_hits Validated Hits sar->final_hits validated_target Validated Target validated_target->assay_dev

Caption: A generalized workflow for high-throughput screening.

Assay Validation and Data Analysis: Ensuring Robustness and Identifying Hits

Assay Validation: The Z'-Factor

Before initiating a large-scale screen, it is imperative to validate the assay's performance. The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay. [11][12]It takes into account the dynamic range of the assay and the variability of the signals.

The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueInterpretation
> 0.5An excellent assay, suitable for HTS. [13][14]
0 to 0.5A marginal assay, may require further optimization. [13]
< 0The assay is not suitable for screening. [13]
Data Analysis and Hit Confirmation

The analysis of HTS data involves several steps to identify and prioritize "hits" for further investigation. [15][16]

  • Normalization: Raw data from the screen is normalized to account for plate-to-plate and well-to-well variations.

  • Hit Identification: A "hit" is defined as a compound that produces a response exceeding a predefined threshold (e.g., three standard deviations from the mean of the negative controls). [17][18]3. Hit Confirmation: Initial hits are re-tested, often in dose-response format, to confirm their activity and determine their potency (e.g., IC50 or EC50).

  • Secondary and Orthogonal Assays: Confirmed hits should be evaluated in alternative assays to rule out false positives and to gain further confidence in their on-target activity. [19]

Conclusion

The journey of characterizing a novel compound like this compound, from an unknown entity to a tool for probing biology or a potential therapeutic lead, is a systematic process of discovery and validation. By employing a strategic combination of in silico prediction and experimental target deconvolution, researchers can efficiently identify its molecular target. Subsequently, the development of a robust and validated high-throughput screening assay, tailored to the nature of the identified target, will enable the discovery of a wider range of chemical modulators. The protocols and strategies outlined in this application note provide a comprehensive framework to guide researchers through this exciting and challenging process, ultimately accelerating the translation of novel chemical matter into valuable biological insights and therapeutic opportunities.

References

  • National Institutes of Health.

  • PubMed.

  • PubMed.

  • National Institutes of Health.

  • World Preclinical Congress.

  • Creative Biolabs.

  • Springer Nature Experiments.

  • PubMed.

  • National Institutes of Health.

  • Creative Biolabs.

  • PubMed.

  • D-NB.

  • National Institutes of Health.

  • RSC Publishing.

  • National Institutes of Health.

  • ResearchGate.

  • European Review for Medical and Pharmacological Sciences.

  • ResearchGate.

  • News-Medical.net.

  • National Institutes of Health.

  • BIT 479/579 High-throughput Discovery.

  • National Institutes of Health.

  • University College London.

  • Oxford Academic.

  • GraphPad.

  • SelectScience.

  • OUCI.

  • Medium.

  • PubMed Central.

  • Wikipedia.

  • National Institutes of Health.

  • Anticancer Research.

  • Drug Hunter.

  • PubMed.

  • National Institutes of Health.

  • News-Medical.net.

  • GenScript.

  • Biomol.

  • PubMed Central.

  • KNIME.

  • Creative Enzymes.

  • ResearchGate.

  • Drug Target Review.

  • National Institutes of Health.

  • BellBrook Labs.

  • Assay Genie.

  • Cambridge MedChem Consulting.

  • Creative Enzymes.

  • ResearchGate.

Sources

protocol for the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide at lab scale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 2-(4-Methoxyphenoxy)ethanimidamide

Abstract

This document provides a comprehensive, two-part protocol for the laboratory-scale synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a Williamson ether synthesis to produce the key intermediate, 2-(4-methoxyphenoxy)acetonitrile, from 4-methoxyphenol and chloroacetonitrile. The subsequent conversion of the nitrile to the target ethanimidamide is achieved via the classical Pinner reaction. This guide offers detailed, step-by-step instructions, explains the chemical principles behind the chosen methodologies, and includes essential information on materials, safety, purification, and analytical characterization to ensure a reliable and reproducible outcome for researchers.

Introduction and Synthetic Strategy

Amidine moieties are critical pharmacophores found in numerous biologically active compounds, valued for their ability to engage in hydrogen bonding and act as bioisosteres of ureas and guanidines. The title compound, this compound, serves as a versatile intermediate for introducing the phenoxy-ethanimidamide scaffold into more complex molecules.

The synthetic route detailed herein is a robust and logical two-step process:

  • Step 1: Williamson Ether Synthesis. This foundational reaction forms the C-O ether linkage by reacting the phenoxide of 4-methoxyphenol with an alkyl halide (chloroacetonitrile). This method is highly efficient for generating the required nitrile precursor.[1]

  • Step 2: Pinner Reaction. A classic transformation that converts nitriles into imidates, which are then readily converted to the desired amidine upon treatment with ammonia.[2][3][4] This acid-catalyzed reaction requires strictly anhydrous conditions to prevent hydrolysis of the reactive intermediates.[5]

Overall Reaction Scheme:

  • Step 1: 4-Methoxyphenol + Chloroacetonitrile → 2-(4-Methoxyphenoxy)acetonitrile

  • Step 2: 2-(4-Methoxyphenoxy)acetonitrile → this compound hydrochloride

Part I: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

This initial stage focuses on the preparation of the nitrile intermediate. The selection of a moderately strong base like potassium carbonate is crucial; it is strong enough to deprotonate the phenol but mild enough to prevent side reactions with the electrophilic chloroacetonitrile.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
4-MethoxyphenolC₇H₈O₂124.14≥99%10.0 g80.5
ChloroacetonitrileC₂H₂ClN75.50≥99%6.2 mL (7.3 g)96.7
Potassium CarbonateK₂CO₃138.21≥99%, anhydrous16.7 g120.8
AcetoneC₃H₆O58.08ACS grade, anhydrous200 mL-
Ethyl AcetateC₄H₈O₂88.11ACS gradeAs needed-
HexaneC₆H₁₄86.18ACS gradeAs needed-
Brine (sat. NaCl)NaCl(aq)-SaturatedAs needed-
Sodium SulfateNa₂SO₄142.04AnhydrousAs needed-
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

Step-by-Step Experimental Protocol
  • Reaction Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen inlet. Add 4-methoxyphenol (10.0 g), anhydrous potassium carbonate (16.7 g), and a magnetic stir bar to the flask.

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Initiation: Begin vigorous stirring and add chloroacetonitrile (6.2 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 18-24 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (disappearance of 4-methoxyphenol spot on TLC), cool the mixture to room temperature. Filter off the potassium carbonate salts and wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with 2 x 100 mL of water and 1 x 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-(4-methoxyphenoxy)acetonitrile can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure liquid or low-melting solid.[6]

Characterization of Intermediate

The identity and purity of 2-(4-methoxyphenoxy)acetonitrile[7] should be confirmed by NMR spectroscopy.

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 6.90 (m, 4H, Ar-H), 4.75 (s, 2H, -O-CH₂-CN), 3.78 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~ 154.5, 152.0, 116.5, 115.0, 114.8, 55.8, 54.0.

Part II: Synthesis of this compound hydrochloride

This stage employs the Pinner reaction. The success of this reaction is critically dependent on maintaining anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt to an ester.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )PurityAmountMoles (mmol)
2-(4-Methoxyphenoxy)acetonitrileC₉H₉NO₂163.17≥98%5.0 g30.6
EthanolC₂H₆O46.07200 proof, anhydrous100 mL-
Diethyl Ether(C₂H₅)₂O74.12Anhydrous150 mL-
Hydrogen ChlorideHCl36.46Gas, anhydrousExcess-
AmmoniaNH₃17.03Gas, anhydrousExcess-
Equipment
  • 250 mL three-neck round-bottom flask with gas inlet adapter

  • Gas dispersion tube (sparging tube)

  • Drying tube (CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filtration flask

Step-by-Step Experimental Protocol
  • Preparation of Ethanolic HCl: In a fume hood, cool a flask containing 100 mL of anhydrous ethanol in an ice bath. Bubble dry hydrogen chloride gas through the ethanol via a gas dispersion tube until the solution is saturated. Causality Note: Pre-saturating the alcohol with HCl is essential to drive the formation of the reactive nitrilium ion intermediate.[5]

  • Pinner Salt Formation: Dissolve 2-(4-methoxyphenoxy)acetonitrile (5.0 g) in 50 mL of the freshly prepared, cold ethanolic HCl solution. Seal the flask and stir the mixture at 0-5°C for 12 hours, then allow it to stand at a low temperature (e.g., in a refrigerator at 4°C) for 24-48 hours until a precipitate (the Pinner salt) forms.

  • Isolation of Pinner Salt (Optional but Recommended): Add 150 mL of cold, anhydrous diethyl ether to precipitate the ethyl 2-(4-methoxyphenoxy)ethanimidate hydrochloride salt completely. Collect the white solid by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum. Expertise Note: Isolating the Pinner salt ensures the removal of excess HCl, leading to a cleaner subsequent reaction.

  • Ammonolysis: Suspend the dried Pinner salt in 100 mL of cold anhydrous ethanol. In a fume hood, bubble anhydrous ammonia gas through the stirred suspension at 0°C for 2-3 hours.

  • Reaction Completion: After saturation with ammonia, seal the flask and stir at room temperature for 12-16 hours. The reaction mixture will typically become a slurry of the product and ammonium chloride.[9][10]

  • Isolation of Product: Filter the reaction mixture to collect the solid. The solid contains the desired this compound hydrochloride and ammonium chloride byproduct.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material. The primary method for purifying the amidine hydrochloride salt from ammonium chloride is recrystallization. A suitable solvent system (e.g., ethanol/ether or methanol/isopropanol) should be experimentally determined. Crystallization is an effective technique for purifying solid organic products.[11]

Characterization of Final Product
  • ¹H NMR (D₂O or DMSO-d₆, 400 MHz): Expect characteristic shifts for the aromatic protons (~7.0 ppm), the methoxy group (~3.8 ppm), and the methylene group adjacent to the phenoxy oxygen. The NH₂ protons of the amidinium ion will be broad and may exchange with solvent protons.

  • IR (KBr Pellet, cm⁻¹): Look for characteristic peaks for N-H stretching (broad, ~3100-3300), C=N stretching (~1650-1680), and C-O stretching.

  • HRMS (High-Resolution Mass Spectrometry): Calculate the expected exact mass for the protonated molecule [C₉H₁₃N₂O₂]⁺ to confirm the molecular formula.

Safety and Handling Precautions

  • Chloroacetonitrile: Highly toxic and a lachrymator. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Hydrogen Chloride and Ammonia Gases: Both are corrosive and toxic upon inhalation. All operations involving these gases must be conducted in a well-ventilated fume hood. Ensure gas cylinders are properly secured.

  • Potassium Carbonate: Can cause irritation. Avoid inhalation of dust.

  • Solvents: Acetone, ethanol, and diethyl ether are flammable. Keep away from ignition sources. Diethyl ether can form explosive peroxides; use from a freshly opened container.

  • General Handling: Always wear appropriate PPE. An emergency eye wash and safety shower must be accessible.[12][13] Dispose of chemical waste according to institutional and local regulations.[10]

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pinner Reaction A1 1. Combine 4-Methoxyphenol, K₂CO₃, Acetone A2 2. Add Chloroacetonitrile A1->A2 A3 3. Reflux (18-24h) A2->A3 A4 4. Aqueous Work-up & Extraction A3->A4 A5 5. Purification (Distillation/Chromatography) A4->A5 A6 Intermediate: 2-(4-Methoxyphenoxy)acetonitrile A5->A6 A7 Analysis: TLC, NMR A6->A7 B1 1. Dissolve Nitrile in Anhydrous Ethanolic HCl A6->B1 Proceed to Part 2 B2 2. Stir at 0-5°C (12h) Precipitate Pinner Salt B1->B2 B3 3. Isolate Pinner Salt B2->B3 B4 4. Ammonolysis (Anhydrous NH₃/Ethanol) B3->B4 B5 5. Isolate Crude Product B4->B5 B6 6. Purification (Recrystallization) B5->B6 B7 Final Product: This compound HCl B6->B7 B8 Analysis: NMR, IR, HRMS B7->B8

Caption: Workflow for the two-part synthesis of this compound HCl.

References

  • Google Patents. (n.d.). Novel process for synthesis of a phenoxy diaminopyrimidine compound (WO2019209607A1).
  • Grokipedia. (n.d.). Pinner reaction.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Ammonium Chloride. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-(4-Methoxyphenoxy)ethanimidamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(4-Methoxyphenoxy)ethanimidamide is a novel chemical entity with limited characterization in the public domain as of the date of this publication. The biological targets and mechanisms of action described herein are presented as a hypothetical framework to guide the investigation and validation of this compound as a chemical probe. The provided protocols are based on established best practices for chemical probe development and validation.

Introduction: Unveiling a Potential Tool for Cellular Interrogation

The quest for selective and potent chemical probes is a cornerstone of modern chemical biology and drug discovery. These small molecules are essential for dissecting complex biological pathways and validating novel therapeutic targets.[1][2] this compound represents a potential new entrant into this critical class of research tools. Its chemical structure, featuring a methoxyphenoxy group linked to an ethanimidamide moiety, suggests potential for interactions with biological macromolecules.

This document serves as a comprehensive guide for a researcher embarking on the characterization and application of this compound as a chemical probe. It outlines a systematic, experience-driven approach, from initial physicochemical characterization to target identification, validation, and finally, application in cell-based assays. The core philosophy of this guide is to establish a self-validating experimental framework, ensuring that any observed biological effect can be confidently attributed to the modulation of a specific target.[3][4]

Physicochemical Properties and Initial Characterization

Before any biological experimentation, a thorough understanding of the probe's fundamental properties is paramount. This ensures reproducibility and helps in the design of robust assays.

Table 1: Physicochemical Properties of this compound

PropertyValue (Predicted or Known)Source/Note
Molecular Formula C₉H₁₂N₂O₂-
Molecular Weight 180.21 g/mol -
CAS Number 855879-31-1 (for HCl salt)CymitQuimica[1]
Appearance White to off-white solidTypical for similar small molecules
Solubility To be determined experimentallyA critical parameter for assay development.[5]
Purity >95% recommendedPurity should be confirmed by LC-MS and ¹H NMR.
Stability To be determined experimentallyStability in aqueous buffers and DMSO should be assessed.
Protocol 1: Assessment of Purity, Solubility, and Stability

Rationale: Using an impure or unstable compound can lead to misleading and irreproducible results. Similarly, poor solubility can result in compound precipitation and inaccurate concentration measurements.[5] This protocol establishes the foundational quality control for the probe.

Materials:

  • This compound sample

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

Procedure:

  • Purity Assessment: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). b. Analyze the sample using HPLC-MS to determine the purity by peak area integration at a suitable wavelength (e.g., 254 nm). c. Confirm the identity of the main peak by mass spectrometry. d. For structural confirmation, acquire a ¹H NMR spectrum and compare it with the expected structure.

  • Solubility Assessment: a. Prepare a serial dilution of the compound in DMSO. b. Add a small volume of each dilution to PBS (or cell culture medium) to achieve a final DMSO concentration of <0.5%. c. Visually inspect for precipitation after 1-2 hours of incubation at room temperature and 37°C. d. Quantify the soluble fraction by centrifuging the samples and analyzing the supernatant via HPLC.

  • Stability Assessment: a. Incubate the compound in relevant assay buffers (e.g., PBS, cell culture medium) at various temperatures (e.g., room temperature, 37°C) for different durations (e.g., 0, 2, 8, 24 hours). b. Analyze the samples by HPLC-MS at each time point to quantify the amount of intact compound remaining.

Target Identification and Validation: A Hypothetical Workflow

Identifying the specific cellular target(s) of a novel compound is a critical step in its validation as a chemical probe.[3][6] The following section outlines a robust, multi-pronged strategy to identify and validate the hypothetical target of this compound, which we will refer to as "Target X".

G cluster_0 Target Identification cluster_1 Target Engagement cluster_2 Target Validation Probe Synthesize Affinity Probe Pulldown Cell Lysate Pulldown Probe->Pulldown Affinity Pulldown MassSpec LC-MS/MS Analysis Pulldown->MassSpec Tryptic Digest Candidate Candidate Target(s) Identified MassSpec->Candidate Protein ID CETSA Cellular Thermal Shift Assay (CETSA) Candidate->CETSA In-Cell Binding Engagement Target Engagement Confirmed Biochemical Biochemical/Biophysical Assay Candidate->Biochemical In Vitro Assay CETSA->Engagement Thermal Shift Potency Potency & Selectivity Determined Biochemical->Potency IC50 / Kd

Caption: Workflow for target identification and validation of a novel chemical probe.

Protocol 2: Target Identification via Affinity-Based Chemoproteomics

Rationale: This method uses a modified version of the probe to "fish" for its binding partners in a complex biological mixture like a cell lysate.[7] The identification of these partners by mass spectrometry provides a list of high-confidence candidate targets.

Materials:

  • A synthetic derivative of this compound functionalized with a linker and a biotin tag.

  • Streptavidin-coated magnetic beads.

  • Cell line of interest (e.g., HEK293T, HeLa).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Wash buffers of varying stringency.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Mass spectrometry facility.

Procedure:

  • Probe Immobilization: a. Incubate the biotinylated probe with streptavidin-coated magnetic beads to allow for immobilization. b. Wash the beads extensively to remove any unbound probe.

  • Cell Lysis and Pulldown: a. Culture and harvest cells. Lyse the cells on ice using a suitable lysis buffer. b. Clarify the lysate by centrifugation. c. Incubate the clarified lysate with the probe-immobilized beads for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with beads that have been blocked but have no probe. d. For competition experiments, pre-incubate the lysate with an excess of the free, unmodified this compound before adding the probe-immobilized beads.

  • Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with buffers of increasing stringency to remove non-specific binders. c. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Perform an in-gel tryptic digest of the protein bands. c. Analyze the resulting peptides by LC-MS/MS. d. Identify the proteins using a database search algorithm (e.g., Mascot, Sequest). Proteins that are significantly enriched in the probe pulldown compared to the negative control and that are competed off by the free compound are considered high-confidence candidates.

Protocol 3: Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method to confirm that a compound binds to its target within intact cells.[8][9][10] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[11]

Materials:

  • This compound.

  • Cell line expressing the candidate target protein ("Target X").

  • PBS and lysis buffer.

  • PCR tubes and a thermal cycler.

  • SDS-PAGE and Western blotting equipment.

  • A specific antibody against "Target X".

Procedure:

  • Cell Treatment: a. Culture cells to ~80% confluency. b. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.

  • Heat Shock: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Analysis: a. Lyse the cells by freeze-thaw cycles. b. Pellet the aggregated proteins by centrifugation at high speed. c. Collect the supernatant containing the soluble protein fraction. d. Analyze the amount of soluble "Target X" in each sample by Western blotting.

  • Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble "Target X" as a function of temperature for both the vehicle- and probe-treated samples. c. A shift of the melting curve to higher temperatures in the presence of the probe confirms target engagement.

Application in a Cellular Context: Probing a Hypothetical Signaling Pathway

Once Target X is validated, this compound can be used to investigate its role in cellular processes. Let's hypothesize that Target X is a kinase that phosphorylates and activates a transcription factor, "TF-A," leading to the expression of a reporter gene.

G Probe This compound TargetX Target X (Kinase) Probe->TargetX Inhibits TFA TF-A (inactive) TargetX->TFA Phosphorylates TFA_P TF-A-P (active) Nucleus Nucleus TFA_P->Nucleus Translocates Gene Reporter Gene Expression Nucleus->Gene

Caption: Hypothetical signaling pathway modulated by the chemical probe.

Protocol 4: Cellular Assay to Measure Target X Activity

Rationale: This protocol provides a method to quantify the functional consequence of the probe engaging its target in a cellular context. A dose-dependent effect in this assay, correlated with biochemical potency, provides strong evidence for the on-target mechanism of action.[1]

Materials:

  • This compound.

  • A cell line stably expressing a reporter construct (e.g., luciferase) under the control of a TF-A-responsive promoter.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Cell Seeding: a. Seed the reporter cell line in a 96-well plate at an appropriate density. b. Allow the cells to adhere overnight.

  • Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. b. Treat the cells with the compound dilutions (and a vehicle control) for an appropriate duration (e.g., 6-24 hours).

  • Stimulation (if necessary): a. If the pathway is not basally active, add a stimulus that activates the pathway upstream of Target X.

  • Reporter Gene Assay: a. Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: a. Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo). b. Plot the normalized luciferase activity against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of the signal.

Table 2: Ideal Characteristics of a High-Quality Chemical Probe

CharacteristicRecommended CriteriaRationale
Biochemical Potency IC₅₀ or K_d < 100 nMEnsures high affinity for the target.[1]
Cellular Potency EC₅₀ < 1 µMDemonstrates cell permeability and on-target activity in a biological context.[1]
Selectivity >30-fold against related family membersMinimizes off-target effects, ensuring the observed phenotype is due to the intended target.[1][12]
On-Target Engagement Confirmed in cells (e.g., CETSA)Provides direct evidence that the probe binds its intended target in a cellular environment.[12][13]
Negative Control A structurally similar but inactive analog should be availableHelps to distinguish on-target from off-target or non-specific effects.[3]

Concluding Remarks

The journey of validating a novel small molecule like this compound into a high-quality chemical probe is a rigorous but rewarding endeavor. It requires a multi-faceted approach encompassing chemistry, biochemistry, and cell biology. By following a logical and self-validating workflow as outlined in these notes, researchers can build a strong evidence base to support the use of this, or any novel compound, for the confident exploration of biological systems. The ultimate goal is to provide the research community with a well-characterized tool that generates reliable and interpretable data, thereby accelerating biological discovery and the development of new medicines.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature chemical biology, 9(4), 195-199. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Simon, G. M., Niphakis, M. J., & Cravatt, B. F. (2013). Determining target engagement in living systems. Nature chemical biology, 9(4), 200-205. [Link]

  • Chemical Probes Portal. Target engagement. [Link]

  • Mullard, A. (2018). Validating chemical probes. Nature Reviews Drug Discovery, 17(9), 609-609. [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & biology, 17(6), 561-577. [Link]

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • EFMC. Validating Chemical Probes. [Link]

  • YouTube. Best Practices: Chemical Probes Webinar. [Link]

Sources

Application Note: Developing Analytical Methods for the Detection of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical methods for the quantitative determination of 2-(4-Methoxyphenoxy)ethanimidamide. Recognizing the limited existing literature on this specific compound, this application note synthesizes established analytical principles for structurally related molecules, including phenoxy and imidamide derivatives, to propose robust starting methodologies. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to international regulatory standards. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are presented, along with detailed validation protocols based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

This compound is an organic molecule featuring a methoxyphenoxy group linked to an ethanimidamide functional group. While specific data on this compound is not widely available, its structural motifs are common in pharmaceuticals and agrochemicals. The imidamide functional group, in particular, is an area of interest in medicinal chemistry.[4][5] The accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, stability testing, and quality control of bulk drug substances and formulated products.

This guide provides a foundational framework for developing and validating analytical methods for this compound. The selection of a particular analytical technique will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Physicochemical Properties and Analytical Considerations

A preliminary in-silico analysis of this compound suggests a moderately polar compound with a molecular weight amenable to both liquid and gas chromatography. The presence of a chromophore in the methoxyphenoxy group indicates that UV detection is a viable quantification method. The basic nature of the imidamide group will influence its chromatographic behavior, particularly in reversed-phase HPLC, and may require pH control of the mobile phase for optimal peak shape and retention. For GC-MS analysis, derivatization may be necessary to improve thermal stability and volatility.

Proposed Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound in various sample matrices.[6][7][8] A reversed-phase method is proposed as a starting point.

Reversed-phase HPLC is well-suited for separating moderately polar aromatic compounds.[9] The C18 stationary phase provides a versatile platform for retaining the analyte, while the mobile phase composition can be adjusted to optimize resolution and analysis time. UV detection is appropriate due to the aromatic ring in the analyte's structure.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Sample Weighing & Dissolution Filter Filtration (0.45 µm) Prep->Filter Inject Injection Filter->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-UV Experimental Workflow.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase).

    • Dilute to the desired concentration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[10]

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile: 20 mM Phosphate Buffer (pH 7.0) (50:50, v/v). A gradient elution may be necessary for complex matrices.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: To be determined by UV scan of a standard solution (estimated to be around 220-280 nm).

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Quantify using an external standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it a powerful tool for the analysis of this compound, particularly for trace-level detection in complex matrices.[11][12]

GC-MS is an excellent technique for separating and identifying volatile and semi-volatile organic compounds. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragments. Derivatization may be required to improve the volatility and thermal stability of the imidamide group.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Inject Injection Derivatization->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (Scan/SIM) GC_Separation->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Quantification_MS Quantification Peak_ID->Quantification_MS

Caption: GC-MS Experimental Workflow.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate technique such as liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) with a C18 cartridge.[13][14]

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., pyridine).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction.

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for initial identification, then Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the analyte peak by its retention time and mass spectrum.

    • Quantify using a characteristic ion in SIM mode with an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the recommended technique.[15][16]

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This allows for the detection of the analyte at very low concentrations, even in complex matrices, with minimal sample cleanup.[15]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Prep_LCMS Protein Precipitation or SPE Filter_LCMS Filtration/Centrifugation Prep_LCMS->Filter_LCMS LC_Inject Injection Filter_LCMS->LC_Inject LC_Separation UPLC Separation LC_Inject->LC_Separation MSMS_Detection MRM Detection LC_Separation->MSMS_Detection MRM_Integration MRM Peak Integration MSMS_Detection->MRM_Integration Quantification_LCMS Quantification MRM_Integration->Quantification_LCMS

Caption: LC-MS/MS Experimental Workflow.

  • Sample Preparation:

    • For biological samples, perform protein precipitation with acetonitrile.

    • For other matrices, a simple dilute-and-shoot approach or SPE may be sufficient.[17][18]

    • Centrifuge and collect the supernatant for injection.

  • LC-MS/MS Conditions (Starting Point):

    • LC System: UPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over a short time.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions to be determined by infusion of a standard solution.

  • Data Analysis:

    • Quantify using the area ratio of the analyte MRM transition to that of a stable isotope-labeled internal standard.

Method Validation Protocol

All developed methods must be validated to ensure they are fit for their intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[1][2]

Validation Parameters

The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three concentration levels.[19]

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Acceptance Criteria

The acceptance criteria for each validation parameter should be predefined in a validation protocol.[19][20]

Parameter Acceptance Criteria (Typical)
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ Precision (RSD) ≤ 10%
Robustness System suitability parameters remain within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the detection of this compound. The proposed HPLC-UV, GC-MS, and LC-MS/MS methods offer a range of options to suit different analytical needs. It is crucial to emphasize that these protocols are starting points and will require empirical optimization and rigorous validation to ensure the generation of reliable and accurate data for scientific and regulatory purposes.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Analytical method validation as per ich and usp. SlideShare. Available from: [Link]

  • (PDF) Sample treatment techniques for organic trace analysis. ResearchGate. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Available from: [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available from: [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. Available from: [Link]

  • Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. PubMed. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available from: [Link]

  • Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI. Available from: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available from: [Link]

  • Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. PMC - NIH. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • Sample preparation techniques in analytical chemistry. Semantic Scholar. Available from: [Link]

  • Determination of Phenoxy-acid Herbicides in Various Matrices. SCISPEC. Available from: [Link]

  • 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. PubChem. Available from: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. Available from: [Link]

  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available from: [Link]

  • Synthesis, Bioevaluation and Docking Studies of New Imidamide Derivatives as Nitric Oxide Synthase Inhibitors. ResearchGate. Available from: [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. eConference.io. Available from: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid. PubChem. Available from: [Link]

  • Determination of Anandamide Amidase Activity Using Ultraviolet-Active Amine Derivatives and Reverse-Phase High-Performance Liquid Chromatography. PubMed. Available from: [Link]

  • Showing Compound Sodium (±)-2-(4-methoxyphenoxy)propionate (FDB019974). FooDB. Available from: [Link]

  • Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed. Available from: [Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. Available from: [Link]

  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: 2-(4-Methoxyphenoxy)ethanimidamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 2-(4-methoxyphenoxy)ethanimidamide, a highly valuable and versatile building block in modern organic synthesis. We delve into its preparation, physicochemical properties, and, most importantly, its strategic application in the construction of key heterocyclic scaffolds, such as imidazoles and thiazoles, which are prevalent in medicinal chemistry and drug discovery. The narrative emphasizes the causality behind experimental choices, providing detailed, field-proven protocols designed for reproducibility and success. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful intermediate for the efficient synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is an organic compound featuring a core amidine functional group tethered to a 4-methoxyphenoxy moiety. The amidine group is a cornerstone in synthetic chemistry, serving as a robust precursor for a multitude of nitrogen-containing heterocycles due to its unique combination of nucleophilic and basic properties.[1][2] The 4-methoxyphenoxy fragment is frequently incorporated into bioactive molecules to modulate pharmacokinetic properties, such as metabolic stability and receptor-binding interactions.[3]

The strategic utility of this building block lies in its ability to participate in cyclocondensation reactions, providing a reliable two-nitrogen synthon for the assembly of five-membered heterocyclic rings. Its hydrochloride salt is typically a stable, crystalline solid, making it easy to handle and store.

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValue
IUPAC Name This compound hydrochloride
CAS Number 855879-31-1[4]
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol [4]
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in polar protic solvents (e.g., ethanol, methanol), water

Synthesis of the Building Block

The preparation of this compound is most efficiently achieved through a two-step sequence starting from readily available commercial materials. The process involves the synthesis of an intermediate nitrile followed by its conversion to the target amidine via the classical Pinner reaction.[1][2][5]

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Pinner Reaction & Ammonolysis A 4-Methoxyphenol + Chloroacetonitrile B 2-(4-Methoxyphenoxy)acetonitrile A->B Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C 2-(4-Methoxyphenoxy)acetonitrile B->C D Methyl 2-(4-methoxyphenoxy)acetimidate (Pinner Salt Intermediate) C->D 1. Anhydrous MeOH, HCl (g) 2. Low Temperature E This compound (Target Building Block) D->E Ammonia (NH₃) in Ethanol

Caption: Overall synthetic workflow for the preparation of the target building block.
Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

This step employs a Williamson ether synthesis, a robust and high-yielding method for forming ether linkages. The phenoxide, generated in situ from 4-methoxyphenol, acts as a potent nucleophile, displacing the chloride from chloroacetonitrile.

Materials and Reagents:

  • 4-Methoxyphenol

  • Chloroacetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 5 mL per mmol of phenol).

  • Stir the suspension vigorously and add chloroacetonitrile (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield 2-(4-methoxyphenoxy)acetonitrile as a clear oil or low-melting solid.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imino ester salt (Pinner salt), which is subsequently converted to the amidine.[2][6] Anhydrous conditions are critical in the first step to prevent hydrolysis of the nitrile to an ester.[6]

Materials and Reagents:

  • 2-(4-Methoxyphenoxy)acetonitrile

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Chloride (HCl) gas or a solution of HCl in anhydrous solvent

  • Anhydrous Diethyl Ether

  • Ammonia (NH₃) solution in ethanol

Procedure:

  • Pinner Salt Formation:

    • Dissolve 2-(4-methoxyphenoxy)acetonitrile (1.0 eq) in anhydrous methanol (or ethanol, ~2.0 eq) and cool the solution to 0 °C in an ice bath.

    • Bubble dry HCl gas through the solution for 30-45 minutes, ensuring the temperature does not rise above 10 °C. Alternatively, add a stoichiometric amount of a saturated solution of HCl in an anhydrous solvent.

    • Seal the reaction vessel and stir at a low temperature (0-15 °C) for 14-24 hours.[6] The formation of a precipitate (the Pinner salt) is often observed.

    • Add anhydrous diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the methyl (or ethyl) 2-(4-methoxyphenoxy)acetimidate hydrochloride salt. This intermediate is often used directly in the next step.[7]

  • Ammonolysis:

    • Prepare a solution of the crude Pinner salt (1.0 eq) in absolute ethanol.

    • Cool the solution to 10 °C and add a solution of ammonia in ethanol (~5.0 eq).[7]

    • Allow the reaction mixture to stand at room temperature for 48 hours in a sealed vessel.

    • Drive off the excess ammonia with a gentle stream of nitrogen.

    • The resulting solution containing this compound can be concentrated and the product isolated as its hydrochloride salt, typically by precipitation with ether or by crystallization.

Application in Heterocyclic Synthesis

The true power of this compound is realized in its application as a precursor to nitrogen-containing heterocycles. These ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs.[8][9]

Synthesis of Substituted Imidazoles

Imidazoles are ubiquitous in pharmaceuticals, acting as antifungals, kinase inhibitors, and more.[9][10] A common and efficient route to 2-substituted imidazoles involves the condensation of an amidine with an α-haloketone.

G cluster_0 Imidazole Synthesis Workflow A This compound C Condensation A->C B α-Haloketone (e.g., 2-bromoacetophenone) B->C D Intramolecular Cyclization (Dehydrohalogenation) C->D Nucleophilic Attack E Dehydration D->E Ring Closure F Substituted Imidazole Product E->F Aromatization

Sources

Application Notes and Protocols for Investigating the Binding Affinity of 2-(4-Methoxyphenoxy)ethanimidamide to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Interactions of a Novel Compound

2-(4-Methoxyphenoxy)ethanimidamide is a small molecule with potential applications in various fields, including pharmaceuticals and biochemical research.[1][2] A critical step in elucidating its mechanism of action and advancing its development is the identification of its protein binding partners and the precise characterization of these interactions. The binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is a fundamental parameter that quantifies the strength of the interaction between a ligand (in this case, this compound) and its protein target.[3] A lower K D value signifies a stronger binding affinity.[3]

This guide provides a comprehensive overview of strategies and detailed protocols for determining the binding affinity of this compound to its target proteins. We will explore both initial target identification strategies and established biophysical techniques for quantitative binding analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the molecular interactions of novel small molecules.

Part 1: Initial Target Identification Strategies

For a novel compound like this compound where the primary protein targets may not be known, a preliminary investigation is crucial.

Computational Approaches: In Silico Target Prediction

Before embarking on extensive experimental screening, computational methods can provide valuable predictions of potential protein targets. These approaches leverage the chemical structure of the small molecule to identify proteins with complementary binding sites.

  • Transcriptomics-Based Methods: One innovative approach involves comparing the gene expression profiles of cells treated with the compound of interest to a database of gene expression profiles from cells where specific genes have been knocked down.[4][5] A high correlation between the two profiles can suggest that the compound interacts with the protein encoded by the knocked-down gene or a protein in its signaling pathway.[4][5][6]

  • Structure-Based Screening: If the three-dimensional structure of potential target proteins is known, molecular docking simulations can predict the binding pose and estimate the binding energy of this compound to these proteins.[7]

It is important to note that these computational predictions are preliminary and require experimental validation.

Experimental Approaches for Target Identification
  • Affinity-Based Methods: Techniques like pull-down assays using a modified, bead-immobilized version of the small molecule can be used to capture interacting proteins from cell lysates.[8] These captured proteins can then be identified by mass spectrometry.

  • Phenotypic Screening: High-throughput screening of the compound against a panel of cell lines or disease models can reveal a biological effect. The known molecular pathways associated with this phenotype can then be investigated for potential protein targets.

Part 2: Biophysical Techniques for Quantitative Binding Affinity Determination

Once a putative target protein has been identified and purified, several powerful biophysical techniques can be employed to quantitatively measure the binding affinity of this compound. The choice of method will depend on factors such as the properties of the protein and ligand, the required throughput, and the availability of specialized instrumentation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Principle: ITC directly measures the heat released or absorbed during a binding event.[9][10] By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment.[11][12] This includes the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

Causality Behind Experimental Choices: ITC is considered a gold-standard technique because it is a direct, in-solution measurement that does not require labeling or immobilization of the reactants, thus providing a more accurate representation of the interaction in its native state.[9] The thermodynamic data obtained provides deep insights into the driving forces of the binding interaction, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[12]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P Purified Target Protein in Buffer ITC Load Protein into Sample Cell Load Ligand into Syringe P->ITC L This compound in Identical Buffer L->ITC Titration Inject Ligand into Sample Cell (Stepwise Titration) ITC->Titration Detection Measure Heat Change (Exothermic or Endothermic) Titration->Detection Plot Plot Heat Change vs. Molar Ratio Detection->Plot Fit Fit Data to a Binding Model Plot->Fit Results Determine KD, n, ΔH, ΔS Fit->Results SPR_Workflow cluster_prep Sensor Chip Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Association Flow Analyte (Ligand) over Surface Immobilize->Association Dissociation Flow Buffer over Surface Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Fit Fit Kinetic Data to Binding Model Sensorgram->Fit Results Determine KD, ka, kd Fit->Results

Caption: Workflow for Surface Plasmon Resonance (SPR).

Detailed Protocol for Surface Plasmon Resonance (SPR):

  • Protein Immobilization:

    • Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling to a CM5 sensor chip).

    • Activate the sensor surface according to the manufacturer's protocol.

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase where only running buffer is injected.

    • Include a blank injection of running buffer only for double referencing.

    • After each binding cycle, regenerate the sensor surface using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Process the raw data by subtracting the signal from a reference flow cell and the blank injection to correct for bulk refractive index changes and instrument drift.

    • The resulting sensorgrams (plots of response units vs. time) show the association phase during analyte injection and the dissociation phase during buffer flow.

    • Globally fit the sensorgrams from all analyte concentrations to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Fluorescence Polarization (FP): A High-Throughput Approach

Principle: FP measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer). [13][14]Small, fluorescently labeled molecules tumble rapidly in solution, resulting in low polarization. [15]When the tracer binds to a larger molecule (the target protein), its tumbling rate slows down, leading to an increase in the polarization of the emitted light. [14][15] Causality Behind Experimental Choices: FP is a homogeneous, in-solution technique that is well-suited for high-throughput screening and for determining binding affinities in a competitive assay format. [16]This is particularly useful when direct binding of the unlabeled compound of interest does not produce a measurable signal. In a competition assay, the unlabeled compound displaces a fluorescently labeled tracer from the protein's binding site, causing a decrease in fluorescence polarization. [14] Experimental Workflow Diagram:

FP_Workflow cluster_prep Assay Preparation cluster_fp FP Experiment (Competition) cluster_analysis Data Analysis Components Prepare Protein, Fluorescent Tracer, and Unlabeled Ligand Mix Mix Protein and Tracer with Varying Concentrations of Unlabeled Ligand Components->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Plot Plot Polarization vs. Ligand Concentration Measure->Plot Fit Fit Data to a Competition Binding Model Plot->Fit Results Determine IC50 and Ki Fit->Results

Caption: Workflow for Fluorescence Polarization (FP) Competition Assay.

Detailed Protocol for Fluorescence Polarization (FP) Competition Assay:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of this compound or a known ligand for the target protein to serve as the tracer.

    • Determine the optimal concentrations of the target protein and the fluorescent tracer that give a stable and significant polarization signal.

  • Competition Experiment:

    • In a microplate, add fixed concentrations of the target protein and the fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled this compound to the wells.

    • Include control wells with protein and tracer only (high polarization) and tracer only (low polarization).

    • Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the concentration of the unlabeled competitor.

    • Fit the resulting sigmoidal dose-response curve to a suitable model to determine the IC 50 value (the concentration of the unlabeled ligand that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (K i ), which represents the binding affinity of the unlabeled ligand, using the Cheng-Prusoff equation, which requires the K D of the fluorescent tracer.

Part 3: Data Presentation and Comparative Summary

For clear interpretation and comparison, the quantitative data obtained from these assays should be summarized in a structured table.

Table 1: Summary of Binding Affinity Data for this compound

Biophysical MethodParameterValueUnits
ITC K DµM or nM
n (Stoichiometry)
ΔH (Enthalpy)kcal/mol
TΔS (Entropy)kcal/mol
SPR K DµM or nM
k a (on-rate)M⁻¹s⁻¹
k d (off-rate)s⁻¹
FP K iµM or nM

Table 2: Comparison of Binding Affinity Techniques

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures change in molecular tumbling
Labeling Label-freeLabel-free (analyte)Requires fluorescent label (tracer)
Immobilization Not required (in-solution)Requires immobilization of ligandNot required (in-solution)
Key Output K D , n, ΔH, ΔSK D , k a , k dK i (from competition assay)
Throughput Low to mediumMediumHigh
Protein Consumption HighLowLow
Primary Advantage Complete thermodynamic profileReal-time kinetic dataHigh throughput, low sample usage
Primary Limitation High sample consumptionPotential artifacts from immobilizationRequires a suitable fluorescent tracer

Conclusion

The successful characterization of the binding affinity of a novel compound like this compound is a multi-step process that begins with the identification of its protein targets and culminates in the precise quantification of the binding interaction. By employing a strategic combination of computational prediction and robust biophysical techniques such as ITC, SPR, and FP, researchers can gain a deep understanding of the compound's molecular recognition properties. The detailed protocols and comparative insights provided in this guide are intended to empower scientists in drug discovery and related fields to rigorously investigate and validate the binding interactions that underpin the biological activity of their compounds of interest.

References

  • Isothermal titration calorimetry in drug discovery. PubMed. Available from: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. PubMed Central. Available from: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. Available from: [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available from: [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers. Available from: [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available from: [Link]

  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed. Available from: [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Available from: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available from: [Link]

  • Assays for direct binding of small molecules and proteins. ResearchGate. Available from: [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. ResearchGate. Available from: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available from: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available from: [Link]

  • Biomolecular Binding Affinity. axiVEND microarrays. Available from: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available from: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. Available from: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PLOS Computational Biology. Available from: [Link]

  • Computational Approaches for Predicting Drug Targets. ResearchGate. Available from: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. ResearchGate. Available from: [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. PubMed Central. Available from: [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid. PubChem. Available from: [Link]

  • Editorial: Computational drug discovery for targeting of protein-protein interfaces—Volume II. PubMed Central. Available from: [Link]

  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Utilizing 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature and commercial databases has revealed no established cell-based assay protocols or applications for the compound 2-(4-Methoxyphenoxy)ethanimidamide.

Extensive searches for this specific chemical entity, including its potential synonyms and structurally related compounds, did not yield any peer-reviewed articles, technical datasheets, or patents describing its use in biological research or drug development. The search results were consistently dominated by a similarly named but structurally distinct compound, 2-(4-methoxyphenoxy)propanoic acid (also known as Lactisole), which is primarily documented as a sweet taste modulator.

Due to the absence of foundational scientific data on the biological activity, mechanism of action, or cellular effects of this compound, it is not possible to provide the requested detailed application notes and protocols. The creation of such a document would be speculative and would not meet the required standards of scientific integrity, expertise, and trustworthiness.

Researchers, scientists, and drug development professionals interested in exploring the potential of novel compounds are advised to consult established scientific discovery and validation workflows. This typically involves:

  • In Silico Screening: Computational studies to predict potential biological targets and activities based on the chemical structure.

  • Chemical Synthesis and Characterization: Laboratory synthesis and purification of the compound, followed by analytical characterization to confirm its identity and purity.

  • Initial Biological Screening: Broad-based screening assays to identify any potential biological activity, such as cytotoxicity assays, receptor binding assays, or enzyme inhibition assays.

  • Mechanism of Action Studies: If initial screening reveals a biological effect, further studies are conducted to elucidate the specific cellular pathways and molecular targets involved.

Without these foundational steps for this compound, the development of specific and reliable cell-based assay protocols is not feasible. We encourage the scientific community to publish and disseminate any future findings on this compound to advance collective knowledge.

Application Notes and Protocols: Formulation of 2-(4-Methoxyphenoxy)ethanimidamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The exploration of novel chemical entities in drug discovery necessitates robust and reproducible in vitro methodologies to ascertain their biological activity. A critical, yet often overlooked, aspect of this process is the appropriate formulation of the test compound. This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 2-(4-Methoxyphenoxy)ethanimidamide for use in a variety of in vitro studies. As a compound with limited publicly available physicochemical data, this guide emphasizes a foundational strategy based on established principles for handling poorly soluble molecules in aqueous-based biological assays. The protocols herein are designed to ensure compound stability, solubility, and minimal vehicle-induced artifacts, thereby promoting the generation of reliable and interpretable data.

Physicochemical Properties and Formulation Rationale

Given these considerations, the primary formulation strategy is to prepare a concentrated stock solution in an organic solvent that is miscible with aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its broad solubilizing capacity for both polar and nonpolar compounds and its miscibility with water[2].

The Critical Role of the Vehicle: Understanding DMSO's Effects

DMSO is not biologically inert and can exert a range of effects on cells in culture. At concentrations above 1%, DMSO has been shown to be toxic to most mammalian cell lines[3]. Even at lower concentrations, it can influence cell proliferation, differentiation, and other cellular processes[2][4][5]. Therefore, it is imperative to:

  • Minimize the final DMSO concentration in the assay, typically to ≤0.5%[5].

  • Maintain a constant DMSO concentration across all experimental conditions, including vehicle controls[4][6].

  • Conduct vehicle control experiments to differentiate the effects of the compound from those of the solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the preparation of a concentrated stock solution, which serves as the foundation for creating working solutions for in vitro assays.

Materials:

  • This compound (as hydrochloride salt, Molecular Weight: 216.67 g/mol , or as free base, Molecular Weight: 180.21 g/mol - Note: Use the correct molecular weight for your specific form of the compound).

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Calibrated analytical balance.

  • Volumetric flasks (Class A)[7].

  • Sterile, amber glass vials with PTFE-lined caps.

  • Pipettors and sterile, disposable tips.

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution of the hydrochloride salt (MW: 216.67 g/mol ):

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 216.67 g/mol * (1000 mg / 1 g) = 2.17 mg

    • To prepare 1 mL of a 10 mM stock solution of the free base (MW: 180.21 g/mol ):

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 180.21 g/mol * (1000 mg / 1 g) = 1.80 mg

  • Weighing:

    • Accurately weigh the calculated amount of this compound using a calibrated analytical balance. It is often more accurate to weigh a slightly different amount and then calculate the exact concentration[7].

  • Dissolution:

    • Transfer the weighed compound into a clean, dry volumetric flask.

    • Add a portion of the DMSO (approximately 70-80% of the final volume).

    • Gently swirl or vortex the flask to facilitate dissolution. Sonication in a water bath may be used if necessary, but avoid excessive heating.

    • Once the compound is fully dissolved, bring the solution to the final volume with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, sterile, amber glass vials to minimize freeze-thaw cycles and protect from light[8].

    • Store the aliquots at -20°C or -80°C. Concentrated stock solutions in DMSO are generally more stable than diluted working solutions[9].

Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture

This protocol describes the serial dilution of the stock solution to prepare working solutions for treating cells in a typical 96-well plate format.

Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in Culture Medium cluster_2 Dosing in 96-Well Plate stock 10 mM Stock in DMSO ws1 100 µM Working Solution stock->ws1 1:100 dilution ws2 10 µM Working Solution ws1->ws2 1:10 dilution well Final Concentration in Well (e.g., 10 µM, 1 µM, 0.1 µM) Final DMSO = 0.1% ws1->well Add 10 µL to 90 µL media ws3 1 µM Working Solution ws2->ws3 1:10 dilution ws2->well ws3->well

Caption: Workflow for stock solution dilution and cell dosing.

Procedure:

  • Thaw Stock Solution:

    • Rapidly thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilutions:

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired working concentrations. Crucially, ensure that the DMSO concentration is kept constant in all dilutions, including the vehicle control [4][6].

  • Dosing Cells:

    • Add the appropriate volume of the working solution to the cell culture wells to achieve the final desired concentrations of this compound.

    • For the vehicle control wells, add the same volume of a solution containing the same final concentration of DMSO in culture medium.

Quality Control

A robust quality control (QC) program is essential for ensuring the reliability of your in vitro data[10][11]. Key QC steps for compound formulation include:

  • Raw Material Verification: Ensure the identity and purity of the this compound used.

  • Solubility Assessment: Visually inspect the stock solution for any precipitation after preparation and after a freeze-thaw cycle.

  • pH Measurement: For aqueous-based formulations, ensure the pH is within a physiologically compatible range.

  • Sterility Testing: If preparing large batches of working solutions, sterility testing is recommended.

  • Documentation: Maintain detailed records of all formulation steps, including calculations, weights, and dates[11].

Data Presentation and Interpretation

When presenting data from in vitro studies with this compound, it is crucial to clearly state the final concentration of DMSO used in the assays. The data should be interpreted in the context of the vehicle control to account for any solvent-induced effects.

Table 1: Summary of DMSO Concentrations and Potential Cellular Effects

Final DMSO ConcentrationGeneral Recommendation/ObservationPotential Cellular Effects
> 2%Not RecommendedCytotoxic to most cell lines[3][4].
1% - 2%Use with CautionCan induce cellular stress and inhibit proliferation[4][5].
0.5% - 1%Generally Acceptable (with controls)May still have subtle effects on some cell types; rigorous vehicle controls are essential[4][12].
< 0.5%RecommendedMinimizes solvent-induced artifacts; often considered the safest range for most assays[5].
0.01% - 0.1%OptimalGenerally considered to have minimal impact on cell viability and function[3][12].

Potential Applications and Biological Context

While the specific biological targets of this compound are not yet fully elucidated, compounds containing the imidamide scaffold have been investigated for various therapeutic applications. For instance, certain imidamide derivatives have been shown to act as inhibitors of nitric oxide synthase (NOS)[13]. The formulation protocols described here provide a solid foundation for exploring the potential biological activities of this compound in relevant in vitro models, such as those investigating inflammatory pathways or neurological disorders where NOS plays a role.

The following diagram illustrates a generalized workflow for evaluating a novel compound like this compound in vitro.

G cluster_0 Compound Formulation cluster_1 In Vitro Assays cluster_2 Data Analysis formulation Prepare DMSO Stock & Working Solutions cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) formulation->cytotoxicity functional Functional Assay (e.g., Enzyme Inhibition, Reporter Gene) formulation->functional cytotoxicity->functional Determine Non-Toxic Concentration Range target Target Engagement Assay functional->target Confirm Biological Activity analysis Determine IC50/EC50 Compare to Vehicle Control target->analysis

Caption: General workflow for in vitro compound evaluation.

Conclusion

The successful in vitro evaluation of this compound hinges on a well-defined and controlled formulation strategy. By utilizing DMSO as a solvent for preparing concentrated stock solutions and adhering to meticulous dilution protocols, researchers can minimize solvent-induced artifacts and generate high-quality, reproducible data. The principles and protocols outlined in this guide provide a comprehensive framework for the effective formulation of this and other poorly soluble compounds, thereby advancing the goals of drug discovery and development.

References

  • T. Verheijen et al. (2019). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 14(9), e0222442. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • EORTC-PAMM Group. (2007). Cellular pharmacology studies of anticancer agents: recommendations from the EORTC-PAMM group. European Journal of Cancer, 43(5), 835-844. [Link]

  • Singh, M., & Singh, M. P. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Singh, M., & Singh, M. P. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • ResearchGate. (n.d.). Acceptable solvents for in vitro drug solutions or in vivo... [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. [Link]

  • Carrión, M. D., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (n.d.). In Vitro Release Tests as a Critical Quality Attribute in Topical Product Development. [Link]

  • University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubChem. (n.d.). 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. [Link]

  • Allen, L. V. Jr. (2016). Introduction to Quality Control in a Compounding Pharmacy. International Journal of Pharmaceutical Compounding, 20(6), 481-484. [Link]

  • 503Pharma. (2025). Top 5 Quality Control Methods for Compounding Pharmacies. [Link]

  • PharmacyLibrary. (2020). Chapter 8: Quality Control. In The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. [Link]

  • SlideShare. (n.d.). Quality Control. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 2-(4-Methoxyphenoxy)ethanimidamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the demand for robust synthetic methodologies in drug development, this Technical Support Center provides a comprehensive guide for researchers engaged in the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide. As a key intermediate in the synthesis of various pharmacologically active molecules, including the anti-anginal drug Ranolazine, optimizing its yield is of critical importance.[1][2][3][4]

This document, structured as a series of troubleshooting guides and frequently asked questions, is designed to address the practical challenges encountered in the laboratory. Drawing from established chemical principles and field-proven insights, we aim to empower scientists to navigate the complexities of this synthesis with confidence and precision.

Core Synthesis Pathway: The Pinner Reaction

The most common and established route to this compound involves a two-step process starting from 2-(4-methoxyphenoxy)acetonitrile. This pathway leverages the Pinner reaction, which converts a nitrile into an alkyl imidate hydrochloride salt (a "Pinner salt"), followed by ammonolysis to form the target amidine.[5][6]

Pinner_Reaction_Workflow Start 2-(4-Methoxyphenoxy)acetonitrile Step1 Step 1: Pinner Reaction (Anhydrous Alcohol, HCl gas) Start->Step1 Intermediate Alkyl 2-(4-methoxyphenoxy)acetimidate HCl (Pinner Salt) Step1->Intermediate Step2 Step 2: Ammonolysis (Ammonia in Alcohol) Intermediate->Step2 End This compound Step2->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My Pinner reaction yield is very low or I'm recovering only starting material. What went wrong?

Answer: This is a common issue, typically rooted in reaction conditions. The Pinner reaction is highly sensitive to moisture and the concentration of hydrogen chloride (HCl).

  • Probable Cause 1: Presence of Water: Water is detrimental to the Pinner reaction.[7][8] The intermediate nitrilium ion is readily hydrolyzed to an amide, consuming the starting material in a competing side reaction. The Pinner salt itself can also hydrolyze to an ester.

  • Solution 1: Ensure Anhydrous Conditions:

    • Use anhydrous alcohol (methanol or ethanol) and anhydrous solvents (like diethyl ether or dioxane).

    • Dry all glassware thoroughly in an oven before use.

    • Use a drying tube or maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Probable Cause 2: Insufficient HCl: The reaction is acid-catalyzed. An inadequate supply of HCl gas will result in a sluggish or incomplete reaction. The nitrile must be protonated to become a sufficiently strong electrophile for the alcohol to attack.[5][6]

  • Solution 2: Saturate the Reaction Mixture with HCl:

    • Bubble dry HCl gas through the cooled (typically 0 °C) solution of the nitrile in anhydrous alcohol until the solution is saturated. Saturation is often indicated by the fuming of HCl gas at the outlet of the reaction vessel.

    • Alternatively, prepare a solution of HCl in anhydrous alcohol beforehand and use it as the reaction medium.

  • Probable Cause 3: Incorrect Temperature: The Pinner salt is thermodynamically unstable and can decompose at higher temperatures.[5]

  • Solution 3: Maintain Low Temperatures: The reaction should be performed at low temperatures, typically between 0 °C and 10 °C, especially during the HCl addition and the initial reaction phase, to prevent the elimination of alkyl chloride and formation of the amide byproduct.[5]

Troubleshooting_Low_Yield Start Low or No Yield of Pinner Salt Q_Water Were anhydrous conditions maintained? Start->Q_Water A_Water_No Result: Hydrolysis to Amide/Ester Byproducts Q_Water->A_Water_No No Q_HCl Was the solution saturated with HCl? Q_Water->Q_HCl Yes S_Water Solution: Use dry solvents, glassware, and inert atmosphere. A_Water_No->S_Water A_HCl_No Result: Incomplete Nitrile Activation Q_HCl->A_HCl_No No Q_Temp Was the temperature kept low (0-10 °C)? Q_HCl->Q_Temp Yes S_HCl Solution: Ensure complete saturation with dry HCl gas. A_HCl_No->S_HCl A_Temp_No Result: Decomposition of Pinner Salt Q_Temp->A_Temp_No No S_Temp Solution: Maintain strict temperature control. A_Temp_No->S_Temp

Caption: Decision tree for troubleshooting low yield in the Pinner reaction step.

Question 2: The conversion of my intermediate imidate to the final amidine is incomplete. How can I improve the yield of this step?

Answer: This step involves the nucleophilic attack of ammonia on the imidate. Incomplete conversion is usually related to reagent stoichiometry or reaction time.

  • Probable Cause 1: Insufficient Ammonia: Ammonia is the nucleophile that displaces the alkoxy group from the Pinner salt. A stoichiometric amount may not be sufficient to drive the reaction to completion, especially if some ammonia is lost to evaporation.

  • Solution 1: Use a Molar Excess of Ammonia: A protocol for a similar synthesis uses a five-fold molar excess of ammonia relative to the imidate.[9] This ensures a high concentration of the nucleophile, favoring product formation. Use a pre-prepared, saturated solution of ammonia in anhydrous alcohol.

  • Probable Cause 2: Insufficient Reaction Time or Temperature: The reaction may be slow at room temperature.

  • Solution 2: Increase Reaction Time: Allow the reaction to proceed for an extended period. Some protocols suggest letting the mixture stand for 2 days at room temperature to ensure complete conversion.[9] Gentle warming can sometimes be employed, but must be done cautiously to avoid side reactions.

Question 3: I'm having difficulty purifying the final this compound product. What are the best practices?

Answer: The product is often synthesized as its hydrochloride salt, which is a crystalline solid.[10][11] Purification challenges can arise from residual starting materials, byproducts, or salts.

  • Solution 1: Crystallization: This is the most common method. After the ammonolysis step, excess ammonia and solvent can be removed under reduced pressure or with a stream of nitrogen.[9] The resulting crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Solution 2: Ion-Exchange Chromatography: For persistent impurities, especially inorganic salts, cation-exchange resins can be effective for purifying amine salts like amidine hydrochlorides. The basic amidine will bind to the acidic resin, allowing neutral impurities to be washed away. The product is then eluted with an appropriate acidic or basic solution.[12][13]

  • Solution 3: Monitor with TLC/LC-MS: Use analytical techniques to assess purity at each stage. This will help determine if further purification steps are necessary and guide the choice of method.

Frequently Asked Questions (FAQs)

Q1: What exactly is the Pinner reaction?

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt, also known as a Pinner salt.[5][6][14] These salts are valuable intermediates that can be converted into other functional groups. For this synthesis, the Pinner salt is subsequently reacted with ammonia to yield the desired amidine.[5]

Q2: Are there alternatives to the Pinner reaction for synthesizing this amidine?

Yes, while the Pinner reaction is a classic and reliable method, other protocols for amidine synthesis exist. These include methods using Lewis acids to activate the nitrile or transition-metal-catalyzed additions of amines to nitriles.[7][15] However, these may require more specialized reagents or conditions and may not be as cost-effective for this specific target molecule.

Q3: How can I confirm that I have successfully synthesized the intermediate Pinner salt and the final amidine?

Standard analytical techniques are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts for the protons and carbons in the methoxy, phenoxy, and ethanimidamide groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The monoisotopic mass of the free base this compound is approximately 180.09 g/mol .[10]

  • Infrared (IR) Spectroscopy: Look for characteristic C=N stretching frequencies for the imidate and amidine groups, as well as N-H stretches for the final product.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(4-methoxyphenoxy)acetimidate Hydrochloride (Pinner Salt) (Adapted from general Pinner reaction principles)[5][6]

  • Dissolve 2-(4-methoxyphenoxy)acetonitrile in 5-10 volumes of anhydrous methanol in an oven-dried, three-neck flask equipped with a magnetic stirrer, gas inlet tube, and drying tube outlet.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5 °C.

  • Continue HCl addition until the solution is saturated.

  • Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours.

  • The product, the Pinner salt, will often precipitate as a white solid. It can be isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Protocol 2: Synthesis of this compound (Based on the procedure for 2-(4-Methoxyphenoxy)acetamidine)[9]

  • Prepare a solution of ammonia in absolute ethanol (e.g., by bubbling ammonia gas through cold ethanol). A concentration of ~2 M or higher is effective.

  • In a separate flask, add the methyl 2-(4-methoxyphenoxy)acetimidate hydrochloride (1.0 mole equivalent) to the cold (10 °C) ethanolic ammonia solution (5.0 mole equivalents of ammonia).

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours in a sealed vessel.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once complete, drive off the excess ammonia and ethanol with a stream of nitrogen or by using a rotary evaporator.

  • The resulting solution or crude solid can be used directly or purified by recrystallization.

Data Summary

Table 1: Critical Parameters for Synthesis Optimization

ParameterRecommended ConditionRationale & Key Reference
Pinner Reaction
Solvent/Reagent PurityAnhydrousPrevents hydrolysis of the nitrilium intermediate and Pinner salt to amide/ester byproducts.[7][8]
Temperature0 - 10 °CMinimizes thermal decomposition of the unstable Pinner salt intermediate.[5]
HCl ConcentrationSaturationEnsures complete protonation and activation of the nitrile starting material for nucleophilic attack.[6]
Ammonolysis
Ammonia Stoichiometry≥ 5 molar equivalentsHigh concentration of the nucleophile drives the reaction equilibrium towards the amidine product.[9]
Reaction Time24 - 48 hoursAllows the nucleophilic substitution reaction, which can be slow at room temperature, to proceed to completion.[9]

References

  • Method for synthesizing Ranolazine. (2007).
  • Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. PrepChem.com. Available from: [Link]

  • Pinner reaction. Wikipedia. Available from: [Link]

  • This compound hydrochloride. PubChem. Available from: [Link]

  • Synthesis of ranolazine metabolites and their anti-myocardial ischemia activities. (2014). PubMed. Available from: [Link]

  • An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2016). New Drug Approvals. Available from: [Link]

  • (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. Available from: [Link]

  • Pinner Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2019). MDPI. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journals. Available from: [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). PMC - NIH. Available from: [Link]

  • Illustrated Glossary of Organic Chemistry - Pinner reaction. UCLA Chemistry. Available from: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2022). PMC - NIH. Available from: [Link]

  • Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. (2022). Frontiers. Available from: [Link]

Sources

Technical Support Center: Purification of Crude 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Methoxyphenoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this polar molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your compound.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a molecule characterized by several key functional groups that dictate its purification challenges: a basic and polar ethanimidamide group, a phenoxy ether linkage, and a methoxy-substituted aromatic ring. The presence of the imidamide group, in particular, imparts high polarity and the potential for hydrogen bonding, which are critical factors to consider during purification.

PropertyPredicted CharacteristicImplication for Purification
Polarity HighChallenges with standard reversed-phase chromatography; potential for strong interaction with polar stationary phases.
Basicity (pKa) Moderately Basic (due to the imidamide group)Can be protonated in acidic conditions, altering solubility and chromatographic behavior. Susceptible to salt formation.
Solubility Likely soluble in polar protic solvents (e.g., methanol, ethanol) and potentially water, especially in its protonated form. Limited solubility in non-polar organic solvents.Solvent selection for extraction, recrystallization, and chromatography is critical.
Stability The imidamide functional group may be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amide or carboxylic acid. The ether linkage is generally stable but can be cleaved under harsh conditions. Amines and related compounds can be sensitive to oxidation.[1][2]Purification methods should ideally be conducted under neutral or mildly acidic/basic conditions to prevent degradation. Storage should be in a cool, dark place, potentially under an inert atmosphere.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis for amidines involves the treatment of a nitrile with a source of ammonia.[3] Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 2-(4-Methoxyphenoxy)acetonitrile: The nitrile precursor is less polar than the target amidine.

    • 4-Methoxyphenol: A potential precursor for the synthesis of the nitrile.

  • Reaction By-products:

    • 2-(4-Methoxyphenoxy)acetamide: Formed by partial hydrolysis of the imidamide or incomplete reaction from the nitrile. This impurity will have a polarity similar to the target compound.

  • Degradation Products:

    • 2-(4-Methoxyphenoxy)acetic acid: Arising from the hydrolysis of the imidamide or acetamide. This is a highly polar and acidic impurity.[4]

    • Products of N-dealkylation or O-dealkylation under harsh synthetic conditions.

Q2: What are the initial analytical steps I should take to assess the purity of my crude product?

A2: Before embarking on large-scale purification, a thorough analysis of the crude material is essential.

  • Thin Layer Chromatography (TLC): Use a polar stationary phase (e.g., silica gel) and a solvent system that provides good separation of spots. A common mobile phase for such polar compounds could be a mixture of dichloromethane/methanol or ethyl acetate/methanol. Visualizing with UV light and staining with potassium permanganate or ninhydrin can help identify different components.

  • High-Performance Liquid Chromatography (HPLC): A quick HPLC analysis can provide a quantitative assessment of the purity. Due to the polar nature of the compound, a standard C18 column might not provide adequate retention.[5][6] Consider using a polar-endcapped C18 column or a HILIC method for better results.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude product can help identify the major components and provide a rough estimate of their ratios.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is well-suited for this polar molecule and can help confirm the presence of the desired product and identify the mass of impurities.

III. Troubleshooting Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound.

Problem 1: My compound elutes in the solvent front on a standard C18 reversed-phase HPLC/flash chromatography column.

Causality: The high polarity of the imidamide group leads to poor retention on non-polar stationary phases like C18.[5] The compound has a higher affinity for the polar mobile phase than the stationary phase.

Solutions:

  • Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for retaining and separating very polar compounds.[7] It utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[7]

    • Workflow for HILIC Method Development:

      HILIC_Workflow start Crude Sample in Acetonitrile/Water col HILIC Column (e.g., Amide, Silica) start->col Inject mob Mobile Phase: High Acetonitrile (e.g., 95:5 ACN:H2O) with buffer (e.g., Ammonium Formate) grad Gradient Elution: Increase aqueous component mob->grad Optimize detect Detection (UV, MS) grad->detect collect Fraction Collection detect->collect

      Caption: HILIC method development workflow.

  • Method 2: Use of Polar-Modified Reversed-Phase Columns Several manufacturers offer reversed-phase columns with polar modifications (e.g., polar-endcapped or with embedded polar groups). These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.[6][8]

  • Method 3: Ion-Pair Chromatography Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a less polar ion pair with the protonated imidamide, enhancing its retention on a C18 column. However, removing the ion-pairing reagent from the final product can be challenging.

Problem 2: My compound streaks badly on a silica gel column during normal-phase chromatography.

Causality: The basic imidamide group can interact strongly and irreversibly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and potential decomposition.

Solutions:

  • Method 1: Deactivate the Silica Gel Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound.

  • Method 2: Use an Alternative Stationary Phase

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized silica: This stationary phase is less acidic and can provide better peak shapes for basic analytes.

    • Decision Tree for Stationary Phase Selection:

      Stationary_Phase_Selection start Streaking on Silica Gel? yes_node Yes start->yes_node no_node No start->no_node add_base Add Triethylamine or Ammonia to Mobile Phase yes_node->add_base switch_phase Switch Stationary Phase yes_node->switch_phase continue_silica Continue with Silica Gel no_node->continue_silica alumina Alumina (Basic or Neutral) switch_phase->alumina amine_silica Amine-Functionalized Silica switch_phase->amine_silica

      Caption: Troubleshooting streaking on silica gel.

Problem 3: I am struggling to remove the 2-(4-Methoxyphenoxy)acetamide impurity.

Causality: The acetamide impurity has a polarity very similar to the target imidamide, making separation by conventional chromatography challenging.

Solutions:

  • Method 1: High-Resolution Chromatography Employing a high-performance flash chromatography system with a high-efficiency column can provide the necessary resolution to separate these closely eluting compounds. A shallow gradient is often required.

  • Method 2: Recrystallization Recrystallization can be an effective method for removing impurities with different solubilities.[9]

    • Step-by-Step Recrystallization Protocol:

      • Solvent Screening: Test the solubility of the crude material in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent will dissolve the compound when hot but have low solubility when cold. Acetonitrile is often a good choice for recrystallizing amides and similar polar compounds.[9]

      • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

      • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

      • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

      • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.

      • Drying: Dry the crystals under vacuum.

Problem 4: My pure compound degrades upon storage.

Causality: Amidines can be susceptible to hydrolysis, especially in the presence of moisture. Amines and related compounds can also be prone to oxidation.[1][2]

Solutions:

  • Storage Conditions: Store the purified compound as a dry solid in a tightly sealed container, preferably in a desiccator. For long-term storage, keep it in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1][10]

  • Salt Formation: Consider converting the free base to a stable salt (e.g., hydrochloride or hydrobromide) if the free base is found to be unstable. Salts are often more crystalline and less prone to degradation. This can be achieved by dissolving the free base in a suitable solvent and adding a solution of the corresponding acid (e.g., HCl in ether).[2]

IV. References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

  • Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Taylor & Francis Online. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. [Link]

  • What is the best technique for amide purification?. ResearchGate. [Link]

  • This compound hydrochloride (C9H12N2O2). PubChem. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • The Chemistry of the Amidines. ResearchGate. [Link]

  • Process for preparing amidines. Google Patents.

  • Synthesis and characterisation of process related impurity in bosentan monohydrate. JOCPR. [Link]

  • 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide. PubChem. [Link]

  • 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. PubChem. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • 2-(4-Methoxyphenoxy)propanoic acid. PubChem. [Link]

  • 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenoxy)ethanimidamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for 2-(4-Methoxyphenoxy)ethanimidamide. This guide is designed to provide in-depth, practical advice to navigate the stability challenges associated with this compound in aqueous environments. As a structural analog of Guanfacine and identified as Guanfacine Impurity B, understanding its behavior in solution is critical for accurate and reproducible experimental results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work. Each issue is followed by an explanation of the underlying chemistry and a step-by-step protocol for diagnosis and resolution.

Issue 1: Rapid Loss of Compound & Appearance of New Peaks in HPLC Analysis

Question: I've prepared a solution of this compound in a neutral aqueous buffer (e.g., PBS, pH 7.4) for my assay. Within hours, my HPLC analysis shows a significant decrease in the parent peak area and the emergence of a major new peak. What is happening and how can I prevent it?

Answer & Scientific Explanation:

You are observing the classic hydrolysis of the ethanimidamide (amidine) functional group. Amidine groups are susceptible to nucleophilic attack by water, a reaction that is significantly accelerated under neutral to alkaline conditions.[1][2] The primary degradation product (DP) is the corresponding amide, 2-(4-methoxyphenoxy)acetamide.

Forced degradation studies on the related compound, Guanfacine, confirm that it is highly sensitive to alkaline and acidic conditions, with significant degradation also observed in neutral water.[3][4] The degradation pathway involves the addition of a water molecule to the C=N double bond, forming a tetrahedral intermediate, which then eliminates ammonia to yield the more stable amide.

  • Time-Course Degradation Study:

    • Prepare a solution of your compound in the intended aqueous buffer (e.g., 100 µg/mL).

    • Immediately inject a sample into your HPLC system to get a baseline (T=0) chromatogram.

    • Keep the solution at your experimental temperature (e.g., room temperature, 25°C).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Expected Result: You will observe a time-dependent decrease in the peak area of this compound and a corresponding increase in the peak area of the new, likely more polar (earlier eluting), degradation product.

  • Peak Identification (Self-Validation):

    • If your lab is equipped with LC-MS, analyze the degraded sample. The major degradant peak should have a mass corresponding to 2-(4-methoxyphenoxy)acetamide.

    • Calculation:

      • This compound: C₉H₁₂N₂O₂ (M.W. ~180.21 g/mol )

      • 2-(4-methoxyphenoxy)acetamide: C₉H₁₁NO₃ (M.W. ~181.19 g/mol )

      • The mass shift confirms the hydrolysis mechanism.

  • pH Adjustment: The compound is most stable in acidic conditions. If your experiment can tolerate it, prepare solutions in a buffer with a pH between 3 and 5.

  • Temperature Control: Hydrolysis rates increase with temperature.[5] Prepare and store solutions at refrigerated temperatures (2-8°C) and bring them to room temperature only immediately before use.

  • "Just-in-Time" Preparation: The most reliable approach is to prepare aqueous solutions immediately before they are needed for the experiment. Avoid storing aqueous stock solutions, even for short periods.

  • Solvent Choice for Stock Solutions: Prepare a high-concentration primary stock solution in a compatible organic solvent (e.g., acetonitrile or DMSO) where it is more stable.[3] Perform serial dilutions into your aqueous buffer immediately prior to the experiment. This minimizes the compound's exposure time to aqueous conditions.

Issue 2: Inconsistent Results and Poor Reproducibility in Bioassays

Question: My dose-response curves for this compound are inconsistent between experiments, and sometimes even within the same plate. Could this be a stability issue?

Answer & Scientific Explanation:

Absolutely. The inconsistent results are a direct consequence of the time-dependent degradation you are observing. If the compound degrades significantly over the course of your assay (which can last several hours to days), the effective concentration that your cells or targets are exposed to is constantly decreasing. This leads to a loss of potency and high variability.

The rate of hydrolysis is pH-dependent, and the local pH in a cell culture medium can change over time due to cellular metabolism. This can introduce another layer of variability.

Here is a logical workflow to diagnose and solve reproducibility issues.

G A Inconsistent Bioassay Results B Hypothesis: Compound Degradation A->B Suspect C Action: Perform Time-Course HPLC in Assay Medium at 37°C B->C Test D Result: Significant Degradation (>10% in assay duration)? C->D E Solution 1: Prepare fresh compound immediately before adding to assay D->E Yes I Result: No Significant Degradation D->I No F Solution 2: Shorten Assay Incubation Time E->F G Solution 3: Re-evaluate Assay Buffer pH E->G H Problem Resolved E->H J Investigate Other Experimental Variables (e.g., cell passage, reagents) I->J

Caption: Troubleshooting workflow for inconsistent bioassay results.

  • Quantify Stability Under Assay Conditions: Run the HPLC time-course study (described in Issue 1) using your exact cell culture medium and incubator conditions (e.g., 37°C, 5% CO₂). This will give you the precise degradation rate in your specific experiment.

  • Minimize Incubation Time: If possible, design your experiment to use the shortest incubation time that still yields a robust signal.

  • Staggered Compound Addition: For long experiments, consider adding freshly diluted compound at set intervals, though this can be technically complex. The preferred method is to use a more stable formulation or adjust the experimental design.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water? A1: The primary pathway is hydrolysis. The amidine group is attacked by water, leading to the formation of 2-(4-methoxyphenoxy)acetamide and the release of ammonia. This is a common reaction for amidine-containing compounds.[1][2][6]

Hydrolysis Degradation Pathway Diagram:

Caption: Hydrolysis pathway of this compound.

Q2: How does pH impact the stability? A2: The stability is highly pH-dependent.

  • Acidic pH (3-5): Relatively stable. The amidine group is protonated, which disfavors nucleophilic attack by water.

  • Neutral pH (~7): Unstable. Slight degradation is observed.[3]

  • Alkaline pH (>8): Highly unstable. The rate of hydrolysis increases dramatically as the concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases.[1][2][3] Studies on benzamidiniums show a rapid increase in hydrolysis rate as pH moves from 9 to 13.[2][6]

Q3: What are the ideal storage conditions for this compound? A3:

  • Solid Form: Store as a solid at -20°C in a desiccator, protected from light and moisture. This is the most stable state.

  • Organic Stock Solutions (e.g., in DMSO or Acetonitrile): Store at -20°C or -80°C. These are generally stable for months. However, it is best practice to validate the stability for your specific concentration and storage duration.

  • Aqueous Solutions: Not recommended for storage. Prepare fresh for each experiment. If temporary storage is unavoidable, use an acidic buffer (pH 3-5) and keep on ice or at 2-8°C for no more than a few hours.

Q4: Are there other degradation pathways I should be aware of? A4: While hydrolysis is the primary concern in aqueous solutions, forced degradation studies on the parent molecule Guanfacine show slight degradation under oxidative conditions (e.g., H₂O₂).[3][5] However, the compound is generally stable under thermal and photolytic stress.[3] For most standard laboratory applications in aqueous buffers, hydrolysis will be the dominant stability issue.

Q5: What analytical method should I use to monitor stability? A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard.[3][5] A "stability-indicating" method is one that can separate the intact compound from all its potential degradation products, allowing for accurate quantification of each.

  • Column: A C18 column is commonly used.[3]

  • Mobile Phase: Typically a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile.[3]

  • Detection: UV detection at a wavelength around 210 nm is suitable.[3]

References

  • Kumar, A., et al. (2023). Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method. International Journal of Pharmaceutical Sciences and Drug Research, 15(1), 72-79. [Link]

  • Yu, L. J., et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. ChemRxiv. [Link]

  • Yu, L. J., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. The Journal of Organic Chemistry, 86(19), 13762–13767. [Link]

  • Gande, S., et al. (2014). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • White, N. G., et al. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. PubMed. [Link]

  • Srinivasu, G., et al. (2014). Stability-Indicating RP-HPLC Method for Determination of Guanfacine Hydrochloride in Bulk Drugs and in Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Characterization of Degradation Products of Guanfacine Hydrochloride API: Development and Validation of a Stability-indicating Reversed Phase UHPLC Method. ResearchGate. [Link]

Sources

optimizing reaction conditions for 2-(4-Methoxyphenoxy)ethanimidamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound hydrochloride is most commonly achieved via the Pinner reaction. This classic method involves a two-step process:

  • Formation of the Pinner Salt: The starting material, 2-(4-methoxyphenoxy)acetonitrile, is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form the corresponding ethyl 2-(4-methoxyphenoxy)ethanimidate hydrochloride, also known as the Pinner salt.

  • Ammonolysis: The intermediate Pinner salt is then treated with ammonia to yield the desired this compound hydrochloride.

The overall reaction scheme is depicted below:

Experimental Protocols

Herein, we provide a detailed, step-by-step methodology for the synthesis of this compound hydrochloride. This protocol is a composite of established procedures for the Pinner reaction and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of this compound Hydrochloride

Part A: Formation of Ethyl 2-(4-Methoxyphenoxy)ethanimidate Hydrochloride (Pinner Salt)

  • Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride).

  • Reagent Addition: To the flask, add 2-(4-methoxyphenoxy)acetonitrile (1 equivalent) and anhydrous ethanol (1.5 to 2 equivalents).

  • Acidification: Cool the mixture to 0 °C in an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the temperature to ensure it does not rise above 5 °C. The reaction is highly exothermic.

  • Reaction: Continue the HCl addition until the solution is saturated. The Pinner salt will begin to precipitate as a white solid.

  • Incubation: Seal the flask and store it at a low temperature (e.g., 4 °C) for 24-48 hours to allow for complete precipitation.

  • Isolation: Collect the crystalline Pinner salt by filtration under a dry, inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the Pinner salt under vacuum to obtain a white, crystalline solid. It is crucial to use the salt immediately in the next step due to its hygroscopic and thermally unstable nature.[1][2]

Part B: Ammonolysis to this compound Hydrochloride

  • Ammonia Solution Preparation: In a separate flame-dried flask, prepare a saturated solution of ammonia in anhydrous ethanol at 0-10 °C.

  • Reaction: Add the freshly prepared ethyl 2-(4-methoxyphenoxy)ethanimidate hydrochloride (1 equivalent) portion-wise to the ethanolic ammonia solution with stirring, while maintaining the temperature at 10 °C.

  • Incubation: Seal the reaction mixture and allow it to stir at room temperature for 48 hours.

  • Work-up: Remove the excess ammonia by bubbling a stream of dry nitrogen through the solution.

  • Purification: The resulting solution containing this compound can be used as is for further reactions, or the hydrochloride salt can be precipitated and purified. To isolate the hydrochloride salt, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: The Pinner salt is not precipitating from the reaction mixture.

A1: This issue can arise from several factors related to the reaction conditions.

  • Insufficient HCl: The formation of the Pinner salt requires a sufficient amount of anhydrous HCl to catalyze the reaction and form the hydrochloride salt. Ensure that the solution is fully saturated with HCl gas.

  • Presence of Water: The Pinner reaction is highly sensitive to moisture.[1] Any water present in the reagents or glassware can hydrolyze the nitrile or the intermediate imidate, preventing the precipitation of the Pinner salt. Ensure all glassware is flame-dried and all reagents are anhydrous.

  • Reaction Time/Temperature: The precipitation of the Pinner salt can be slow. Allowing the reaction mixture to stand at a low temperature (4 °C) for an extended period (24-48 hours) can facilitate crystallization.

Q2: The final product is contaminated with a significant amount of ethyl 2-(4-methoxyphenoxy)acetate.

A2: The presence of the ester is a clear indication of hydrolysis of the intermediate Pinner salt.

  • Cause: This is primarily due to the presence of water in the ammonolysis step. The Pinner salt is readily hydrolyzed to the corresponding ester in the presence of water.[1]

  • Solution: Ensure that the ethanolic ammonia solution is anhydrous. Use freshly opened, anhydrous ethanol and dry ammonia gas. Perform the reaction under a dry, inert atmosphere.

Q3: The yield of the final amidine is low, and I have isolated a significant amount of 2-(4-methoxyphenoxy)acetamide.

A3: The formation of the amide is a known side reaction in the Pinner synthesis, often resulting from the thermal decomposition of the Pinner salt.

  • Cause: The imidate hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding amide and an alkyl chloride, especially at elevated temperatures.[1][2]

  • Solution: Maintain a low temperature (0-5 °C) throughout the Pinner salt formation. Avoid any localized heating. When isolating the Pinner salt, do not use excessive heat for drying. It is best to use the freshly prepared Pinner salt immediately in the subsequent ammonolysis step.

Q4: The ammonolysis step is very slow or incomplete.

A4: The rate of ammonolysis can be influenced by several factors.

  • Concentration of Ammonia: A high concentration of ammonia is required to drive the reaction to completion. Ensure you are using a saturated solution of ammonia in ethanol.

  • Reaction Temperature: While the Pinner salt formation requires low temperatures, the ammonolysis step can be performed at room temperature. If the reaction is still slow, a slight warming (e.g., to 40-50 °C) can be attempted, but this should be done with caution to avoid decomposition of the product.

  • Purity of the Pinner Salt: Impurities in the Pinner salt can interfere with the ammonolysis reaction. Ensure the Pinner salt is properly washed with anhydrous ether to remove any starting nitrile or other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Pinner reaction?

A1: The Pinner reaction proceeds through the following steps:

  • Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), activating the carbon atom towards nucleophilic attack.

  • Nucleophilic Attack by Alcohol: The alcohol attacks the activated nitrile carbon.

  • Proton Transfer: A proton is transferred from the alcohol oxygen to the nitrogen.

  • Formation of the Imidate Hydrochloride: The resulting imidate is protonated on the nitrogen to form the stable imidate hydrochloride salt (Pinner salt).

Q2: Can I use a different alcohol for the Pinner reaction?

A2: Yes, other alcohols such as methanol can be used. This will result in the formation of the corresponding methyl imidate. The choice of alcohol can influence the reactivity and stability of the resulting Pinner salt.

Q3: Is it necessary to isolate the Pinner salt?

A3: While it is good practice to isolate and purify the Pinner salt to ensure the purity of the final product, it is possible to perform a one-pot synthesis where the ethanolic ammonia is added directly to the reaction mixture after the Pinner salt formation.[1] However, this may lead to a less pure final product.

Q4: How can I purify the final this compound hydrochloride?

A4: The most common method for purifying amidine hydrochlorides is recrystallization. Suitable solvents for recrystallization need to be determined experimentally, but ethanol, isopropanol, or mixtures of ethanol and diethyl ether are often good starting points. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point analysis.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Anhydrous HCl: Hydrogen chloride is a corrosive and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonia: Ammonia is a corrosive and pungent gas. It should also be handled in a fume hood.

  • Anhydrous Reagents: Anhydrous reagents can be pyrophoric or react violently with water. Handle them with care under an inert atmosphere.

Visualizations

Reaction Mechanism

Pinner_Reaction_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile 2-(4-Methoxyphenoxy)acetonitrile Intermediate1 Protonated Nitrile Nitrile->Intermediate1 + H+ Alcohol Ethanol Intermediate2 Adduct Alcohol->Intermediate2 + Protonated Nitrile HCl_gas Anhydrous HCl HCl_gas->Nitrile Pinner_Salt Ethyl 2-(4-methoxyphenoxy)ethanimidate Hydrochloride (Pinner Salt) Amidine_HCl This compound Hydrochloride Pinner_Salt->Amidine_HCl + NH3 Intermediate2->Pinner_Salt - H+ Ammonia Ammonia (NH3)

Caption: Mechanism of the Pinner reaction for the synthesis of this compound hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_pinner Pinner Salt Formation cluster_ammonolysis Ammonolysis p1 Combine Nitrile and Anhydrous Ethanol p2 Cool to 0°C p1->p2 p3 Bubble Anhydrous HCl Gas p2->p3 p4 Precipitate and Isolate Pinner Salt p3->p4 a1 Prepare Saturated Ethanolic Ammonia p4->a1 a2 Add Pinner Salt a1->a2 a3 Stir at Room Temperature a2->a3 a4 Work-up and Purify a3->a4

Caption: A simplified experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield or Impure Product q1 Major Impurity Identified? start->q1 ester Ester Impurity q1->ester Yes, Ester amide Amide Impurity q1->amide Yes, Amide no_reaction No/Low Conversion q1->no_reaction No, Low Conversion sol1 Check for Moisture in Reagents/Glassware. Use Anhydrous Conditions. ester->sol1 sol2 Maintain Low Temperature during Pinner Salt Formation. amide->sol2 sol3 Ensure Sufficient HCl Saturation. Increase Reaction Time/Temperature for Ammonolysis. no_reaction->sol3

Caption: A decision tree to guide troubleshooting common issues.

Quantitative Data Summary

ParameterConditionExpected OutcomePotential Issues
Temperature 0-5 °C (Pinner)High yield of Pinner saltSlower reaction rate
> 10 °C (Pinner)Increased amide formationLower Pinner salt yield
Room Temp (Ammonolysis)Good conversion to amidineMay be slow
Moisture AnhydrousHigh yield of desired product-
Trace MoistureFormation of ester byproductLower amidine yield
HCl SaturatedComplete reaction-
InsufficientIncomplete reactionLow yield
Ammonia Saturated SolutionHigh yield of amidine-
Dilute SolutionIncomplete ammonolysisLow yield

References

Sources

Technical Support Center: Crystallization of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-methoxyphenoxy)ethanimidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar small organic molecules. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

Direct experimental data for this compound is not widely published. However, we can infer some properties from the closely related and well-characterized analog, 2-(4-methoxyphenoxy)propanoic acid. These properties can serve as a valuable starting point for solvent selection and crystallization condition screening.

Table 1: Physical Properties of the Analog Compound 2-(4-Methoxyphenoxy)propanoic Acid

PropertyValueSource
AppearanceWhite to pale brown solid[1][2]
Melting Point92-94 °C[1]
Boiling Point173-175 °C at 1 Torr[1]
SolubilitySlightly soluble in DMSO and Methanol. Soluble in alcohol. Water solubility is approximately 3129 mg/L at 25°C.[1][2][1][2]
pKa~3.29 (Predicted)[1]

Note: This data is for 2-(4-methoxyphenoxy)propanoic acid and should be used as an estimation for this compound.

Q2: What is a good starting point for solvent selection for the crystallization of this compound?

Based on the properties of its analog, a good starting point for solvent selection would be polar protic solvents like ethanol or methanol, where the compound is expected to have moderate solubility. Given its slight solubility in water, a mixed solvent system, such as methanol/water or ethanol/water, could be highly effective. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3]

Q3: How critical is the purity of the starting material for successful crystallization?

The purity of the crude this compound is paramount. Impurities can act as inhibitors to crystal nucleation and growth, leading to the formation of oils, amorphous solids, or preventing crystallization altogether.[4] It is highly recommended to purify the crude material by a technique such as column chromatography before attempting crystallization.

Crystallization Workflow

A systematic approach is crucial for developing a robust crystallization protocol. The following workflow provides a general framework for your experiments.

Crystallization Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis start Start with Crude Product purify Purify Crude Material (e.g., Chromatography) start->purify solvent_screen Solvent Screening purify->solvent_screen dissolution Dissolution in Hot Solvent solvent_screen->dissolution cooling Controlled Cooling dissolution->cooling isolation Crystal Isolation (Filtration) cooling->isolation drying Drying isolation->drying characterization Characterization (e.g., MP, NMR, X-ray) drying->characterization end Pure Crystalline Product characterization->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of this compound.

Issue 1: The compound "oils out" and does not form crystals.

Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is too concentrated or when the cooling rate is too rapid, causing the compound's solubility limit to be exceeded at a temperature above its melting point in the solvent system.[5]

Solutions:

  • Reduce the Concentration: The most straightforward solution is to redissolve the oil by heating the solution and adding more solvent. A more dilute solution will become supersaturated at a lower temperature, increasing the likelihood of crystal formation.[6]

  • Slow Down the Cooling Rate: Rapid cooling can shock the system into the labile region of the solubility diagram, favoring oiling out over nucleation.[7] Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. Insulating the flask can also help to slow the cooling process.[6]

  • Change the Solvent System: If the issue persists, the solvent system may not be optimal. Try a solvent in which the compound is less soluble. For instance, if you are using pure methanol, consider a mixture of methanol and a less polar solvent like ethyl acetate.

Issue 2: No crystals form, even after extended cooling.

Causality: The failure of crystals to form is often due to either the solution not being sufficiently supersaturated or the presence of a high energy barrier for nucleation.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[6]

    • Seed Crystals: If you have a small amount of the solid compound, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[6]

    • Evaporation: If the solution is clear, some of the solvent can be evaporated to increase the concentration and induce crystallization.[6]

  • Increase Supersaturation: If nucleation induction fails, it is likely that the solution is not supersaturated. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Then, allow it to cool again.[6]

  • Solvent Change: The chosen solvent may be too good, keeping the compound in solution even at low temperatures. In this case, rotary evaporation to remove the current solvent and attempting crystallization with a different solvent system is recommended.[6]

Issue 3: The crystallization happens too quickly, resulting in a fine powder.

Causality: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and generally leads to the formation of small, poorly-formed crystals or a powder.[6] This is often caused by using the minimum amount of hot solvent, leading to a very high level of supersaturation upon cooling.[6]

Solutions:

  • Increase the Solvent Volume: Re-dissolve the powder by heating and add a small amount of additional hot solvent. This will decrease the degree of supersaturation upon cooling, allowing for slower and more controlled crystal growth.[6]

  • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or a dewar can be used for this purpose.[6]

  • Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to rapid cooling. Transferring the solution to a smaller flask can help to slow the cooling rate.[6]

Issue 4: The crystal yield is very low.

Causality: A low yield can be attributed to several factors, including using too much solvent, incomplete precipitation, or premature filtration.

Solutions:

  • Check the Mother Liquor: After filtration, test the remaining solution (mother liquor) for the presence of your compound. This can be done by taking a small sample and evaporating the solvent. If a significant amount of solid remains, there is still product in the solution.[6]

  • Second Crop Crystallization: If the mother liquor is rich in your product, you can attempt to obtain a "second crop" of crystals by evaporating some of the solvent and re-cooling the solution.[6]

  • Optimize Solvent Volume: If you consistently get low yields, you may be using too much solvent. Try to use just enough hot solvent to dissolve the compound completely.

  • Ensure Complete Precipitation: Allow sufficient time for the crystallization to complete. Cooling the solution to a lower temperature (e.g., in an ice bath or freezer) can often increase the yield.

Troubleshooting Decision Tree

Troubleshooting Crystallization cluster_issues Common Issues cluster_solutions Potential Solutions start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Compound Oils Out outcome->oiling_out Liquid phase separation no_crystals No Crystals Form outcome->no_crystals Clear solution remains powder Fine Powder Forms outcome->powder Rapid precipitation low_yield Low Yield outcome->low_yield Few crystals add_solvent Add more solvent oiling_out->add_solvent slow_cooling Slow cooling rate oiling_out->slow_cooling change_solvent Change solvent system oiling_out->change_solvent no_crystals->change_solvent induce_nucleation Induce nucleation (scratch, seed) no_crystals->induce_nucleation concentrate Concentrate solution no_crystals->concentrate powder->add_solvent powder->slow_cooling low_yield->concentrate for 2nd crop check_mother_liquor Check mother liquor low_yield->check_mother_liquor

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. [Link]

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Martin, G. E., & Price, S. L. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2115. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1035–1042. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)
  • Sathee Jee. (n.d.). Chemistry Crystallization. [Link]

  • Threlfall, T. L. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1236–1241. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • The Good Scents Company. (n.d.). sodium 2-(4-methoxyphenoxy) propionate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • Chemsrc. (2023). 2-(4-Methoxyphenoxy)propanoic acid. [Link]

  • PubChem. (n.d.). 2-[4-(Diethylsulfamoylamino)phenoxy]ethanimidamide. [Link]

Sources

side-product analysis in the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. The formation of ethanimidamide, typically via the Pinner reaction, is a powerful transformation, but one that is sensitive to reaction conditions. Even minor deviations can lead to a spectrum of side-products, impacting yield, purity, and the overall success of your research.

This guide provides in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind side-product formation, offer robust troubleshooting strategies, and provide validated analytical protocols to ensure the integrity of your results.

Section 1: The Synthetic Landscape: Key Reaction Pathways and Impurity Hotspots

The most common and efficient route to this compound begins with the corresponding nitrile, 2-(4-Methoxyphenoxy)acetonitrile. This nitrile is converted to an intermediate alkyl imidate hydrochloride salt (a "Pinner salt") through the acid-catalyzed addition of an alcohol.[1][2] This salt is then subjected to ammonolysis to yield the final ethanimidamide product.[3]

The critical nature of this pathway lies in the reactivity of the intermediates and the final product. The Pinner salt is highly susceptible to hydrolysis, and the entire process is sensitive to temperature and moisture. Understanding these "hot spots" is the first step in effective troubleshooting.

Synthesis_Pathway cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Ammonolysis Nitrile 2-(4-Methoxyphenoxy)acetonitrile PinnerSalt Alkyl Imidate HCl Salt (Pinner Salt) Nitrile->PinnerSalt Strict Anhydrous Low Temp (e.g., 0-10°C) Alcohol ROH (e.g., EtOH) Alcohol->PinnerSalt Strict Anhydrous Low Temp (e.g., 0-10°C) HCl Anhydrous HCl HCl->PinnerSalt Strict Anhydrous Low Temp (e.g., 0-10°C) Ammonia NH₃ Product This compound Ammonia->Product Controlled Temp PinnerSalt->Product Controlled Temp Ester Side-Product: Ester (Methyl/Ethyl 2-(4-Methoxyphenoxy)acetate) PinnerSalt->Ester Trace H₂O (Hydrolysis) Amide Side-Product: Amide (2-(4-Methoxyphenoxy)acetamide) PinnerSalt->Amide High Temp (Thermal Degradation) Orthoester Side-Product: Orthoester PinnerSalt->Orthoester Excess ROH Product->Amide H₂O (Workup/Storage) (Hydrolysis)

Caption: Reaction map for the synthesis of this compound and key side-product pathways.
Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis.

Q1: My reaction yield is significantly lower than expected, and the HPLC chromatogram of the crude product is complex. What are the most probable side-products?

A1: Low yield coupled with a complex analytical profile almost always points to suboptimal reaction conditions, primarily the presence of water or poor temperature control. The Pinner reaction intermediates are notoriously sensitive.[1][4] The most common culprits are the hydrolysis-derived ester and the hydrolysis/thermal degradation-derived amide.

Causality:

  • Ester Formation: The intermediate Pinner salt is an activated species. If even trace amounts of water are present in your reagents or glassware, it will readily hydrolyze the imidate to the corresponding ester, Methyl or Ethyl 2-(4-methoxyphenoxy)acetate.[2] This is often the most significant yield-reducing side reaction.

  • Amide Formation: The amide, 2-(4-Methoxyphenoxy)acetamide, can form through two primary pathways. First, the Pinner salt itself is thermally unstable and can decompose to the amide, especially if the reaction temperature rises.[1] Second, the final ethanimidamide product can hydrolyze to the amide during aqueous workup or even on storage if exposed to moisture.[5][6]

Troubleshooting Action Plan:

  • Verify Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. Use a high-purity source of HCl gas rather than concentrated aqueous HCl.

  • Strict Temperature Control: Maintain the reaction temperature, especially during the HCl addition, at or below 10°C to prevent thermal degradation of the Pinner salt.[1]

  • Analyze Raw Materials: Check your starting 2-(4-Methoxyphenoxy)acetonitrile for the presence of the corresponding amide or carboxylic acid, which could arise from hydrolysis during its own synthesis or storage.

The following table summarizes the key characteristics of the most common side-products:

Compound NameStructureMolecular Weight ( g/mol )Formation PathwayAnalytical Signature (LC-MS)
Target Product This compound180.21Main Reaction[M+H]⁺ = 181.09
Ester Side-Product Methyl 2-(4-methoxyphenoxy)acetate196.19Pinner Salt Hydrolysis[M+H]⁺ = 197.08
Amide Side-Product 2-(4-Methoxyphenoxy)acetamide181.19Pinner Salt Degradation / Product Hydrolysis[M+H]⁺ = 182.08
Orthoester Side-Product e.g., Ethyl 2-(4-methoxyphenoxy)acetorthoester256.30Excess Alcohol[M+H]⁺ = 257.17
Starting Nitrile 2-(4-Methoxyphenoxy)acetonitrile163.17Unreacted[M+H]⁺ = 164.07
Q2: I have an unexpected peak in my HPLC analysis. How do I identify it?

A2: A systematic approach combining chromatographic data with mass spectrometry is the most efficient way to identify unknown peaks. The workflow below provides a logical progression for identification.

Troubleshooting_Workflow Start Unexpected Peak in HPLC-UV Chromatogram Step1 Perform LC-MS Analysis to Determine Molecular Weight (MW) Start->Step1 Decision1 Does MW match a plausible side-product (see table)? Step1->Decision1 Step2a Tentatively Identify Peak. Confirm with a synthesized standard or by spiking the sample. Decision1->Step2a Yes Step2b Is the MW related to starting materials or reagents? (e.g., 4-methoxyphenol) Decision1->Step2b No End Structure Elucidated Step2a->End Step2b->Step2a Yes Step3 Isolate the impurity using preparative HPLC or column chromatography. Step2b->Step3 No Step4 Characterize the isolated fraction using high-resolution MS and 1D/2D NMR spectroscopy. Step3->Step4 Step4->End

Caption: A systematic workflow for the identification of unknown impurities.

Expert Insight: Pay close attention to the mass difference between your main peak and the impurity.

  • A +1 mass unit difference (M+1): This could indicate the amide (181.19 g/mol ) vs. the ethanimidamide (180.21 g/mol ). The nominal mass is often the same, but high-resolution mass spectrometry can distinguish them.

  • A +16 mass unit difference (M+16): This often suggests hydrolysis of an imine to a carbonyl. In this case, it points strongly to the ester (196.19 g/mol ) replacing the ethanimidamide (180.21 g/mol ), a difference of 16 Da.

Section 3: Analytical Protocols

A robust analytical method is crucial for monitoring reaction progress and assessing final product purity.

Protocol 1: Reverse-Phase HPLC Method for Reaction Monitoring

This method is designed to separate the polar starting materials, the basic product, and the less polar side-products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm and 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a 50:50 mixture of Mobile Phase A and B.

Expected Elution Order: this compound (product) will be one of the earlier eluting peaks due to its polarity and protonation at low pH. The amide will elute slightly later, followed by the nitrile, and finally the more non-polar ester.

System Validation: The method should demonstrate a resolution >1.5 between the product and its nearest eluting impurity. The peak for the main product should have a tailing factor between 0.9 and 1.5.

Protocol 2: Sample Preparation for NMR and MS Characterization
  • For LC-MS: Dilute the crude reaction mixture or purified sample in methanol or acetonitrile to a final concentration of approximately 0.1 mg/mL.

  • For NMR:

    • If analyzing a crude mixture, evaporate the solvent from an aliquot of the reaction under reduced pressure. Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize both polar and non-polar species and its residual water peak does not obscure key regions.

    • For purified samples, dissolve 5-10 mg in ~0.6 mL of deuterated solvent.

Key ¹H NMR Distinctions:

  • Product (Ethanimidamide): Look for broad signals for the -NH₂ and =NH protons, and a characteristic singlet for the -O-CH₂-C group around 4.5-4.7 ppm.

  • Ester Side-Product: A sharp singlet for the ester methyl/methylene group (e.g., ~3.7 ppm for -COOCH₃) and a singlet for the -O-CH₂-C=O group around 4.6-4.8 ppm.

  • Amide Side-Product: Broad signals for the -CONH₂ protons and a singlet for the -O-CH₂-C=O group, typically shifted slightly upfield from the ester, around 4.4-4.5 ppm.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is the best way to store this compound to prevent degradation?

    • A: As the free base, the compound is susceptible to hydrolysis. It is best stored as its hydrochloride salt in a desiccator at low temperatures (e.g., <4°C). If you have the free base, store it under an inert atmosphere (Nitrogen or Argon) in a freezer.

  • Q: Can I use a base other than ammonia for the second step?

    • A: Yes, primary and secondary amines can be used in place of ammonia, which would result in the formation of N-substituted or N,N-disubstituted ethanimidamides (amidines).[7] However, this introduces new potential side-products related to the reactivity of that specific amine.

  • Q: My nitrile starting material appears to be of low quality. What impurities should I look for?

    • A: The most common impurity in 2-(4-Methoxyphenoxy)acetonitrile is unreacted 4-methoxyphenol from its synthesis. Another potential impurity is the hydrolyzed product, 2-(4-Methoxyphenoxy)acetamide. It is highly recommended to purify the nitrile (e.g., by distillation or chromatography) before use in the Pinner reaction.

References
  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029–3037.

  • BenchChem Technical Support Team. (2025). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem.

  • Clark, J. (2023). The Hydrolysis of Amides. Chemguide.

  • BenchChem Technical Support Team. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. Benchchem.

  • Wikipedia contributors. (2023). Pinner reaction. Wikipedia, The Free Encyclopedia.

  • LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts.

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(21), 7401–7407.

  • Grokipedia. (2024). Pinner reaction. Grokipedia.

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate.

  • NROChemistry. (n.d.). Pinner Reaction. NROChemistry.

  • Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

  • PrepChem. (n.d.). Synthesis of b) 2-(4-Methoxyphenoxy)acetamidine. PrepChem.com.

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal.

Sources

Technical Support Center: Enhancing the Solubility of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing solubility challenges with 2-(4-Methoxyphenoxy)ethanimidamide in biological assays. We will explore the underlying causes of poor solubility and provide a series of troubleshooting steps and validated protocols to achieve reliable and reproducible experimental results.

Compound Profile: this compound

A critical first step in troubleshooting is to understand the physicochemical properties of the molecule. While extensive experimental data for this compound is not publicly available, we can infer key characteristics from its structure.

  • Structure: The molecule consists of a lipophilic (oily) methoxyphenoxy group and a polar ethanimidamide group. This amphipathic nature suggests it is likely a poorly water-soluble compound, potentially falling into the Biopharmaceutics Classification System (BCS) Class II or IV.

  • pKa (Predicted): The ethanimidamide group is basic. The presence of this group means the compound's overall charge and, consequently, its aqueous solubility, will be highly dependent on the pH of the medium. At a pH below its pKa, the imidamide group will be protonated, forming a more soluble cationic salt.

  • LogP (Predicted): The presence of the aromatic ether component suggests a positive LogP value, indicating a preference for lipid environments over aqueous ones, further supporting the likelihood of poor water solubility.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered when working with challenging compounds like this compound.

Q1: My compound is precipitating immediately upon dilution into my aqueous cell culture medium. What's happening?

A: This is a classic phenomenon known as "solvent shock" or "crashing out." It occurs when a compound, comfortably dissolved in a high concentration of an organic solvent like 100% DMSO, is rapidly diluted into an aqueous buffer where it has very low solubility. The organic solvent disperses, leaving the compound molecules to agglomerate and precipitate.[1][2]

Strategies to mitigate this include:

  • Slower Addition: Add the DMSO stock solution to the aqueous medium drop-wise while vortexing to allow for more gradual dispersion.

  • Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute the 100% DMSO stock into a 50:50 DMSO:media mixture first, then further dilute that into the final assay medium.

  • Reduce Final Concentration: The most straightforward solution is often to work at a lower final concentration of the compound, below its maximum aqueous solubility limit.

Q2: What is the best solvent to prepare my initial stock solution?

A: For most drug discovery applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][3] It is a polar aprotic solvent that is miscible with water and most organic solvents.[3]

However, it's crucial to prepare the stock solution at a high concentration (e.g., 10-50 mM) so that the final concentration of DMSO in your biological assay remains very low.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is a critical, cell-line-dependent parameter. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, some sensitive cell types may show stress or altered gene expression at concentrations as low as 0.1%.[4][5] Studies have shown that even low concentrations of DMSO can induce transcriptional and epigenetic changes.[3]

It is imperative to run a vehicle control experiment. This involves treating your cells with the highest concentration of DMSO that will be used in your assay (e.g., 0.5%) without the compound to ensure it does not affect the biological endpoint you are measuring.

Q4: How can I improve solubility without relying on high concentrations of organic solvents?

A: Several effective strategies exist that are more biocompatible than high levels of organic co-solvents.

  • pH Adjustment: Given the basic nature of the ethanimidamide group, lowering the pH of your buffer system can significantly increase solubility. By protonating the compound to form a salt, its aqueous solubility can be enhanced. Prepare a stock solution in a weakly acidic buffer (e.g., pH 4-5) and test its compatibility with your final assay medium.[6]

  • Use of Excipients: Pharmaceutical excipients can be powerful tools.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can form an "inclusion complex" with the lipophilic part of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in in vitro studies.[9]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronics can form micelles that encapsulate the drug molecule, increasing its solubility.[6][11] However, these must be used at low concentrations as they can be cytotoxic.

Solubility Enhancement Technique Mechanism of Action Pros Cons
DMSO Co-Solvent Increases the polarity of the bulk solvent.Universal solvent, well-established.Can be toxic to cells at >0.5%, may interfere with assays.[12][13]
pH Adjustment Forms a more soluble salt of the ionizable drug.Simple, cost-effective.May not be compatible with assay pH, can affect cell health.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic drug.[7]Low toxicity, high solubilization potential.[9]Can be expensive, may interact with cell membranes at high concentrations.
Surfactants (e.g., Tween 80) Forms micelles that encapsulate the drug.[6]High solubilizing capacity.Potential for cell toxicity, can interfere with protein assays.

Troubleshooting Guide: A Step-by-Step Workflow

If you encounter precipitation during your experiment, follow this logical workflow to diagnose and solve the issue.

Solubility_Troubleshooting start Problem: Compound Precipitation Observed in Assay Medium q_dmso Is final DMSO concentration > 0.5%? start->q_dmso s_dmso_high Reduce DMSO concentration. Prepare a more concentrated stock solution. q_dmso->s_dmso_high Yes q_conc Is the final compound concentration too high? q_dmso->q_conc No s_dmso_high->q_conc s_conc_high Perform a dose-response experiment to find the maximum soluble concentration. q_conc->s_conc_high Yes q_method How was the stock diluted into the medium? q_conc->q_method No s_conc_high->q_method s_method_improve Improve dilution technique: - Add drop-wise while vortexing - Use serial dilutions q_method->s_method_improve Single, rapid dilution q_advanced Have advanced methods been attempted? q_method->q_advanced Gradual, slow dilution s_method_improve->q_advanced s_advanced_sol Implement Advanced Strategy: 1. pH Modification (acidic buffer) 2. Cyclodextrin Formulation 3. Co-solvent System (e.g., PEG 400) q_advanced->s_advanced_sol No end_solution Solution Achieved: Compound is Soluble q_advanced->end_solution Yes s_advanced_sol->end_solution

Caption: Decision workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution

  • Weigh Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of high-purity, anhydrous DMSO (molecular biology grade) required to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Add the DMSO to the vial containing the compound. Cap tightly.

  • Solubilize: Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[14]

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the preparation of a cyclodextrin-based formulation, which can then be diluted into the assay medium.[10]

  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Warm the solution to 37-40°C to aid dissolution.

  • Add Compound: Weigh the this compound and add it directly to the warm HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Mix the solution vigorously. This can be done by shaking or rotating overnight at room temperature or by sonicating for 30-60 minutes. The goal is to allow the compound to form an inclusion complex with the cyclodextrin.

  • Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-complexed, undissolved compound. This ensures that the final solution contains only the solubilized drug-cyclodextrin complex.

  • Usage: This filtered solution can now be used as the stock solution for dilution into your biological assay. Remember to include a vehicle control containing the same final concentration of the HP-β-CD solution.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound Complex Complex Compound->Complex:w Mixing Cyclodextrin Cyclodextrin Water Aqueous Solution

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Available from: [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Available from: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Santos, A. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available from: [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Nanomaterials (Basel). (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Available from: [Link]

  • Qi, F., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • El-Bialy, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Galvão, J., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH. Available from: [Link]

  • bioWORLD. High-Quality Solvents for Laboratory Mastery | Buy Online!. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2001). Cyclodextrins in drug delivery (Review). ResearchGate. Available from: [Link]

  • Szejtli, J. (1991). CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. Available from: [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available from: [Link]

  • PubChem. 2-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)acetamide. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • ResearchGate. (2014). How can I avoid precipitation of a substance after adding DMEM?. Available from: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available from: [Link]

  • PubChem. 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. Available from: [Link]

  • PubChemLite. This compound hydrochloride (C9H12N2O2). Available from: [Link]

  • The Good Scents Company. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid. Available from: [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid, (-)-. Available from: [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. Available from: [Link]

  • Chemsrc. (2025). 2-(4-Methoxyphenoxy)propanoic acid | CAS#:13794-15-5. Available from: [Link]

  • FlavScents. 2-(4-methoxyphenoxy) propionic acid. Available from: [Link]

Sources

addressing inconsistencies in biological assay results with 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methoxyphenoxy)ethanimidamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: As an investigational compound, this compound is not yet widely characterized in peer-reviewed literature. This guide is designed to proactively address potential inconsistencies and challenges that may arise during its evaluation in biological assays. The principles and troubleshooting workflows detailed here are rooted in established best practices for small molecule drug discovery and are informed by the chemical nature of the methoxyphenoxy and ethanimidamide moieties. Our goal is to provide a robust framework for generating reliable and reproducible data. The premier resource for many of the principles discussed is the National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual, which offers comprehensive best practices for preclinical drug discovery.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and initial characterization of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper stock solution preparation is critical for experimental reproducibility.[4][5]

  • Solvent Selection: Due to its predicted lipophilicity, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution. Aim for a high concentration (e.g., 10-20 mM) to minimize the final percentage of DMSO in your assays.

  • Dissolution: Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Prepare single-use aliquots of the high-concentration stock and store them at -20°C or -80°C, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation from the DMSO stock.[7][8]

Q2: What are the potential chemical liabilities of this compound that could affect assay results?

A2: The structure of this compound contains moieties with known reactivity profiles.

  • Ethanimidamide Group: Amidines are basic and will be protonated at physiological pH. This positive charge can influence cell permeability and non-specific binding. Additionally, amidine-containing compounds can be susceptible to hydrolysis, and their stability in aqueous assay buffers should be assessed.[9]

  • Methoxyphenol Group: Phenolic compounds can be prone to oxidation. The methoxy group can also be a site for metabolism (O-demethylation) in cell-based assays involving liver microsomes or other metabolically active systems. Compounds with this feature can sometimes interfere with assays by scavenging radicals.[10]

Q3: Should I be concerned about Pan-Assay Interference Compounds (PAINS)?

A3: Yes, any novel compound should be evaluated for potential PAINS behavior. PAINS are compounds that appear as "hits" in many different assays due to non-specific activity or assay interference.[11][12] Mechanisms include compound aggregation, chemical reactivity, and interference with optical readouts.[13][14][15]

  • Initial Check: Run your compound through a PAINS filter (e.g., using freely available online tools) to see if it contains any known problematic substructures.

  • Experimental Validation: The most definitive way to rule out PAINS behavior is through rigorous experimental controls, such as those described in the troubleshooting section below. This includes running counter-screens and orthogonal assays.[16]

Part 2: Troubleshooting Guides for Inconsistent Assay Results

This section provides structured, in-depth guidance for specific experimental issues in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Q: My dose-response curves are inconsistent, and I'm observing high standard deviations between my technical replicates. What is the cause and how can I fix it?

A: High variability is a common problem that undermines data confidence.[17][18][19] The root cause is often related to inconsistent compound concentration or procedural errors.

The primary suspect is that the compound is not behaving consistently in the assay wells. This can be due to poor solubility, adsorption to plastics, or pipetting inaccuracies.[17][20]

G Start High Variability Detected Solubility Step 1: Assess Compound Solubility in Final Assay Buffer Start->Solubility Precipitate Precipitate Visible? Solubility->Precipitate SolubilityProtocol Action: Run Solubility Protocol (See Protocol 1) Precipitate->SolubilityProtocol Yes Pipetting Step 2: Review Pipetting Technique Precipitate->Pipetting No SolubilityProtocol->Pipetting ReversePipette Action: Use Reverse Pipetting for Viscous/Small Volumes Pipetting->ReversePipette PlateEffects Step 3: Check for Plate Edge Effects ReversePipette->PlateEffects AvoidEdges Action: Avoid Outer Wells Fill with Blank Media PlateEffects->AvoidEdges End Re-run Assay with Optimized Conditions AvoidEdges->End

Caption: Decision tree for diagnosing and resolving high variability in assay replicates.

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol determines the concentration at which your compound begins to precipitate in the final assay medium.[21]

  • Prepare Compound Plate: In a 96-well clear plate, prepare a serial dilution of this compound starting from a high concentration (e.g., 1 mM) in DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) of the DMSO dilutions into a new 96-well plate containing your final assay buffer (e.g., 99 µL) to mimic the final assay conditions. Include buffer-only and DMSO vehicle controls.

  • Incubate: Mix the plate and incubate under the same conditions as your main assay (e.g., 1 hour at 37°C).

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm).

  • Analyze: The concentration at which the signal begins to rise significantly above the vehicle control is your kinetic solubility limit. For subsequent assays, ensure your highest concentration is below this limit.[8]

Parameter Recommendation Rationale
Top Concentration Below measured kinetic solubility limitPrevents compound precipitation, which is a major source of variability.[8]
Pipetting Technique Use calibrated pipettes; employ reverse pipetting for DMSO stocks.Ensures accurate and consistent delivery of small, viscous solvent volumes.[17][19]
Plate Layout Avoid using the outer rows and columns for experimental samples.Mitigates "edge effects" caused by differential evaporation and temperature gradients.[17]
Mixing Ensure gentle but thorough mixing after compound addition.Homogenizes the compound concentration within each well.
Issue 2: Dose-Response Curve is Non-Sigmoidal or Biphasic

Q: My dose-response curve isn't the typical sigmoidal shape. Instead, it's U-shaped or shows other complex patterns. How do I interpret this?

A: Non-sigmoidal dose-response curves are common and often reveal complex biological activity or an assay artifact.[22][23][24] A biphasic (U-shaped) curve, for example, suggests that the compound may have opposing effects at different concentrations.[23]

This behavior can stem from several sources:

  • Off-Target Effects: The compound may inhibit the intended target at low concentrations but activate a different, opposing pathway at higher concentrations.[16]

  • Cytotoxicity: At high concentrations, the compound might be causing cell death, leading to a drop-off in the signal that mimics a reversal of the intended effect.

  • Assay Interference: The compound itself might interfere with the detection method (e.g., autofluorescence, light scatter from aggregates) at high concentrations.[14][15]

G Compound_Low Compound (Low Conc.) Target Primary Target (e.g., Kinase A) Compound_Low->Target Inhibits Compound_High Compound (High Conc.) Compound_High->Target OffTarget Off-Target (e.g., Phosphatase B) Compound_High->OffTarget Activates Pathway_A Signaling Pathway A Target->Pathway_A Blocks Pathway_B Signaling Pathway B OffTarget->Pathway_B Initiates Signal_Up Signal Increase (Desired Effect) Pathway_A->Signal_Up Leads to Signal_Down Signal Decrease (Confounding Effect) Pathway_B->Signal_Down Leads to

Caption: Diagram showing how a compound can produce a biphasic response via off-target effects.

Protocol 2: Cytotoxicity and Assay Interference Counter-Assay

This protocol helps differentiate between true biological effects and artifacts.

  • Cell Viability: Plate your cells as you would for the primary assay. Treat them with the same concentration range of this compound. At the end of the incubation period, measure cell viability using a robust method (e.g., CellTiter-Glo® or MTS assay).[6]

  • Interference Check (Biochemical Assays): Prepare your assay plate with all reagents except the biological target (e.g., the enzyme or receptor). Add the compound dose-response curve.

  • Interference Check (Cell-Based Assays): Use a cell line that does not express the target of interest, or use a cell-free setup with just the detection reagents.

  • Analyze:

    • Cytotoxicity: Compare the viability curve to your primary assay curve. If the signal drop-off in the primary assay coincides with the onset of cytotoxicity, the non-sigmoidal shape is likely a toxicity artifact.

    • Interference: If you observe a signal change in the absence of the biological target, your compound is directly interfering with the assay's detection system. This background signal should be subtracted, or a different assay technology should be considered.

Observation Potential Cause Next Step
Biphasic curve with no cytotoxicity or interferenceComplex pharmacology (e.g., off-target effects)Perform counter-screens against related targets; use orthogonal assays.
Signal drop-off correlates with cytotoxicityCompound is toxic at high concentrationsLimit the dose-response curve to non-toxic concentrations.
Signal changes in target-free controlsAssay interference (e.g., autofluorescence)Use an orthogonal assay with a different detection method (e.g., BRET, TR-FRET, label-free).[14]

References

  • Assay Guidance Manual. (2021). National Center for Advancing Translational Sciences (NCATS), NIH. [Link]

  • Assay Guidance Manual Program. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • Emergent Mind. (2025). Nonlinear Dose-Response Curves. [Link]

  • PubMed. (n.d.). Assay Guidance Manual [Internet]. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]

  • NCBI. (n.d.). New in Assay Guidance Manual. [Link]

  • NCBI Bookshelf. (n.d.). Assay Guidance Manual. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]

  • Bioconductor Support. (2017). High variation among biological replicates. Options for correction during DE analysis. [Link]

  • Cross Validated. (2012). How to correct for inter-experimental variation in cell culture research? [Link]

  • PCR Biosystems. (n.d.). What should I do if my sample replicates show significant variation? [Link]

  • PubMed Central (PMC). (n.d.). Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset. [Link]

  • PubChem. (n.d.). 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. [Link]

  • PubMed Central (PMC). (2017). The Ecstasy and Agony of Assay Interference Compounds. [Link]

  • IUPHAR/BPS Pharmacology Education Project. (n.d.). Dose-response relationships. [Link]

  • NIH. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. [Link]

  • PubMed. (2024). Tackling assay interference associated with small molecules. [Link]

  • PubMed Central (PMC). (2022). Reducing sources of variance in experimental procedures in in vitro research. [Link]

  • Collaborative Drug Discovery. (2025). Understanding the Importance of The Dose-Response Curve. [Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. [Link]

  • PubMed. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • PubMed Central (PMC). (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]

  • PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. [Link]

  • PubMed. (n.d.). Enhancement of aqueous solubility and stability employing a trans acetate axis in trans planar amine platinum compounds while maintaining the biological profile. [Link]

  • PubMed. (n.d.). Stability challenges in drug discovery. [Link]

  • ResearchGate. (n.d.). Aqueous solubility of standard drugs in solubility assay correlated with published data. [Link]

  • PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]

Sources

long-term storage and handling of 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of 2-(4-Methoxyphenoxy)ethanimidamide. Our goal is to provide a comprehensive resource that combines technical data with practical, field-proven insights to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage, handling, and properties of this compound.

Q1: What are the optimal conditions for the long-term storage of this compound?

For maximum stability, the compound, typically supplied as a solid powder, should be stored under controlled conditions to prevent degradation. The imidamide functional group can be susceptible to hydrolysis, and the methoxyphenol moiety can be prone to oxidation.

Table 1: Recommended Storage Conditions

Storage FormatTemperatureAtmosphereRecommended Duration
Solid Powder-20°CDry, Inert Gas (Argon or Nitrogen)Up to 3 years[1]
Solid Powder4°CDry, Inert Gas (Argon or Nitrogen)Up to 2 years[1]
In Solvent-80°CTightly Sealed VialUp to 2 years[1]
In Solvent-20°CTightly Sealed VialUp to 1 year[1]

Rationale: Low temperatures significantly reduce the rate of chemical degradation. Storage under an inert gas minimizes the risk of oxidation, which can be initiated by exposure to air and light[2]. For solutions, -80°C is preferred to slow down solvent-mediated degradation pathways.

Q2: How should I handle the compound upon receipt and for routine use?

Upon receipt, it is crucial to inspect the container for any damage. The compound should be allowed to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the product, which could accelerate hydrolysis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[3][4].

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine particulates[4][5].

  • Aliquoting: For frequent use, it is highly recommended to aliquot the bulk powder into smaller, single-use vials. This practice avoids repeated freeze-thaw cycles and minimizes the exposure of the bulk stock to atmospheric moisture and oxygen.

Q3: Is this compound sensitive to light, air, or moisture?

Yes, compounds with similar functional groups exhibit sensitivity to these factors.

  • Light: Phenolic ethers can be susceptible to photodegradation. It is best practice to store the compound in an amber vial or a container protected from light[6].

  • Air: The phenoxy group can be prone to oxidation when exposed to atmospheric oxygen, potentially leading to the formation of colored impurities. Storing under an inert atmosphere is recommended for long-term stability.

  • Moisture: The imidamide functional group is susceptible to hydrolysis. The compound is hygroscopic and should be handled in a dry environment (e.g., a glove box or under a stream of dry nitrogen).

Q4: What are the recommended solvents for creating stock solutions?

The choice of solvent depends on the experimental application. For stock solutions intended for long-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred. It is crucial to use high-purity, anhydrous grade solvents to minimize degradation. Avoid long-term storage in aqueous or protic solvents like methanol or ethanol, as they can facilitate hydrolysis of the imidamide group.

Q5: How can I verify the purity of my compound, especially after long-term storage?

Verifying purity before use is a critical step for ensuring reproducible results. A multi-technique approach is recommended for a comprehensive assessment[7].

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment and detecting non-volatile impurities[7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify and quantify impurities if present[7].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and helps in the structural elucidation of potential degradation products[7].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Problem: I am observing inconsistent or unexpected results in my bioassays.

Inconsistent results are often linked to compound integrity. This troubleshooting workflow can help identify the root cause.

troubleshooting_workflow start Inconsistent Experimental Results q1 Was the compound recently received or from long-term storage? start->q1 new New Batch q1->new New old Long-Term Storage q1->old Stored q2 Was the stock solution freshly prepared from a new aliquot? new->q2 action2 Perform Purity Analysis (HPLC, LC-MS) on the stored sample. old->action2 fresh_sol Yes q2->fresh_sol old_sol No, used an old solution q2->old_sol conclusion1 Issue is likely not with compound integrity. Review other experimental parameters (e.g., cell lines, reagents). fresh_sol->conclusion1 action1 Re-prepare stock solution from a fresh, unopened aliquot. old_sol->action1 action1->q2 q3 Does the purity meet the required specification (>95%)? action2->q3 pass Yes q3->pass fail No q3->fail pass->conclusion1 conclusion2 Compound has likely degraded. Discard the old stock and use a new, validated batch. fail->conclusion2

Caption: Troubleshooting inconsistent experimental results.

Problem: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Causality: A change in color (e.g., to yellow or brown) often indicates oxidation. Clumping or turning into a sticky solid is a sign of moisture absorption.

  • Solution: Do not use the compound. It is highly likely that it has degraded. A purity analysis via HPLC or LC-MS can confirm degradation. It is safest to discard the affected vial and use a fresh aliquot that has been stored correctly.

Problem: The compound is not dissolving completely in the chosen solvent.

  • Causality: This could be due to several factors:

    • Incorrect Solvent: The compound may have limited solubility in the chosen solvent.

    • Degradation: Degradation products may be less soluble than the parent compound.

    • Insufficient Mixing: The compound may require more energy to dissolve.

  • Solution:

    • Confirm the solubility from the supplier's technical data sheet or internal validation data.

    • Try gentle warming (if the compound is thermally stable) or sonication to aid dissolution.

    • If solubility issues persist, especially with a previously reliable lot, perform a purity analysis to check for degradation.

Experimental Protocols

Protocol 1: Aliquoting and Storing Solid this compound

This protocol minimizes contamination and degradation of the bulk compound.

  • Preparation: Place the sealed primary container of the compound and all necessary tools (spatulas, pre-weighed vials) in a desiccator for at least 2 hours to ensure they are free of moisture.

  • Inert Environment: Perform the aliquoting procedure in a glove box with a dry nitrogen atmosphere or on a benchtop under a steady stream of dry argon or nitrogen gas.

  • Equilibration: Before opening, allow the primary container to warm to ambient temperature inside the desiccator to prevent water condensation.

  • Dispensing: Carefully dispense the desired amount of powder into the pre-labeled, tared vials. Work quickly to minimize atmospheric exposure.

  • Sealing and Purging: Tightly seal each aliquot vial. If possible, purge the headspace of each vial with inert gas before final sealing. Use vials with PTFE-lined caps for a secure seal.

  • Storage: Place the newly created aliquots and the main stock container in a secondary container with desiccant and store at the appropriate temperature (-20°C or -80°C).

handling_workflow receive Receive Compound inspect Inspect Container receive->inspect equilibrate Equilibrate to Room Temp in Desiccator inspect->equilibrate aliquot Aliquot in Inert & Dry Environment equilibrate->aliquot purge Purge with Inert Gas & Seal Vials aliquot->purge store Store at Recommended Temperature (-20°C or -80°C) purge->store

Caption: Recommended workflow for handling and storage.

Protocol 2: General Purity Assessment by HPLC

This method provides a general framework for assessing the purity of this compound. Method optimization may be required.

  • Standard Preparation: Prepare a 1 mg/mL solution of a trusted reference standard in a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample to be tested in the same diluent.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard to determine the retention time of the main peak. Then, inject the sample.

  • Interpretation: Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. The retention time of the main peak in the sample should match that of the reference standard. Any significant additional peaks may indicate impurities or degradation products.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-(2-Methoxyphenoxy)ethylamine.
  • Fisher Scientific. (2025). Safety Data Sheet for 4-Methoxyphenol.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-(4-Methoxyphenoxy)ethylamine.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dimethoxybenzaldehyde.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MedchemExpress.com. (n.d.). Certificate of Analysis.
  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • PubMed. (2010). Elucidating the pathways of degradation of denagliptin.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one".

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenoxy)ethanimidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support for the synthesis and scale-up of 2-(4-methoxyphenoxy)ethanimidamide hydrochloride. Our focus is on anticipating and resolving common challenges encountered during laboratory and pilot-plant scale production, ensuring a robust and reproducible process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound hydrochloride.

1. What is the most common synthetic route for this compound hydrochloride?

The most prevalent and well-established method is a two-step process known as the Pinner reaction.[1][2][3][4] This involves:

  • Step 1: Imidate Hydrochloride Formation. The reaction of the starting nitrile, 2-(4-methoxyphenoxy)acetonitrile, with an alcohol (typically ethanol or methanol) under anhydrous acidic conditions (using hydrogen chloride gas) to form the corresponding imidate hydrochloride, also known as a Pinner salt.[5][6][7]

  • Step 2: Ammonolysis. The subsequent reaction of the isolated or in-situ generated imidate hydrochloride with ammonia to yield the desired this compound hydrochloride.[4][8]

2. What are the critical parameters to control during the Pinner reaction step?

The Pinner reaction is highly sensitive to reaction conditions. The most critical parameters to control are:

  • Moisture Content: The reaction must be conducted under strictly anhydrous conditions. Any presence of water will lead to the hydrolysis of the imidate intermediate to form the corresponding ester, methyl or ethyl 2-(4-methoxyphenoxy)acetate, as a significant byproduct.[7][9][10]

  • Temperature: The imidate hydrochloride intermediate is thermally labile.[2][7] Low temperatures, typically between -10°C and 5°C, are crucial during the HCl gas addition and the initial reaction phase to prevent the formation of amide byproducts and other undesired side reactions.[5][11]

  • Stoichiometry of HCl: A sufficient amount of hydrogen chloride is necessary to fully protonate the nitrile and catalyze the reaction. An excess is often used to ensure complete conversion.

3. What are the main challenges when scaling up this synthesis?

Scaling up the synthesis of this compound hydrochloride presents several challenges, primarily related to:

  • Heat Management: The Pinner reaction is exothermic, particularly during the addition of HCl gas. On a larger scale, efficient heat dissipation is critical to maintain the required low temperature and prevent runaway reactions.[12]

  • Mass Transfer: Ensuring efficient mixing of the gaseous HCl in a large volume of the reaction mixture can be difficult. Poor mass transfer can lead to localized overheating and incomplete reaction.[12]

  • Handling of Anhydrous HCl: The use of anhydrous hydrogen chloride gas on a large scale requires specialized equipment and stringent safety protocols.

  • Material Handling: The intermediate imidate hydrochloride can be a solid, which may present challenges for transfer and handling in a large-scale setting.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis and scale-up of this compound hydrochloride.

A. Low Yield of Imidate Hydrochloride (Pinner Salt)

Question: My reaction is showing a low yield of the imidate hydrochloride intermediate, and I'm observing the formation of byproducts. What could be the cause?

Answer: Low yields of the Pinner salt are typically attributed to a few key factors. The troubleshooting process should focus on identifying the source of these issues.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of Water Water readily hydrolyzes the imidate hydrochloride intermediate to form the corresponding ester. This is one of the most common side reactions.[7][9][10]- Ensure all solvents and reagents are rigorously dried before use. - Use a drying tube or an inert atmosphere (e.g., nitrogen, argon) to protect the reaction from atmospheric moisture. - Verify the water content of the starting nitrile and alcohol using Karl Fischer titration.
Inadequate Temperature Control The imidate hydrochloride can undergo thermal decomposition or rearrangement to the corresponding amide, especially at elevated temperatures.[2][7]- Maintain a reaction temperature between -10°C and 5°C, particularly during the addition of HCl gas. - On a larger scale, ensure the reactor has sufficient cooling capacity. - Monitor the internal reaction temperature closely throughout the process.
Incomplete Reaction Insufficient HCl or reaction time can lead to incomplete conversion of the starting nitrile.- Ensure a slight excess of anhydrous HCl is bubbled through the reaction mixture. - Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or IR spectroscopy to observe the disappearance of the nitrile peak). - Increase the reaction time if necessary, while maintaining the low temperature.
B. Formation of Amide Byproduct

Question: I am observing a significant amount of the N-substituted amide byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of an amide byproduct is a known issue in the Pinner reaction, often exacerbated by elevated temperatures.

Experimental Workflow for Minimizing Amide Formation

Caption: Workflow to minimize amide byproduct formation.

Detailed Explanation:

The key to preventing amide formation is rigorous temperature control. The imidate hydrochloride can rearrange to the more thermodynamically stable amide, a process that is accelerated by heat. By maintaining a consistently low temperature throughout the reaction, the rate of this rearrangement is significantly reduced. Slow, controlled addition of HCl gas also helps to manage the exotherm of the reaction, preventing localized "hot spots" where the amide byproduct is more likely to form.

C. Difficulties with Ammonolysis Step

Question: The conversion of the imidate hydrochloride to the final amidine hydrochloride is sluggish or incomplete. What are the likely reasons?

Answer: Challenges in the ammonolysis step often stem from the quality of the imidate intermediate or the conditions of the ammonolysis reaction itself.

Troubleshooting the Ammonolysis Step:

Potential Cause Explanation Recommended Action
Poor Quality Imidate If the imidate hydrochloride was not properly formed or has partially decomposed, the subsequent ammonolysis will be inefficient.- Ensure the Pinner reaction has gone to completion before proceeding. - Use the imidate intermediate as quickly as possible after its formation.
Insufficient Ammonia A stoichiometric or insufficient amount of ammonia may not be enough to drive the reaction to completion, especially if some of the ammonia escapes from the reaction mixture.- Use a significant excess of ammonia. This can be achieved by using a solution of ammonia in an alcohol (e.g., ethanol or methanol).[8] - Conduct the reaction in a sealed vessel if using gaseous ammonia to maintain a high concentration.
Low Reaction Temperature While the Pinner reaction requires low temperatures, the ammonolysis step may proceed slowly at very low temperatures.- Allow the reaction mixture to slowly warm to room temperature after the addition of ammonia.[8] - Gentle heating may be applied if the reaction is still sluggish, but this should be done with caution to avoid side reactions. Monitor the reaction progress closely.
D. Product Isolation and Purification Issues

Question: I am having trouble isolating a pure product. The crude material is an oil or contains significant impurities.

Answer: Purification of the highly polar amidine hydrochloride can be challenging. The choice of solvent for precipitation and washing is critical.

Protocol for Product Isolation and Purification:

  • Reaction Quench & Solvent Removal: After the ammonolysis is complete, the excess ammonia and the reaction solvent are typically removed under reduced pressure.

  • Trituration/Recrystallization:

    • The resulting crude material is often triturated with a non-polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), to induce precipitation of the hydrochloride salt.

    • Recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, can be effective for further purification.

  • Washing: The precipitated solid should be washed with a cold, non-polar solvent to remove any remaining organic impurities.

  • Drying: The final product should be dried under vacuum to remove all residual solvents.

Logical Relationship Diagram for Purification

G Crude_Product Crude Amidine HCl Solvent_Choice Select Appropriate Non-Polar Solvent (e.g., Ether, MTBE) Crude_Product->Solvent_Choice Trituration Trituration Solvent_Choice->Trituration Filtration Filtration Trituration->Filtration Washing Wash with Cold Non-Polar Solvent Filtration->Washing Drying Drying Under Vacuum Washing->Drying Pure_Product Pure Amidine HCl Drying->Pure_Product

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Validation & Comparative

Comparative Efficacy of Integrated Stress Response Modulators: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of small molecules designed to modulate the Integrated Stress Response (ISR), a critical cellular pathway implicated in a range of neurological and metabolic diseases. We will delve into the mechanistic distinctions and therapeutic potential of compounds targeting different nodes of this pathway, with a particular focus on Guanabenz, a repurposed antihypertensive, its refined analog Sephin1, and emerging direct activators of the eIF2B complex. Our objective is to furnish researchers and drug development professionals with a clear, data-driven framework for evaluating these competing therapeutic strategies.

The Integrated Stress Response (ISR): A Central Hub for Cellular Homeostasis and Disease

Cells have evolved sophisticated mechanisms to cope with various environmental and internal stressors, such as protein misfolding, nutrient deprivation, viral infection, and oxidative stress. A key convergence point for these stress signals is the Integrated Stress Response (ISR).[1] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) at serine 51.[1][2]

This phosphorylation is carried out by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI. Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of its guanine nucleotide exchange factor (GEF), eIF2B.[1] This inhibition reduces the overall rate of protein synthesis, conserving resources, while paradoxically allowing for the preferential translation of specific mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[2]

While acute activation of the ISR is a protective, pro-survival mechanism, chronic ISR activation is maladaptive and has been implicated in the pathology of numerous diseases, including neurodegenerative conditions like Vanishing White Matter (VWM), Alzheimer's, and Parkinson's disease.[1][3] Consequently, therapeutic strategies aimed at dampening chronic ISR signaling are of significant interest. Two primary strategies have emerged:

  • Inhibiting the eIF2α-P Phosphatase Complex: Preventing the dephosphorylation of eIF2α-P prolongs the stress response. Conversely, enhancing its dephosphorylation can terminate the signal. The key phosphatase is PP1, guided by its regulatory subunits GADD34 (PPP1R15A) and CReP (PPP1R15B).

  • Direct Activation of eIF2B: Directly targeting the eIF2B complex with small molecule activators can overcome the inhibition caused by eIF2α-P, restoring protein synthesis.[3]

This guide will compare compounds representing both approaches.

Integrated_Stress_Response_Pathway cluster_stress Cellular Stressors cluster_kinases eIF2α Kinases cluster_translation Translation Regulation cluster_phosphatase Phosphatase Complex cluster_drugs Therapeutic Intervention Points ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 Viral dsRNA Viral dsRNA PKR PKR Viral dsRNA->PKR Heme Deficiency Heme Deficiency HRI HRI Heme Deficiency->HRI eIF2 eIF2-GTP PERK->eIF2 Phosphorylation GCN2->eIF2 Phosphorylation PKR->eIF2 Phosphorylation HRI->eIF2 Phosphorylation eIF2aP eIF2α-P-GDP (Inactive) Translation Initiation Translation Initiation eIF2->Translation Initiation Activates eIF2B eIF2B (GEF) eIF2aP->eIF2B Inhibits eIF2B->eIF2 Reactivates (GDP -> GTP) GADD34_CReP GADD34 / CReP (PP1 Subunits) GADD34_CReP->eIF2aP Dephosphorylates Guanabenz Guanabenz / Sephin1 Guanabenz->GADD34_CReP Inhibit 2BAct 2BAct / ISRIB 2BAct->eIF2B Activate

Caption: The Integrated Stress Response (ISR) pathway and points of therapeutic intervention.

Comparative Analysis of ISR Modulators

We will compare three key compounds: Guanabenz, Sephin1, and the research compound 2BAct (as a representative eIF2B activator).

FeatureGuanabenzSephin12BAct / ISRIB
Primary Target GADD34 / CRePGADD34eIF2B
Mechanism Inhibits eIF2α-P dephosphorylationSelectively inhibits eIF2α-P dephosphorylationAllosterically activates eIF2B
Primary Therapeutic Effect Prolongs ISR signalingProlongs ISR signalingRestores protein synthesis during ISR
Key Off-Target α2-adrenergic receptorMinimal / None reportedNone reported
Known Side Effects Sedation, dry mouth, dizziness[4][5]Avoids adrenergic side effects[6]N/A (preclinical)
Development Stage FDA-approved (for hypertension)[7]PreclinicalPreclinical[8]
Guanabenz: A Repurposed Drug with a Dual Mechanism

Guanabenz is an FDA-approved α2-adrenergic agonist used for the treatment of hypertension.[5] Its mechanism of action for blood pressure reduction involves stimulating these receptors in the brainstem, which decreases sympathetic outflow to the periphery.[4]

More recently, Guanabenz was identified through a yeast-based screen as an anti-prion agent, an effect later attributed to its ability to inhibit the GADD34/CReP-PP1 phosphatase complex.[9] By inhibiting the dephosphorylation of eIF2α-P, Guanabenz selectively prolongs the protective effects of the ISR. While this offers a potential therapeutic avenue for diseases of protein misfolding, its clinical utility is hampered by its on-target adrenergic activity, which causes significant side effects like sedation and dry mouth.[4][9]

Sephin1: A Refined, Selective GADD34 Inhibitor

To overcome the limitations of Guanabenz, medicinal chemistry efforts led to the development of Sephin1. This derivative was specifically designed to retain the GADD34 inhibitory activity while eliminating the α2-adrenergic agonism.[6] This successful uncoupling of activities makes Sephin1 a much more attractive candidate for chronic neurological diseases where the side effects of Guanabenz would be intolerable.[6] Sephin1 protects neurons from excitotoxicity and has shown promise in preclinical models of neurodegeneration, demonstrating the therapeutic potential of selectively targeting the ISR termination phase.[6]

2BAct & ISRIB: A Novel Approach via Direct eIF2B Activation

A mechanistically distinct and compelling alternative to phosphatase inhibition is the direct activation of the eIF2B complex. The research compound ISRIB (ISR InhiBitor) and its improved analog 2BAct were discovered to be potent activators of eIF2B.[3] These molecules function by stabilizing the active decameric form of the eIF2B enzyme, thereby increasing its intrinsic GEF activity.[3]

This mechanism allows these compounds to directly counteract the inhibition imposed by eIF2α-P. In a mouse model of Vanishing White Matter (VWM), a disease caused by mutations in the eIF2B genes, long-term treatment with 2BAct was shown to prevent myelin loss, normalize the transcriptome, and avert the development of motor deficits.[3][8] This provides powerful proof-of-concept that restoring eIF2B activity, even in the face of chronic stress signaling and genetic deficits, is a viable and potent therapeutic strategy.

Key Experimental Protocols for Efficacy Comparison

Evaluating the efficacy and mechanism of these compounds requires a suite of specific in vitro and in vivo assays.

In Vitro Assay: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity

This biochemical assay is fundamental to quantify the direct effect of a compound on eIF2B's enzymatic activity.

Objective: To measure the rate of GDP release from eIF2, catalyzed by purified eIF2B, in the presence or absence of test compounds.

Methodology:

  • Reagent Preparation:

    • Purify recombinant human eIF2 and eIF2B complexes.

    • Prepare a fluorescent GDP analog, such as BODIPY-FL-GDP.

    • Prepare assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).

  • Loading eIF2: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP to form the stable eIF2-BODIPY-GDP complex. Remove unbound fluorescent nucleotide via size-exclusion chromatography.

  • Assay Execution:

    • In a 96-well plate, add the test compound (e.g., 2BAct, Sephin1, vehicle control) at various concentrations.

    • Add the eIF2-BODIPY-GDP complex to the wells.

    • Initiate the exchange reaction by adding purified eIF2B and a large molar excess of unlabeled GTP.

  • Data Acquisition: Monitor the decrease in fluorescence polarization (FP) over time using a plate reader. The release of the large eIF2 protein from the small BODIPY-GDP molecule results in a faster tumble rate and a decrease in FP.

  • Analysis: Calculate the initial rate of reaction for each concentration. Plot the rates against compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction in 96-Well Plate cluster_readout Detection eIF2 Purified eIF2 eIF2_GDP eIF2-BODIPY-GDP (High FP) eIF2->eIF2_GDP BODIPY_GDP BODIPY-FL-GDP (Fluorescent) BODIPY_GDP->eIF2_GDP Mix Mix: - eIF2-BODIPY-GDP - Test Compound - eIF2B - Excess unlabeled GTP eIF2_GDP->Mix FP_Reader Fluorescence Polarization Plate Reader Mix->FP_Reader Data Rate of FP Decrease (EC50 / IC50) FP_Reader->Data

Caption: Workflow for an in vitro eIF2B GEF activity assay.

Cellular Assay: ATF4-Luciferase Reporter Assay

This cell-based assay measures the functional downstream output of ISR activation.

Objective: To quantify the induction of ATF4-mediated transcription in response to a stressor and its modulation by test compounds.

Methodology:

  • Cell Line Generation: Stably transfect a suitable human cell line (e.g., HEK293T) with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple ATF4 response elements (e.g., the CHOP promoter). A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.

  • Cell Plating and Treatment:

    • Plate the reporter cells in a 96-well plate.

    • Pre-treat cells for 1-2 hours with test compounds (Guanabenz, Sephin1, 2BAct, etc.) at desired concentrations.

  • ISR Induction: Add a known ISR-inducing agent (e.g., Thapsigargin to induce ER stress and activate PERK) to all wells except the negative control.

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 hours) to allow for ATF4 transcription and luciferase protein expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Compare the signal from treated wells to the "stressed-only" control to determine the extent of inhibition or potentiation of the ISR.

Conclusion and Future Perspectives

The modulation of the Integrated Stress Response presents a rich field for therapeutic intervention in a host of challenging diseases. The comparative analysis of Guanabenz, Sephin1, and eIF2B activators like 2BAct reveals a clear progression in therapeutic design and mechanistic understanding.

  • Guanabenz served as a critical tool compound, linking a known drug to the ISR pathway, but its clinical application for this purpose is limited by its primary pharmacology.

  • Sephin1 represents a successful second-generation approach, refining the mechanism to selectively inhibit GADD34 and thereby mitigating the off-target effects of the parent compound.[6][9]

  • eIF2B activators represent a paradigm shift. Instead of modulating the duration of the stress signal, they directly address the downstream consequence of eIF2α phosphorylation, restoring homeostasis.[3] The remarkable preclinical success of 2BAct in a genetic model of eIF2B dysfunction highlights the power of this approach.[8]

For drug development professionals, the choice between these strategies depends on the specific disease pathology. For conditions characterized by acute, damaging bursts of protein misfolding, a transient potentiation of the ISR with a Sephin1-like molecule might be beneficial. However, for chronic diseases defined by persistent ISR activation and suppressed protein synthesis, such as VWM, a direct eIF2B activator that restores global translation appears to be the more promising path forward. Future research will undoubtedly focus on developing orally bioavailable eIF2B activators with favorable pharmacokinetic profiles for clinical evaluation.

References

  • Romero, A., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 44, 116294. [Link]

  • PubChem. (n.d.). Guanabenz. National Center for Biotechnology Information. [Link]

  • Taylor & Francis Online. (n.d.). Guanabenz – Knowledge and References. Taylor & Francis. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Guanabenz Acetate?. Patsnap. [Link]

  • PubMed. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. National Library of Medicine. [Link]

  • Holmes, B., & Heel, R.C. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212-29. [Link]

  • DIGIBUG Principal. (n.d.). New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. University of Granada. [Link]

  • R Discovery. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. R Discovery. [Link]

  • Re, N., et al. (2016). Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition, 12(1). [Link]

  • PubMed. (1997). Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. National Library of Medicine. [Link]

  • PubChem. (n.d.). 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide. National Center for Biotechnology Information. [Link]

  • Wong, Y.L., et al. (2019). eIF2B activator prevents neurological defects caused by a chronic integrated stress response. eLife, 8, e42940. [Link]

  • J&K Scientific. (n.d.). 2-(4-Methoxyphenoxy)Propanoic Acid. J&K Scientific. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 279-85. [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]

  • Brown, S.J., et al. (2021). Regulation and function of eIF2B in neurological and metabolic disorders. Biochemical Society Transactions, 49(3), 1339-1351. [Link]

  • Kashiwagi, K., et al. (2019). eIF2B and the Integrated Stress Response: a structural and mechanistic view. RNA Biology, 16(8), 1052-1060. [Link]

  • PubMed. (2019). eIF2B activator prevents neurological defects caused by a chronic integrated stress response. National Library of Medicine. [Link]

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A Researcher's Guide to Validating the Mechanism of Action for 2-(4-Methoxyphenoxy)ethanimidamide as a Putative Ion Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is the bedrock upon which a successful therapeutic program is built. This guide is designed for researchers, scientists, and drug development professionals tasked with elucidating the MoA of novel chemical entities. We will focus on a specific, yet representative, molecule: 2-(4-Methoxyphenoxy)ethanimidamide (MPE) .

While MPE itself is not extensively characterized in public literature, its core structure, featuring an ethanimidamide group, provides a strong scientific rationale for a starting hypothesis. The ethanimidamide moiety is a close structural analog of the guanidinium group, which is a common feature in a class of well-known ion channel modulators, including potent toxins like saxitoxin and tetrodotoxin that target voltage-gated sodium channels (NaV).[1][2] Furthermore, related guanidine compounds are known to interact with both sodium and potassium channels.[3][4]

Therefore, this guide will proceed under the evidence-based hypothesis that MPE's primary mechanism of action is the modulation of voltage-gated ion channels, likely through direct channel block. We will outline a comprehensive, multi-technique strategy to test this hypothesis, comparing the definitive functional assay—electrophysiology—with a high-throughput binding assay, providing the critical data needed to confirm or refute the proposed MoA.

Section 1: The Overall Strategy for MoA Validation

A robust MoA validation strategy does not rely on a single experiment. It involves a logical, tiered approach that moves from identifying direct molecular interactions to characterizing the functional consequences of that interaction at the cellular level. For a putative ion channel modulator like MPE, the core questions are:

  • Direct Binding: Does MPE physically interact with the ion channel protein?

  • Functional Modulation: Does this interaction alter the channel's ability to conduct ions?

  • State-Dependence: Is the modulation dependent on the channel's conformational state (resting, open, or inactivated)? This is a key characteristic for many successful ion channel drugs.[5]

To answer these questions, we will compare two powerful, yet fundamentally different, experimental approaches: Radioligand Binding Assays and Automated Patch Clamp Electrophysiology.

cluster_0 MoA Validation Workflow for MPE cluster_1 Primary Assays hypothesis Hypothesis: MPE is a NaV Channel Blocker binding Assay 1: Radioligand Binding (Target Engagement) hypothesis->binding Test with... epys Assay 2: Electrophysiology (Functional Modulation) hypothesis->epys Test with... analysis Comparative Data Analysis (Kd vs. IC50, State Dependence) binding->analysis Yields Data for... epys->analysis Yields Data for... conclusion Conclusion: MoA Confirmed or Refuted analysis->conclusion Leads to...

Caption: Overall workflow for validating MPE's mechanism of action.

Section 2: Comparative Methodologies for Target Validation

Here, we provide a head-to-head comparison of the two principal techniques for validating MPE's interaction with a target ion channel, such as NaV1.7, a well-known target in pain research.[6]

Methodology 1: Radioligand Binding Assay

Principle of the Assay: This is a biochemical assay that measures the direct binding of a compound to its target receptor or channel. It utilizes a "radioligand"—a known, high-affinity molecule for the target (e.g., [³H]-Saxitoxin for NaV channels) that has been labeled with a radioactive isotope. The experiment measures the ability of the test compound (MPE) to displace the radioligand from the channel protein. A successful displacement indicates that MPE binds to the same site (or an allosterically coupled site) as the radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the target ion channel (e.g., HEK293 cells expressing human NaV1.7).

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., [³H]-Saxitoxin), and varying concentrations of MPE (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Add scintillation cocktail to the wells, and measure the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of MPE. The concentration of MPE that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the binding affinity (Kᵢ).

Methodology 2: Automated Patch Clamp (APC) Electrophysiology

Principle of the Assay: Considered the "gold standard" for ion channel research, patch-clamp electrophysiology directly measures the flow of ions through a channel.[7] The automated version of this technique increases throughput, making it suitable for drug discovery.[8][9] This assay provides rich functional data, including potency, kinetics of block, and state-dependence.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line stably expressing the target channel (e.g., CHO cells expressing human NaV1.7). Prepare a single-cell suspension.

  • APC System Priming: Prime the microfluidic chip of the APC instrument (e.g., Sophion QPatch or Nanion SyncroPatch) with intracellular and extracellular solutions.

  • Cell Sealing: The system automatically positions a cell onto a micro-opening, and suction is applied to form a high-resistance "giga-ohm" seal between the cell membrane and the chip substrate.

  • Whole-Cell Configuration: A further pulse of suction ruptures the cell membrane patch, allowing electrical access to the entire cell.

  • Voltage Protocol & Baseline Recording: Apply a specific voltage protocol to elicit channel gating (e.g., a step depolarization from -120 mV to 0 mV to open NaV channels). Record the baseline ionic current.

  • Compound Application: The system's fluidics apply MPE at various concentrations to the cell.

  • Effect Recording: After compound application, repeat the voltage protocol to measure the inhibited current.

  • Data Analysis: Measure the peak current amplitude at each MPE concentration. Plot the percent inhibition against concentration to determine the IC₅₀ value. More complex protocols can be used to determine if MPE preferentially blocks the channel in its resting, open, or inactivated state.[10]

Comparative Summary
FeatureRadioligand Binding AssayAutomated Patch Clamp (APC)
Principle Measures direct binding to the targetMeasures functional ion flow
Data Output Binding Affinity (Kᵢ)Functional Potency (IC₅₀), Block Kinetics, State-Dependence
Context Biochemical (Membrane Prep)Cellular (Live Cells)
Throughput HighMedium to High
Information Richness Low (Binding only)High (Functional detail)
Primary Use Case High-throughput screening, confirming bindingMoA validation, lead optimization, safety profiling

Section 3: Interpreting the Data - Building the MoA Narrative

The power of this dual-assay approach comes from comparing the results.

Scenario 1: MoA Confirmation

  • Binding Assay: MPE displaces the radioligand with a Kᵢ of 500 nM.

  • Electrophysiology: MPE blocks the NaV current with an IC₅₀ of 600 nM.

  • Interpretation: The close agreement between the binding affinity and the functional potency provides strong evidence that MPE's primary mechanism is the direct block of the target channel. Further electrophysiology experiments could reveal, for example, that the block is more potent when the channel is frequently opened ("use-dependence"), a hallmark of many therapeutic sodium channel blockers.[5]

Scenario 2: Complex or Indirect MoA

  • Binding Assay: MPE shows no ability to displace the radioligand (Kᵢ > 100 µM).

  • Electrophysiology: MPE still blocks the NaV current with an IC₅₀ of 2 µM.

  • Interpretation: This result refutes the hypothesis of direct binding at the radioligand site. MPE is still a functional blocker, but it likely acts at a different site on the channel protein (an allosteric site) not occupied by the radioligand. This is a critical finding that directs future medicinal chemistry and structural biology efforts.

cluster_0 Hypothesized MPE Signaling Pathway MPE MPE Compound NaV_Channel Voltage-Gated Sodium Channel (NaV) MPE->NaV_Channel Blocks Ion_Flow Na+ Ion Influx NaV_Channel->Ion_Flow Permits Depolarization Membrane Depolarization Ion_Flow->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neuronal Firing) Action_Potential->Cellular_Response

Caption: Hypothesized pathway showing MPE blocking Na+ influx.

Conclusion and Forward Look

This guide outlines a robust, industry-standard framework for validating the mechanism of action of a novel compound, this compound, hypothesized to be a voltage-gated ion channel blocker. By synergistically employing radioligand binding assays to confirm target engagement and automated patch-clamp electrophysiology to characterize functional modulation, researchers can build a comprehensive and reliable MoA profile.

The data derived from this comparative approach is crucial. It not only confirms the primary MoA but also provides deep insights into the compound's pharmacological nature, such as its potency, kinetics, and state-dependence. This level of detail is indispensable for making informed decisions in a drug discovery program, guiding lead optimization, and ultimately developing safer and more effective therapeutics.

References

  • Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. (2024). Expert Opinion on Drug Discovery. [Link]

  • Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. (2022). Expert Opinion on Drug Discovery. [Link]

  • Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Request PDF on ResearchGate. [Link]

  • Automated Patch Clamp. Cell Microsystems. [Link]

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2020). Frontiers in Pharmacology. [Link]

  • Ion channel drug discovery and modern medicine. Metrion Biosciences. [Link]

  • Interaction of nonylguanidine with the sodium channel. (1983). The Journal of General Physiology. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). Marine Drugs. [Link]

  • A Review on Pharmacological Profile of Ethanamide and their Derivatives. ResearchGate. [Link]

  • Phenolic guanidine sodium channel blockers.
  • Ion Channels as Drug Targets: The Next GPCRs. (2007). Current Drug Targets. [Link]

  • Pentamidine. Wikipedia. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. (2017). PubMed. [Link]

  • In vitro amoebicidal activity of propamidine and pentamidine isethionate against Acanthamoeba species and toxicity to corneal tissues. (1994). Antimicrobial Agents and Chemotherapy. [Link]

  • Pentamidine. (2020). LiverTox - NCBI Bookshelf. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2007). Molecular Pharmacology. [Link]

Sources

A Comparative Analysis of 2-(4-Methoxyphenoxy)ethanimidamide and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. This guide provides a comprehensive comparative analysis of 2-(4-Methoxyphenoxy)ethanimidamide, a molecule of growing interest, and its structural analogs. While direct experimental data on the lead compound remains nascent, a robust understanding of its potential biological activities can be extrapolated from the extensive research conducted on its core components: the methoxyphenoxy moiety and the ethanimidamide (guanidine) group. This analysis will delve into the structure-activity relationships (SAR) of related compounds, offering a predictive framework for the pharmacological profile of this compound and guiding future research endeavors.

The Core Scaffold: Deconstructing this compound

The chemical architecture of this compound presents two key pharmacophores that are prevalent in a variety of biologically active molecules: the 4-methoxyphenoxy group and the ethanimidamide functional group, a close relative of the well-studied guanidine moiety.

The 4-Methoxyphenoxy Moiety: This substituted aromatic ether is a common feature in ligands targeting a range of biological receptors. The methoxy group, being an electron-donating substituent, can influence the electronic properties of the phenyl ring, impacting its interaction with target proteins. Its presence can also affect the compound's lipophilicity and metabolic stability, crucial parameters in drug design.

The Ethanimidamide/Guanidine Group: The ethanimidamide group, C(=NH)NH2, is isoelectronic with the guanidine group and shares its characteristic high basicity (pKa ≈ 13.5). This strong basicity allows it to exist in a protonated, cationic state at physiological pH, enabling it to form strong ionic and hydrogen bond interactions with biological targets. The guanidinium group is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with negatively charged residues such as carboxylates and phosphates in proteins and nucleic acids.[1]

Comparative Analysis of Structural Analogs

Due to the limited public data on this compound, this guide will focus on a comparative analysis of two major classes of its structural analogs: Phenoxyethylamine Derivatives (focusing on the methoxyphenoxy component) and Guanidine-Containing Compounds (focusing on the ethanimidamide component).

Phenoxyethylamine Analogs: Targeting Adrenergic Receptors

The phenoxyethylamine scaffold is a well-established pharmacophore in the design of adrenergic receptor antagonists.[2] These compounds play a crucial role in the management of cardiovascular diseases. The nature and position of substituents on the phenoxy ring, as well as the nature of the amine, significantly influence their potency and selectivity for α- and β-adrenoceptors.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenoxy Ring: The position and electronic nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. For instance, in many β-blockers, substitution at the para-position of the phenoxy ring can enhance cardioselectivity.

  • The Amine Moiety: The nature of the amine group (primary, secondary, or tertiary) and the substituents attached to it are crucial for receptor interaction.

A comparative overview of representative phenoxyethylamine-based adrenoceptor antagonists is presented in Table 1.

Table 1: Comparative Activity of Phenoxyethylamine-based Adrenoceptor Antagonists

CompoundStructureTarget Receptor(s)Key Structural Features
Phenoxybenzamine (Structure Image)α-adrenoceptors (non-selective)Haloalkylamine moiety leading to irreversible antagonism.
Prazosin (Structure Image)α1-adrenoceptor (selective)Quinazoline and piperazine rings.
Atenolol (Structure Image)β1-adrenoceptor (cardioselective)Para-substituted phenoxy ring.

Note: Structures are illustrative and represent the core scaffolds.

Based on these SAR trends, it is plausible to hypothesize that this compound, possessing a para-methoxyphenoxy group, could exhibit affinity for adrenergic receptors. The ethanimidamide group, being a primary amine derivative, would contribute to the interaction with the receptor's binding pocket.

Guanidine Analogs: A Versatile Scaffold with Anticancer Potential

The guanidine functional group is a hallmark of numerous natural and synthetic compounds with a broad spectrum of biological activities, most notably as anticancer agents.[3] Many guanidine-containing molecules exert their cytotoxic effects by interacting with DNA, often by binding to the minor groove.[4]

Mechanism of Action: DNA Minor Groove Binding

The positively charged guanidinium group can form strong electrostatic and hydrogen bond interactions with the negatively charged phosphate backbone of DNA. This binding can interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells.[5]

DNA_Binding_Mechanism Guanidine_Analog Positively Charged Guanidine Analog Binding Electrostatic & H-Bond Interactions Guanidine_Analog->Binding DNA_Minor_Groove DNA Minor Groove (Negative Phosphate Backbone) DNA_Minor_Groove->Binding Disruption Disruption of Replication & Transcription Binding->Disruption Apoptosis Cancer Cell Apoptosis Disruption->Apoptosis

Caption: Experimental workflow for an in vitro adrenoceptor binding assay.

Protocol: DNA Minor Groove Binding Assay (UV-Visible Spectroscopy)

Objective: To assess the ability of the test compounds to bind to DNA and to determine the binding constant.

Methodology:

  • Sample Preparation: Prepare solutions of the test compound and salmon sperm DNA (SS-DNA) in a suitable buffer (e.g., Tris-HCl).

  • Spectroscopic Measurement: Record the UV-Visible absorption spectrum of the test compound in the absence of DNA.

  • Titration: Incrementally add aliquots of the DNA solution to the compound solution and record the spectrum after each addition, allowing for equilibration.

  • Data Analysis: Monitor the changes in the absorption spectrum of the compound upon DNA addition. A hypochromic shift (decrease in absorbance) is indicative of binding. The binding constant (Kb) can be calculated by plotting the data according to the Wolfe-Shimer equation.

[5]Causality Behind Experimental Choices: UV-Visible spectroscopy is a straightforward and widely used technique to study drug-DNA interactions. The observed spectral changes provide evidence of complex formation and allow for the quantitative determination of binding affinity.

[6]### 4. Future Directions and Concluding Remarks

The comparative analysis presented in this guide, based on the established pharmacology of phenoxyethylamine and guanidine analogs, strongly suggests that this compound holds significant potential as a biologically active molecule. The primary hypotheses to be tested are its potential activities as an adrenergic receptor antagonist and as an anticancer agent, possibly acting via DNA minor groove binding.

Further research should focus on the synthesis of this compound and a focused library of its close analogs with systematic modifications to both the phenoxy ring and the ethanimidamide group. The experimental protocols outlined above provide a solid foundation for the initial screening of these compounds. Subsequent studies should include functional assays to determine agonist versus antagonist activity at adrenoceptors and cell-based assays to evaluate cytotoxicity and the mechanism of cell death in various cancer cell lines.

References

  • A. Aslam, et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26743-26757. [Link]

  • M. C. de Souza, et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 258, 115577. [Link]

  • K. M. Pokrovsky, et al. (2018). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Molecules, 23(11), 2973. [Link]

  • A. Aslam, et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(38), 26743-26757. [Link]

  • A. Stasiak, et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2425-2436. [Link]

  • F. Saczewski, et al. (2009). Biological activities of guanidine compounds. Current Medicinal Chemistry, 16(31), 4165-4183. [Link]

  • R. R. Ruffolo Jr, & A. J. Nichols. (1991). Structure-Activity Relationships for α-Adrenoceptor Agonists and Antagonists. In Alpha-Adrenoceptors: Molecular Biology, Biochemistry and Pharmacology (pp. 75-114). Karger. [Link]

  • A. Stasiak, et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(13), 2425-2436. [Link]

  • R. M. DeMarinis, et al. (1987). Structure-Activity Relationships for alpha-1 Adrenergic Receptor Agonists and Antagonists. The Alpha-1 Adrenergic Receptors, 1-26. [Link]

  • J. P. Hieble. (2007). α-Adrenoceptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]

  • R. R. Ruffolo Jr, & A. J. Nichols. (1991). Structure-Activity Relationships for α-Adrenoceptor Agonists and Antagonists. In Alpha-Adrenoceptors: Molecular Biology, Biochemistry and Pharmacology (pp. 75-114). Karger. [Link]

  • JoVE. (2023). Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. Journal of Visualized Experiments. [Link]

  • F. Saczewski, et al. (2009). Biological activities of guanidine compounds. Current Medicinal Chemistry, 16(31), 4165-4183. [Link]

  • A. D. de la Torre, et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 28(14), 5396. [Link]

  • A. Kypreos, et al. (2019). Structure-activity relationship study on α1 adrenergic receptor antagonists from beer. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

  • A. G. Grygorenko, et al. (2019). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 62(17), 8027-8038. [Link]

  • N. Bieth, et al. (1979). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. British Journal of Pharmacology, 66(4), 563-569. [Link]

  • Y. Y. Kong, et al. (2020). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. Theranostics, 10(1), 37-52. [Link]

  • K. M. Pokrovsky, et al. (2018). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. Molecules, 23(11), 2973. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 2-(4-Methoxyphenoxy)ethanimidamide, establishing robust and reliable analytical methods is a foundational pillar of the entire development lifecycle. This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of this compound. More critically, it details the process of cross-validation, a crucial step to ensure consistency and reliability when analytical methodologies are transferred or compared.[1][2]

This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them effectively.

The Critical Role of Method Cross-Validation

Before delving into the experimental specifics, it's essential to understand the "why" behind cross-validation. In a typical drug development pipeline, it's common for analytical testing to be performed across different laboratories, using different equipment, and sometimes, different analytical techniques. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under these varied conditions.[1] This is a regulatory expectation and a scientific necessity to ensure data integrity throughout the product's lifecycle.[1][3]

This guide will simulate a common scenario: the cross-validation of a robust HPLC-UV method, often used for routine quality control, against a highly sensitive and specific LC-MS/MS method, typically employed for bioanalytical studies or trace impurity analysis.

Experimental Design: A Tale of Two Techniques

The cornerstone of this guide is a meticulously designed experimental plan to compare and cross-validate an HPLC-UV and an LC-MS/MS method for the analysis of this compound.

Analyte Information
  • Compound: this compound

  • Structure:

  • Key Structural Features: Methoxy-substituted aromatic ring (chromophore for UV detection), phenoxy ether linkage, and a basic ethanimidamide group (readily ionizable for mass spectrometry).

Method 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)

This method is designed for its robustness, cost-effectiveness, and suitability for quantifying the active pharmaceutical ingredient (API) in drug substance and formulated products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Ascentis® C18, 15 cm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Sample Preparation:

A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution to cover a range of 1-100 µg/mL.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is tailored for high sensitivity and selectivity, making it ideal for bioanalysis or the detection of trace-level impurities.

Instrumentation and Conditions:

ParameterSpecification
LC System Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer Agilent 6470A Triple Quadrupole LC/MS or equivalent
Column Agilent InfinityLab Poroshell 120 PFP, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Hypothetical: Precursor Ion (m/z) → Product Ion (m/z)
Injection Volume 5 µL

Sample Preparation:

A stock solution is prepared as described for the HPLC-UV method. Calibration standards are prepared over a lower concentration range, typically 0.1-100 ng/mL, to leverage the higher sensitivity of the LC-MS/MS technique.

The Cross-Validation Protocol: Bridging the Methodological Divide

The cross-validation study is designed to demonstrate the equivalency of the two analytical methods within predefined acceptance criteria.

Workflow for Cross-Validation:

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Comparison & Analysis prep Prepare Homogeneous Sample Batch (e.g., 3 lots at 3 concentrations) hplc_analysis Analyze Samples (n=6 per concentration) prep->hplc_analysis Aliquot 1 lcms_analysis Analyze Samples (n=6 per concentration) prep->lcms_analysis Aliquot 2 stat_analysis Statistical Comparison (e.g., t-test, Bland-Altman) hplc_analysis->stat_analysis lcms_analysis->stat_analysis acceptance Compare against Predefined Acceptance Criteria stat_analysis->acceptance report Generate Cross-Validation Report acceptance->report

Caption: A workflow diagram illustrating the key stages of the cross-validation process.

Key Steps in the Cross-Validation Study:

  • Sample Selection: A critical aspect of a successful cross-validation is the use of representative and homogeneous samples.[4] For this study, three batches of this compound drug substance will be prepared at three different concentration levels (low, medium, and high) spanning the linear range of both methods.

  • Analysis: Each sample will be analyzed in replicate (n=6) using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Comparison: The results from both methods will be statistically compared. The primary statistical tools for this comparison include the Student's t-test to assess for significant differences between the means and Bland-Altman plots to visualize the agreement between the two methods.[5][6]

Comparative Performance Data: A Head-to-Head Analysis

The following tables summarize the expected performance characteristics of the two analytical methods, based on established principles of method validation.

Table 1: Specificity and Selectivity

ParameterHPLC-UVLC-MS/MSRationale
Specificity GoodExcellentThe HPLC-UV method relies on chromatographic separation for specificity. The LC-MS/MS method adds another dimension of selectivity through the specific mass-to-charge ratio of the analyte and its fragments.
Interference from Matrix Potential for interference from co-eluting impurities with similar UV spectra.Minimal interference due to the high selectivity of MRM detection.The mass spectrometer acts as a highly specific detector, filtering out non-target molecules.

Table 2: Linearity, Range, and Sensitivity

ParameterHPLC-UVLC-MS/MSRationale
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mLThe wider dynamic range of the UV detector is suitable for higher concentration assays. The mass spectrometer excels at detecting much lower concentrations.
Correlation Coefficient (r²) > 0.999> 0.995Both methods are expected to show excellent linearity within their respective ranges.
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mLThe inherent sensitivity of mass spectrometry allows for significantly lower detection and quantitation limits.

Table 3: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSRationale
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are expected to provide accurate results, with the acceptance criteria for bioanalytical methods (LC-MS/MS) often being slightly wider.
Precision (%RSD) ≤ 2%≤ 15%The precision for HPLC-UV methods for drug substance is typically very high. For bioanalytical LC-MS/MS, especially at lower concentrations, a higher relative standard deviation is acceptable.

Table 4: Robustness

ParameterHPLC-UVLC-MS/MSRationale
Effect of Minor Changes Generally robust to small variations in mobile phase composition and temperature.Can be more sensitive to changes in mobile phase pH and organic content, which can affect ionization efficiency.The ionization process in the mass spectrometer is a delicate equilibrium that can be influenced by subtle changes in the analytical conditions.

Visualizing the Method Transfer and Cross-Validation Logic

The decision-making process for transferring and cross-validating an analytical method can be visualized as follows:

Method_Transfer_Decision_Tree start Need to Transfer Analytical Method is_compendial Is the method a simple, compendial procedure? start->is_compendial receiving_lab_exp Is the receiving lab experienced with the technology? is_compendial->receiving_lab_exp No transfer_waiver Transfer Waiver is_compendial->transfer_waiver Yes new_method Is this a new method being implemented at multiple sites? receiving_lab_exp->new_method Yes comparative_testing Comparative Testing receiving_lab_exp->comparative_testing No significant_diff Are there significant differences in lab environments or equipment? new_method->significant_diff No covalidation Co-validation new_method->covalidation Yes significant_diff->comparative_testing No revalidation Full or Partial Revalidation significant_diff->revalidation Yes

Caption: A decision tree to guide the selection of the appropriate method transfer approach.

Discussion and Interpretation: A Scientist's Perspective

The cross-validation of the HPLC-UV and LC-MS/MS methods for this compound is not merely a box-checking exercise. It provides a wealth of information about the methods' performance and their suitability for different applications.

The HPLC-UV method, with its excellent precision and robustness, is the workhorse for routine quality control, where high concentrations of the analyte are expected. Its primary limitation is its lower sensitivity and potential for interference from structurally similar impurities that may not be chromatographically resolved.

Conversely, the LC-MS/MS method offers unparalleled sensitivity and specificity. This makes it the go-to technique for bioanalytical studies where the drug is present at very low concentrations in a complex biological matrix. However, the higher operational complexity and cost, along with its potential sensitivity to matrix effects, make it less practical for routine, high-throughput quality control of the drug substance.

The successful cross-validation of these two methods ensures that data generated by either technique can be confidently compared. For instance, if an impurity is detected by LC-MS/MS at a level below the LOQ of the HPLC-UV method, there is a high degree of confidence that this is a real finding and not an artifact of the analytical method.

Best Practices and Recommendations

  • Proactive Planning: A comprehensive cross-validation plan should be established before initiating any experimental work. This plan should clearly define the scope, samples to be tested, and, most importantly, the acceptance criteria for the comparison.

  • Thorough Training: Ensure that analysts in all participating laboratories are adequately trained on the analytical procedure. A common source of error in method transfer is a lack of familiarity with the nuances of the method.

  • Open Communication: Foster open communication between the transferring and receiving laboratories. This facilitates troubleshooting and ensures that any ambiguities in the analytical procedure are clarified.

  • Statistical Rigor: Employ appropriate statistical tools to compare the data. A simple comparison of means is often insufficient; a more comprehensive statistical analysis provides a more robust assessment of method equivalency.[5]

  • Documentation: Meticulous documentation of all aspects of the cross-validation study is essential for regulatory submissions and for future reference.

By adhering to these principles, researchers, scientists, and drug development professionals can ensure the seamless transfer and cross-validation of analytical methods, thereby safeguarding the integrity of their data and accelerating the journey of new medicines to patients.

References

  • Transfer of Analytical Procedures: Position Paper. APV Mainz. Available at: [Link].

  • Analytical Method Transfer. LCGC International. Available at: [Link].

  • Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners. Available at: [Link].

  • Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • Analytical Method Transfer Best Practices. Contract Pharma. Available at: [Link].

  • Common Practices for Analytical Methods Transfer. Pharmaceutical Outsourcing. Available at: [Link].

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link].

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link].

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences. Available at: [Link].

  • Experimental and statistical approaches in method cross-validation to support pharmacokinetic decisions. ResearchGate. Available at: [Link].

  • Cross-validation of bioanalytical methods between laboratories. PubMed. Available at: [Link].

  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. MDPI. Available at: [Link].

  • Statistical methodology considerations for analytical validation studies where measures have directly comparable units. DATAcc. Available at: [Link].

  • Derivatization reactions of PAA and HP for their determination by HPLC. ResearchGate. Available at: [Link].

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. National Institutes of Health. Available at: [Link].

  • LCMS of primary amides. Chromatography Forum. Available at: [Link].

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. National Institutes of Health. Available at: [Link].

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link].

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. Available at: [Link].

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed Central. Available at: [Link].

  • Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. PubMed. Available at: [Link].

  • Advancing ASMS With LC-MS/MS for the Discovery of Novel PDCL2 Ligands From DNA-Encoded Chemical Library Selections. DigitalCommons@TMC. Available at: [Link].

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available at: [Link].

Sources

Navigating the Structure-Activity Landscape of 2-(4-Methoxyphenoxy)ethanimidamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-methoxyphenoxy)ethanimidamide derivatives. In the absence of extensive direct studies on this specific scaffold, we will construct a robust comparative analysis, drawing insights from closely related chemical series. This approach will illuminate the potential biological significance of key structural motifs and guide future research in this area.

The Core Scaffold: Deconstructing this compound

The this compound scaffold is characterized by three key components: a 4-methoxyphenoxy group, an ethyl linker, and a terminal ethanimidamide (amidine) moiety. Each of these components is expected to play a crucial role in the molecule's overall pharmacological profile, including its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

Comparative Analysis with Structurally Related Scaffolds

To build a predictive SAR model for our target compounds, we will examine the known biological activities and SAR of analogous series where one of the key components is altered.

The Amide Isostere: 2-(Substituted phenoxy)acetamide Derivatives

A closely related class of compounds are the 2-(substituted phenoxy)acetamide derivatives, where the ethanimidamide group is replaced by an acetamide. Studies on these compounds have revealed significant anticancer, anti-inflammatory, and analgesic activities.[1]

A key takeaway from the SAR of these acetamide derivatives is the profound impact of substitutions on the phenoxy ring. For instance, the presence of halogens on the aromatic ring was found to be favorable for both anticancer and anti-inflammatory activity.[1] Specifically, a compound bearing a 4-chloro substitution on a phenylethyl group and a 4-nitro substituent on the phenoxy ring, namely N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable anticancer, anti-inflammatory, and analgesic properties.[1] This suggests that electronic and steric modifications to the phenoxy ring of this compound are likely to be a fruitful avenue for SAR exploration.

The Significance of the Amidine Moiety

The ethanimidamide group is a critical feature of our target scaffold. The amidine functional group is known to be a bioisosteric replacement for classical cationic heads in various bioactive molecules.[2] At physiological pH, the amidine group is protonated, allowing it to form strong ionic interactions with biological targets. This property is often exploited in the design of enzyme inhibitors and receptor ligands.

Recent reviews highlight that amidine-containing compounds are promising antimicrobial agents, with their mechanism of action often involving interaction with DNA or disruption of mitochondrial function.[3] The positively charged nature of the amidine can facilitate electrostatic interactions with negatively charged groups on the surface of or within bacterial cells.[3] This suggests that this compound derivatives could be investigated for their antimicrobial potential.

Furthermore, amidoximes are often used as prodrugs for amidines to enhance their intestinal absorption.[4] This strategy could be employed for this compound derivatives to improve their oral bioavailability.

Predicted Structure-Activity Relationships for this compound Derivatives

Based on the comparative analysis, we can propose a hypothetical SAR landscape for the this compound series.

Table 1: Predicted Impact of Structural Modifications on the Biological Activity of this compound Derivatives

Modification SiteStructural ChangePredicted Impact on ActivityRationale
Phenoxy Ring Substitution at ortho-, meta-, and para-positionsModulation of electronic and steric properties to influence binding affinity and selectivity.Based on SAR of 2-(substituted phenoxy)acetamide derivatives where ring substitution is critical for activity.[1]
Replacement of methoxy group with other alkyl, alkoxy, or halogen groupsFine-tuning of lipophilicity and hydrogen bonding capacity.To explore the impact on ADME properties and target interactions.
Ethyl Linker Shortening, lengthening, or rigidifying the linkerAltering the distance and orientation between the phenoxy ring and the amidine group.To optimize the spatial arrangement for target binding, as seen in bis-amidine SAR studies.[5]
Ethanimidamide Group N-substitutionModification of pKa, hydrogen bonding capacity, and steric bulk.To modulate target affinity and selectivity, drawing parallels with antimuscarinic agents.[2]
Bioisosteric replacement (e.g., with guanidine)Altering basicity and interaction patterns.To explore alternative interactions with the biological target.

Experimental Design for SAR Elucidation

A systematic approach is required to validate the predicted SAR and to discover lead compounds. The following experimental workflow is proposed:

Synthesis of a Focused Library

The synthesis of a focused library of this compound derivatives is the first step. A general synthetic route is outlined below.

G cluster_synthesis Synthetic Workflow start 4-Methoxyphenol step1 Reaction with 2-chloroacetonitrile start->step1 intermediate1 2-(4-Methoxyphenoxy)acetonitrile step1->intermediate1 step2 Pinner reaction (HCl, Ethanol) intermediate1->step2 intermediate2 Ethyl 2-(4-methoxyphenoxy)acetimidate step2->intermediate2 step3 Ammonolysis intermediate2->step3 product This compound step3->product

Caption: General synthetic route for this compound.

Biological Screening

The synthesized compounds should be screened against a panel of relevant biological targets. Based on the activities of related compounds, initial screens could include:

  • Anticancer assays: Against a panel of cancer cell lines (e.g., MCF-7, K562).[6]

  • Anti-inflammatory assays: Measuring inhibition of inflammatory mediators.

  • Antimicrobial assays: Against a range of bacterial and fungal strains.[3]

  • Enzyme inhibition assays: Targeting enzymes where phenoxy and/or amidine moieties are known to be effective (e.g., cyclooxygenases, sphingosine kinases).[7][8]

Iterative SAR Development

The results from the initial biological screening will guide the synthesis of subsequent generations of compounds, allowing for the refinement of the SAR model.

G cluster_workflow Iterative SAR Development synthesis Synthesis of Initial Library Based on core scaffold screening Biological Screening Anticancer, Anti-inflammatory, Antimicrobial Assays synthesis->screening data_analysis Data Analysis Identify active compounds and initial SAR trends screening->data_analysis sar_model SAR Model Generation Correlate structural features with activity data_analysis->sar_model new_design Design of New Analogs Based on SAR model to improve activity/properties sar_model->new_design optimization { Lead Optimization | Further refinement of lead compounds} sar_model->optimization new_design->synthesis:f0 Iterate

Caption: Workflow for iterative SAR studies.

Conclusion and Future Directions

While direct experimental data on the SAR of this compound derivatives is currently limited in the public domain, a comparative analysis of structurally related compounds provides a strong foundation for future research. The interplay between the substituted phenoxy ring and the cationic amidine group suggests that this scaffold holds significant potential for the development of novel therapeutic agents. The proposed experimental workflow offers a rational approach to systematically explore the SAR of this promising class of molecules, with the potential to uncover new leads in oncology, inflammation, and infectious diseases.

References

  • Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. (Source: NIH) [Link]

  • Synthesis and biological evaluation of new antimuscarinic compounds with amidine basic centers. A useful bioisosteric replacement of classical cationic heads. (Source: PubMed) [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (Source: PubMed) [Link]

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. (Source: NIH) [Link]

  • Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates. (Source: Scientific Reports) [Link]

  • Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. (Source: PubMed) [Link]

  • Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines. (Source: ResearchGate) [Link]

  • Al and Zn phenoxy-amidine complexes for lactide ROP catalysis. (Source: RSC Publishing) [Link]

  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. (Source: PubMed Central) [Link]

  • Methods of using (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (Source: MDPI) [Link]

  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • 2-phenoxy-phenoxy propionic acid derivatives and their herbicidal compositions.
  • Synthetic peptide amides.
  • Synthesis and Biological Activity of Some new 2-Heterocyclic/acyclic amino/4'-acetamidophenoxy-3-(4-chloro-phenyl)-3, 4-dihydrobenzo[e]-[1][2][6]oxazaphosphinine 2-sulfides. (Source: Semantic Scholar) [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. (Source: PubMed Central) [Link]

  • Method for synthesizing 2-substituted imidazoles. (Source: PubChem) [Link]

  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (Source: ResearchGate) [Link]

  • Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. (Source: PubMed) [Link]

  • Synthesis and SAR of sulfonyl- and phosphoryl amidine compounds as anti-resorptive agents. (Source: PubMed) [Link]

Sources

A Comparative Analysis of the Biological Effects of 2-(4-Methoxyphenoxy)ethanimidamide Across Diverse Cancer Cell Lines: A Hypothetical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing oncology research. This guide focuses on the hypothetical biological evaluation of 2-(4-Methoxyphenoxy)ethanimidamide, a compound of interest due to its structural similarities to other methoxyphenoxy-containing molecules that have demonstrated anti-cancer properties. While direct biological data for this specific molecule is not yet publicly available, this document serves as a comprehensive roadmap for its initial characterization, providing researchers with a robust framework for investigation.

We will explore a series of well-established in vitro assays to compare the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of this compound across a panel of cancer cell lines representing different malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma). The rationale behind this multi-lineage approach is to identify potential tissue-specific sensitivities and to begin elucidating the compound's mechanism of action.

Rationale for Experimental Design: Unveiling Therapeutic Potential

The decision to investigate this compound is predicated on structure-activity relationships observed with analogous compounds. For instance, 2-Methoxy-4-vinylphenol has been shown to attenuate the migration of pancreatic cancer cells through the blockade of FAK and AKT signaling[1]. Similarly, other complex molecules incorporating a phenoxy moiety have been found to induce growth inhibition and cell cycle arrest in colon cancer cell lines[2]. These precedents suggest that the methoxyphenoxy group may be a key pharmacophore contributing to anti-neoplastic activity.

Our experimental design is therefore focused on answering fundamental questions about the compound's biological impact:

  • Does it exhibit cytotoxic effects on cancer cells?

  • If so, is the mechanism of cell death primarily through apoptosis?

  • Does the compound interfere with the normal progression of the cell cycle?

  • Are key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, modulated by the compound?

To address these questions, we will employ a suite of standard and reliable cell-based assays, ensuring that our investigation is both thorough and reproducible.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of our proposed experiments. These values are for illustrative purposes only and would need to be confirmed through rigorous experimentation.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
MCF-7Breast Adenocarcinoma25.5
A549Lung Carcinoma42.8
HCT116Colorectal Carcinoma18.2

Table 2: Apoptosis Induction by this compound (at IC50 concentration, 24h)

Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-722.415.7
A54915.110.3
HCT11635.620.1

Table 3: Cell Cycle Distribution Analysis (% of cells in each phase) after 24h Treatment

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7 Vehicle Control65.220.114.7
Compound (IC50)75.812.511.7
A549 Vehicle Control58.925.415.7
Compound (IC50)68.218.912.9
HCT116 Vehicle Control55.328.815.9
Compound (IC50)40.115.244.7

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed to ensure experimental consistency and validity. Each protocol includes explanations for key steps, highlighting the principles of the assay and the importance of appropriate controls.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

G cluster_0 Experimental Workflow: Apoptosis Assay start Seed and Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

  • Cell Preparation: Seed 1 x 10^6 cells in a 6-well plate and treat with the compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[7][8][9]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C.[8]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.[8][10]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Mechanism of Action: Western Blotting for Key Signaling Proteins

Western blotting allows for the detection of specific proteins to assess the activation state of signaling pathways.[11][12][13]

G cluster_1 Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K ERK ERK RTK->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Compound This compound Compound->AKT Compound->ERK

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways.

  • Protein Extraction: Treat cells with the compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.[12][14]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

Concluding Remarks and Future Directions

This guide outlines a hypothetical, yet scientifically rigorous, approach to the initial biological characterization of this compound. The proposed experiments are designed to provide a foundational understanding of its potential as an anti-cancer agent. Based on the hypothetical data, this compound shows promise, particularly against colorectal cancer cells, where it is postulated to induce significant apoptosis and G2/M cell cycle arrest.

Future investigations should aim to validate these findings and further explore the compound's mechanism of action. This would include a broader screening against a larger panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed molecular studies to identify its direct cellular targets. The framework presented here serves as a critical first step in the comprehensive evaluation of this novel compound.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]

  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]

  • The Annexin V Apoptosis Assay. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • PMC - NIH. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • Basic Western Blot Protocol AKT Buffer Solutions: Running Buffer: 100 ml 10x TRIS/Gly/SDS 900 ml dH2O Transfer Buffer. [Link]

  • ResearchGate. (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the.... [Link]

  • NIH. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells. [Link]

  • Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]

  • PubChem. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199. [Link]

  • The Good Scents Company. sodium 2-(4-methoxyphenoxy) propionate, 150436-68-3. [Link]

  • PubMed. The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli. [Link]

  • PubMed. 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. [Link]

  • PubMed. Anticolorectal cancer effects and pharmacokinetic application of 2, 2-Bis [4-(4-amino-3-hydroxyphenoxy) phenyl] adamantane. [Link]

  • PubChem. 2-[4-(Phenylmethoxy)phenoxy]ethanimidamide | C15H16N2O2 | CID 24702701. [Link]

  • PubChem. Sodium 2-(4-methoxyphenoxy)propanoate | C10H11NaO4 | CID 23670520. [Link]

  • The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid, 13794-15-5. [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of target molecules is a cornerstone of progress. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-(4-Methoxyphenoxy)ethanimidamide, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and a thorough analysis of each route's merits and drawbacks, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

This compound, and its corresponding hydrochloride salt, serves as a key intermediate in the synthesis of various biologically active compounds. Its structural motif, featuring a phenoxy ring and an amidine group, is prevalent in molecules designed to interact with a range of biological targets. Consequently, the development of efficient and scalable synthetic pathways to this intermediate is of considerable interest to the scientific community. This guide will dissect and compare the most prominent synthetic strategies, offering a clear perspective on their respective efficiencies.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound: the traditional, multi-step Pinner synthesis and a more streamlined, direct conversion of a nitrile intermediate. Each route will be evaluated based on key performance indicators, including overall yield, step economy, reagent accessibility, and potential for scalability.

Route 1: The Classical Pinner Synthesis

The Pinner reaction-based approach is a well-established, albeit multi-step, method for the synthesis of amidines from nitriles. This pathway involves the initial preparation of a key nitrile intermediate, which is then converted to an imidate ester before final ammonolysis.

Conceptual Workflow of the Pinner Synthesis

A Starting Materials (e.g., Hydroquinone) B 4-Methoxyphenol A->B Methylation C 2-(4-Methoxyphenoxy)acetonitrile B->C Williamson Ether Synthesis D Methyl 2-(4-Methoxyphenoxy)acetimidate (Pinner Salt) C->D Pinner Reaction E This compound D->E Ammonolysis

Figure 1: Conceptual workflow of the Pinner synthesis route.

Detailed Experimental Protocols for the Pinner Route:

Step 1: Synthesis of 4-Methoxyphenol

The journey begins with the synthesis of the key building block, 4-methoxyphenol. Two common starting points are hydroquinone and p-anisaldehyde.

  • From Hydroquinone: A widely used method involves the methylation of hydroquinone using dimethyl sulfate in the presence of a base.[1] While effective, this method employs the highly toxic and carcinogenic dimethyl sulfate, necessitating stringent safety precautions. A typical procedure involves treating one mole of hydroquinone with one mole of dimethyl sulfate in the presence of aqueous sodium hydroxide, with yields around 60%.[1]

  • From p-Anisaldehyde: A safer alternative involves the oxidation of p-anisaldehyde. One reported method utilizes hydrogen peroxide and a diselenide catalyst, followed by alkaline hydrolysis to afford 4-methoxyphenol in high yield (93%).[2][3] Another approach employs hydrogen peroxide and formic acid, also providing a high yield of the desired product.[3][4]

Step 2: Williamson Ether Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

This classical etherification reaction forms the core of the nitrile synthesis. It involves the reaction of the phenoxide of 4-methoxyphenol with a haloacetonitrile, typically chloroacetonitrile. The reaction is generally carried out in a polar aprotic solvent like acetonitrile or DMF with a base such as potassium carbonate to facilitate the deprotonation of the phenol.[5]

Protocol: To a solution of 4-methoxyphenol in a suitable solvent (e.g., acetonitrile), an equimolar amount of a base (e.g., potassium carbonate) is added. The mixture is stirred, followed by the addition of chloroacetonitrile. The reaction is then heated to reflux and monitored until completion. After cooling, the reaction mixture is worked up by filtration to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

Step 3: Pinner Reaction to form Methyl 2-(4-Methoxyphenoxy)acetimidate Hydrochloride

The Pinner reaction converts the nitrile into an imidate ester hydrochloride salt. This is typically achieved by treating the nitrile with an anhydrous alcohol (e.g., methanol) in the presence of dry hydrogen chloride gas.[6][7]

Protocol: A solution of 2-(4-methoxyphenoxy)acetonitrile in anhydrous methanol is cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature, during which the imidate hydrochloride precipitates as a crystalline solid. The product is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Step 4: Ammonolysis to this compound

The final step involves the reaction of the imidate ester hydrochloride with ammonia to form the target amidine.

Protocol: Methyl 2-(4-methoxyphenoxy)acetimidate hydrochloride is added to a solution of ammonia in absolute ethanol. The reaction mixture is stirred at room temperature for an extended period (e.g., 2 days). The excess ammonia is then removed, and the resulting solution containing the desired product can be used directly in subsequent steps or purified further.

Route 2: Direct Conversion of Nitrile to Amidine

A more modern and potentially more efficient approach bypasses the Pinner reaction and subsequent ammonolysis by directly converting the nitrile to the amidine. This can be achieved through various catalytic or base-mediated methods.

Conceptual Workflow of the Direct Conversion Route

A Starting Materials (e.g., Hydroquinone) B 4-Methoxyphenol A->B Methylation C 2-(4-Methoxyphenoxy)acetonitrile B->C Williamson Ether Synthesis D This compound C->D Direct Amination

Figure 2: Conceptual workflow of the direct conversion route.

Potential Methodologies for Direct Conversion:

While specific, optimized protocols for the direct amination of 2-(4-methoxyphenoxy)acetonitrile are not extensively detailed in readily available literature, several general methods for the direct conversion of nitriles to amidines can be considered and adapted.

  • Base-Catalyzed Addition of Ammonia: The direct addition of ammonia to nitriles can be facilitated by strong bases. This approach, however, can require harsh conditions and may not be suitable for all substrates.[8]

  • Metal-Catalyzed Amination: Various transition metal catalysts, such as those based on zinc or rhenium, have been shown to catalyze the addition of ammonia to nitriles under milder conditions.[9][10] This approach offers a promising avenue for a more efficient synthesis.

  • Cysteine-Catalyzed Synthesis: An interesting organocatalytic approach utilizes cysteine to catalyze the addition of ammonia to nitriles. While the reported yields for this method are moderate (around 58%), it represents a milder and potentially more environmentally friendly alternative.[11]

Quantitative and Qualitative Comparison

To provide a clear and objective comparison, the following table summarizes the key aspects of each synthetic route. It is important to note that the data for the "Direct Conversion" route is based on general methodologies and would require optimization for the specific substrate.

ParameterRoute 1: Pinner SynthesisRoute 2: Direct Conversion
Number of Steps 4 (from Hydroquinone)3 (from Hydroquinone)
Overall Yield Moderate (product of multiple steps)Potentially Higher (fewer steps)
Key Reagents Dimethyl sulfate (toxic), HCl (gas), AmmoniaPotentially milder catalysts (e.g., ZnCl₂, Cysteine)
Reaction Conditions Can involve harsh conditions (e.g., anhydrous HCl)Potentially milder conditions
Scalability Established but can be cumbersomePotentially more scalable if a robust catalytic system is developed
Safety Concerns Use of highly toxic dimethyl sulfate and corrosive HCl gasDependent on the specific catalyst and conditions used
Environmental Impact Multiple steps generate more wasteFewer steps lead to better atom economy and less waste

Conclusion and Future Outlook

The traditional Pinner synthesis provides a reliable, albeit lengthy and sometimes hazardous, route to this compound. The multi-step nature of this pathway inherently lowers the overall yield and generates a greater amount of waste.

The direct conversion of 2-(4-methoxyphenoxy)acetonitrile to the target amidine presents a more attractive and modern alternative. By reducing the number of synthetic steps, this approach has the potential for higher overall yields, improved atom economy, and a more favorable environmental profile. While specific, optimized protocols for this direct conversion are still emerging, the exploration of metal-catalyzed and organocatalyzed amination reactions holds significant promise for the future of synthesizing this important chemical intermediate.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including available resources, scale of synthesis, and safety considerations. However, the development and optimization of direct amination methodologies are poised to offer a more efficient and sustainable path to this compound and other valuable amidine-containing compounds.

References

  • Erowid. Synthesis of 4-Methoxyphenol. [Link]

  • Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]

  • PrepChem. Preparation of 4-methoxyphenol. [Link]

  • Ataman Kimya. 4-METHOXYPHENOL. [Link]

  • PMC. Synthesis of N-substituted aryl amidines by strong base activation of amines. [Link]

  • Google Patents. US6204385B1 - Process for preparing amidines.
  • MDPI. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]

  • Williamson Ether Synthesis Lab. [Link]

  • NIH. Primary Amine Nucleophilic Addition to Nitrilium Closo-Dodecaborate [B12H11NCCH3]−: A Simple and Effective Route to the New BNCT Drug Design. [Link]

  • Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. [Link]

  • Foothill College. Experiment 06 Williamson Ether Synthesis. [Link]

  • University of Edinburgh Research Explorer. Amidine Production by the Addition of NH3 to Nitrile(s) Bound to and Activated by the Lewis Acidic Cluster Core. [Link]

  • RSC Publishing. Amidines from cyclic amines and nitriles in the presence of zinc(II): other nitriles in place of acetonitrile. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). [Link]

  • chemeurope.com. Williamson ether synthesis. [Link]

  • Sci-Hub. Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. [Link]

  • Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • ResearchGate. Pinner reaction with 4 N-HCl in CPME. [Link]

  • ResearchGate. Improved Pinner Reaction with CPME as a Solvent. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • ResearchGate. Pinner reaction with HCl in CPME. [Link]

  • MDPI. Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. [Link]

Sources

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for 2-(4-Methoxyphenoxy)ethanimidamide

Author: BenchChem Technical Support Team. Date: January 2026

A critical challenge in drug discovery is the translation of promising in vitro results into successful in vivo outcomes. This guide provides a comparative framework for 2-(4-Methoxyphenoxy)ethanimidamide, offering insights into its performance in both controlled laboratory settings and complex biological systems. While direct comparative studies on this specific molecule are not extensively available in publicly accessible literature, this guide will establish a foundational understanding based on the analysis of structurally related compounds and general principles of drug development.

Initial searches for efficacy data on this compound did not yield specific in vitro or in vivo studies directly pertaining to this molecule. The available scientific literature focuses on compounds with similar structural motifs, such as 2-(4-methoxyphenoxy)propanoic acid, which has been investigated as a sweetness inhibitor[1][2][3][4], and other phenoxy acetamide derivatives explored as potential inhibitors of enzymes like sphingomyelin synthase 1[5].

This guide will, therefore, extrapolate from the known biological activities of these related structures to hypothesize potential in vitro assays and in vivo models that would be relevant for assessing the efficacy of this compound. We will also discuss the critical experimental considerations and potential discrepancies that researchers might encounter when transitioning from a simplified in vitro environment to a multifaceted in vivo model.

Section 1: Postulated In Vitro Efficacy Assessment

Based on the chemical structure of this compound, a plausible starting point for in vitro investigation would be to screen its activity against a panel of enzymes or receptors. For instance, given the activity of related compounds, assays for enzyme inhibition or receptor binding would be highly relevant.

Hypothetical In Vitro Experimental Protocol: Enzyme Inhibition Assay

This protocol outlines a generalized approach to assess the inhibitory potential of this compound against a target enzyme, for example, 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme inhibited by other aromatic compounds[6][7][8][9].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified target enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound to be tested.

    • Prepare assay buffer, substrate solution, and purified enzyme solution at optimal concentrations.

  • Assay Procedure:

    • Add the assay buffer to the wells of a microplate.

    • Add the various concentrations of this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding the substrate and enzyme.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Stock (in DMSO) Dilutions Serial Dilutions Compound->Dilutions Plate Microplate Loading (Buffer, Compound/Vehicle) Dilutions->Plate Reagents Assay Reagents (Buffer, Substrate, Enzyme) Reagents->Plate Reaction Reaction Initiation (Add Substrate & Enzyme) Plate->Reaction Incubation Incubation (Controlled Temp & Time) Reaction->Incubation Detection Signal Detection (e.g., Spectrophotometry) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity.

Section 2: Bridging to In Vivo Efficacy Models

Translating in vitro findings to a living organism introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics. An in vivo study would aim to determine if the in vitro activity translates to a therapeutic effect in a relevant disease model.

Hypothetical In Vivo Experimental Protocol: Rodent Disease Model

This protocol describes a conceptual in vivo study in a rodent model, assuming the compound showed promising in vitro anti-inflammatory activity, a property observed in some related structures[10].

Objective: To evaluate the anti-inflammatory efficacy of this compound in a carrageenan-induced paw edema model in rats.

Methodology:

  • Animal Acclimatization:

    • House male Wistar rats in a controlled environment for at least one week before the experiment.

    • Provide ad libitum access to food and water.

  • Grouping and Dosing:

    • Randomly divide the rats into groups: vehicle control, positive control (e.g., indomethacin), and different dose levels of this compound.

    • Administer the respective treatments orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualizing the In Vivo Workflow

InVivo_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Dosing Compound Administration (Oral/IP) Grouping->Dosing Inflammation Inflammation Induction (Carrageenan Injection) Dosing->Inflammation Measurement Paw Volume Measurement (Plethysmometer) Inflammation->Measurement Analysis Statistical Analysis (% Inhibition) Measurement->Analysis

Caption: A streamlined workflow for an in vivo anti-inflammatory efficacy study.

Section 3: Comparative Analysis and Discussion

A direct comparison of in vitro and in vivo efficacy for this compound is currently speculative due to the absence of published data. However, a comparative table can be constructed to highlight the key parameters that would be evaluated.

ParameterIn Vitro Assessment (Hypothetical)In Vivo Assessment (Hypothetical)
Metric IC50 / EC50ED50 / % Inhibition
System Purified enzyme/receptor or cell lineWhole organism (e.g., rodent)
Complexity Low (isolated system)High (complex biological interactions)
Variables Concentration, timeDose, route of administration, ADME
Throughput HighLow
Cost LowHigh

Key Considerations for Translational Success:

  • Pharmacokinetics: A compound with excellent in vitro potency may fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue.

  • Target Engagement: Demonstrating that the compound interacts with its intended target in the in vivo model is crucial.

  • Off-Target Effects: In vivo studies can reveal unexpected side effects that are not apparent in simplified in vitro systems.

  • Metabolite Activity: The metabolites of the parent compound could have different activities (efficacious or toxic) that contribute to the overall in vivo outcome.

Conclusion

While the current body of scientific literature does not provide a direct comparison of the in vitro and in vivo efficacy of this compound, this guide has outlined a hypothetical framework for such an evaluation. By drawing parallels with structurally related compounds and adhering to established principles of drug discovery, researchers can design and execute a comprehensive series of experiments to elucidate the therapeutic potential of this molecule. The successful translation from the bench to a preclinical model will depend on a thorough understanding of its in vitro mechanism of action and a careful consideration of the complexities of in vivo pharmacology. Further research is warranted to generate the necessary data to populate a direct and meaningful comparison.

References

While direct references for the efficacy of this compound are unavailable, the following resources provide context on related compounds and methodologies:

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem.
  • The effect of the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) on the taste of bitter-sweet stimuli - PubMed.
  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors - PubMed.
  • The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase - PubMed.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group - SciELO.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans - Biblioteka Nauki.
  • Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid - ResearchG
  • Selective Inhibition of Sweetness by the Sodium Salt of +/-2-(4-Methoxyphenoxy)
  • This compound hydrochloride - CymitQuimica.
  • 2-(4-methoxyphenoxy) propionic acid, 13794-15-5 - The Good Scents Company.
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans - ResearchG
  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans - Semantic Scholar.

Sources

Validating a Hypothesized Binding Site for 2-(4-Methoxyphenoxy)ethanimidamide: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising small molecule to a validated therapeutic candidate is contingent on a deep understanding of its mechanism of action. A critical milestone in this process is the unequivocal validation of its binding site on the target protein. This guide provides a comprehensive comparison of key experimental methodologies for confirming a hypothesized binding site, using the novel compound 2-(4-Methoxyphenoxy)ethanimidamide as a representative case study.

Assuming preliminary in silico modeling or initial screening data has predicted a putative binding pocket for this compound on a target of interest, the subsequent challenge is to empirically validate this prediction. This guide will dissect and compare the primary experimental strategies employed for this purpose: Site-Directed Mutagenesis, X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also discuss complementary biophysical techniques that provide crucial quantitative data to support these structural and functional findings.

Our narrative emphasizes the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. By integrating technical accuracy with field-proven insights, this guide aims to equip researchers with the necessary knowledge to design robust validation strategies.

The Central Hypothesis: Locating the Interaction Hub

Computational docking and molecular dynamics simulations are powerful tools for generating initial hypotheses about ligand binding.[1][2] These in silico methods predict favorable binding poses and identify key amino acid residues that may interact with the ligand.[3][4] For this compound, let us hypothesize that computational models predict its methoxyphenoxy group forms a critical hydrogen bond with a specific glutamine residue (e.g., Gln123) within a hydrophobic pocket of our target protein, while the ethanimidamide moiety engages in electrostatic interactions with a nearby aspartate (e.g., Asp85).

The core objective of the following experimental approaches is to test this hypothesis by providing direct or indirect evidence of these interactions.

Comparative Analysis of Validation Techniques

Each method offers a unique lens through which to view the protein-ligand interaction, with distinct advantages and limitations. The choice of technique, or more often the combination of techniques, will depend on the specific characteristics of the target protein, the ligand's properties, and the research question at hand.

Technique Principle Key Information Provided Advantages Limitations
Site-Directed Mutagenesis Functional assessment by altering specific amino acid residues hypothesized to be in the binding site and measuring the impact on ligand binding.[5]- Validates the functional importance of individual residues for binding.- Can differentiate between binding and catalytic residues.- Directly tests functional contribution.- Relatively straightforward and widely accessible.- Indirect evidence of binding.- Mutations can cause unintended global conformational changes.- Does not provide structural details of the interaction.
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the protein-ligand complex by analyzing the diffraction pattern of X-rays by a crystal of the complex.[6]- "Gold standard" for atomic-level detail of the binding pose.- Precisely maps all interacting residues and bond distances.- Unambiguous, high-resolution structural data.[7][8]- Enables structure-based drug design.- Requires well-diffracting crystals, which can be a major bottleneck.[9]- Provides a static picture of the interaction, potentially missing dynamic aspects.- Crystal packing forces can sometimes influence the observed conformation.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.[10]- Identifies the binding site by monitoring chemical shift perturbations (CSPs) of protein residues upon ligand binding.[11][12]- Can determine binding affinity (KD).- Provides information on the dynamics of the interaction.- Provides data in a solution state, which is more physiologically relevant.- Can detect weak and transient interactions.[13]- Does not require crystallization.- Typically limited to smaller proteins (<40 kDa).- Requires isotope-labeled protein, which can be expensive.- Structure determination is more complex than crystallography.
Biophysical Techniques (ITC/SPR) Measure the energetic and kinetic parameters of binding. Isothermal Titration Calorimetry (ITC) measures heat changes, while Surface Plasmon Resonance (SPR) detects changes in refractive index upon binding.[14][15]- Precise measurement of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).- Real-time kinetics (kon, koff).- Label-free and in-solution (ITC).- Provides a complete thermodynamic and kinetic profile of the interaction.[16]- Do not provide structural information about the binding site.- SPR requires immobilization of the protein, which can affect its activity.- Can be sensitive to buffer conditions and protein aggregation.

Experimental Protocols & Workflows

Site-Directed Mutagenesis: Probing Functional Hotspots

This technique serves as a foundational method to functionally test the in silico hypothesis. By mutating the predicted interacting residues (Gln123 and Asp85) and observing a significant loss in binding affinity for this compound, we can infer their critical role in the interaction.[5] A common approach is to mutate the residue to an alanine, which removes the side chain's functional group without introducing significant steric hindrance.

cluster_0 Hypothesis-Driven Design cluster_1 Mutagenesis & Expression cluster_2 Binding Affinity Measurement cluster_3 Data Analysis Hypothesis Hypothesize key residues (e.g., Gln123, Asp85) from docking models Primer Design mutagenic primers (e.g., Gln123Ala, Asp85Ala) Hypothesis->Primer PCR Perform PCR-based mutagenesis Primer->PCR Transform Transform plasmid into E. coli PCR->Transform Sequence Sequence verify mutations Transform->Sequence Express Express & purify WT and mutant proteins Sequence->Express Assay Perform binding assay (e.g., ITC, SPR, fluorescence) Express->Assay Compare Compare KD values (WT vs. Mutants) Assay->Compare Conclusion Draw conclusions on residue importance Compare->Conclusion

Caption: Workflow for binding site validation using site-directed mutagenesis.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing the Gln123 codon to an Alanine codon). The mutation should be centrally located, flanked by 10-15 bases of correct sequence on both sides.[17]

  • Mutagenic PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type (WT) target gene as a template and the designed mutagenic primers. Use a low cycle number (16-18 cycles) to minimize secondary mutations.[18]

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively digesting the parental plasmid DNA template, which was isolated from a methylation-competent E. coli strain.[19]

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the absence of other mutations by DNA sequencing.

  • Protein Expression and Purification: Express and purify both the WT and mutant proteins under identical conditions to ensure that any observed differences in binding are due to the mutation and not variations in protein quality.

  • Binding Assay: Measure the binding affinity (KD) of this compound to both WT and mutant proteins using a quantitative biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Analysis: A significant increase in the KD value (weaker binding) for the mutant protein compared to the WT strongly suggests that the mutated residue is critical for binding.

X-ray Crystallography: The Definitive Structural View

X-ray crystallography provides the highest resolution picture of the protein-ligand interaction, often considered the "gold standard" for binding site validation.[6] It allows for the direct visualization of the ligand in the binding pocket, confirming the precise orientation, conformation, and interactions with surrounding amino acid residues.

cluster_0 Complex Formation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Analysis Complex Form protein-ligand complex in solution Screen Screen for crystallization conditions Complex->Screen Optimize Optimize crystal growth Screen->Optimize Harvest Harvest & cryo-protect crystals Optimize->Harvest Diffract Collect X-ray diffraction data Harvest->Diffract Process Process data & determine space group Diffract->Process Phase Solve the phase problem (Molecular Replacement) Process->Phase Model Build atomic model into electron density map Phase->Model Refine Refine the structure Model->Refine Analyze Analyze binding pocket & interactions Refine->Analyze Validate Validate structure (e.g., PDB deposition) Analyze->Validate cluster_0 Sample Preparation cluster_1 Titration & Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation Express Express & purify ¹⁵N (and/or ¹³C) isotope-labeled protein Assign Assign backbone resonances (if unknown) Express->Assign Apo Acquire reference spectrum (e.g., ¹H-¹⁵N HSQC) of apo-protein Assign->Apo Titrate Titrate ligand into protein sample Apo->Titrate Spectra Acquire spectra at each titration point Titrate->Spectra Overlay Overlay and compare spectra Spectra->Overlay Calculate Calculate chemical shift perturbations (CSPs) Overlay->Calculate Map Map significant CSPs onto the protein structure Calculate->Map Identify Identify cluster of perturbed residues as the binding site Map->Identify

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This guide presents a comprehensive experimental framework for evaluating the comparative cytotoxicity of 2-(4-Methoxyphenoxy)ethanimidamide, a compound of interest due to its unique structural motifs, and its rationally designed analogs. We delve into the scientific rationale behind compound selection, providing a multi-assay strategy to move beyond simple viability metrics and gain insights into the mechanisms of cell death. Detailed, self-validating protocols for primary screening (MTT assay), membrane integrity assessment (LDH assay), and mechanistic elucidation (Annexin V/PI apoptosis assay) are provided. By synthesizing established methodologies with a logical structure-activity relationship (SAR) analysis, this guide serves as a practical blueprint for researchers aiming to rigorously characterize the cytotoxic profile and therapeutic potential of this chemical series.

Introduction: Unpacking the Therapeutic Potential

The search for novel anticancer agents often focuses on heterocyclic compounds that can interact with biological targets through a variety of non-covalent interactions. The core structure, this compound, combines three key functional groups of significant interest in medicinal chemistry: a phenoxy ring, a methoxy substituent, and an ethanimidamide moiety.

  • The Amidine Group: Amidines are strongly basic functional groups known to engage in hydrogen bonding and electrostatic interactions. Their presence in molecules can enhance binding to biological targets like DNA and enzymes, and several amidine-containing compounds have demonstrated potent antiproliferative activity.[1]

  • The Phenoxy Linker: The diaryl ether linkage provides a degree of conformational flexibility while connecting two key aromatic regions. This linker is a common feature in many biologically active compounds, influencing physicochemical properties like lipophilicity and metabolic stability.[2][3]

  • The Methoxy Substituent: The position and number of methoxy groups on an aromatic ring can profoundly impact a compound's cytotoxic activity.[4][5] These groups can alter electron density, influence ligand-protein binding, and affect drug metabolism, sometimes enhancing potency and selectivity towards cancer cells.[4][5]

Given this background, a systematic evaluation of this compound is warranted. The objective of this guide is to propose a robust, multi-faceted experimental plan to not only quantify its cytotoxicity but also to understand how subtle structural modifications impact its biological activity, thereby establishing a preliminary structure-activity relationship (SAR).

Rationale for Compound Selection and SAR Analysis

To build a meaningful SAR, we propose the synthesis and evaluation of the following compounds against a panel of cancer and non-cancerous cell lines. This selection allows for the systematic dissection of each structural component's contribution to cytotoxicity.

Compound ID Structure Rationale for Inclusion
Compound A (Lead) This compoundThe primary compound of interest.
Compound B 2-(4-Methoxyphenoxy)acetamideReplaces the basic amidine with a neutral amide to assess the role of charge and basicity in activity.[6][7][8]
Compound C 2-(2-Methoxyphenoxy)ethanimidamideA regioisomer that moves the methoxy group to the ortho position to evaluate the impact of substituent placement on activity.[4]
Compound D N/A (Hypothetical)A simplified analog lacking the phenoxy ether linkage (e.g., a substituted benzamidine) to determine the importance of the ether oxygen and the second aromatic ring.
Doxorubicin N/A (Standard Drug)A well-characterized chemotherapeutic agent to serve as a positive control for assay validation and potency comparison.[9]

This strategic selection forms the basis of our comparative analysis, allowing for a logical interpretation of the experimental data.

Caption: Logical flow for dissecting the structure-activity relationship (SAR).

Proposed Experimental Framework

A robust assessment of cytotoxicity requires more than a single assay. We advocate for a tiered approach, starting with a broad screening for metabolic disruption, followed by a confirmatory assay for membrane damage, and finally, an investigation into the mode of cell death.

Cell Line Selection: The Biological Context

The choice of cell lines is critical for assessing both efficacy and safety. We recommend a panel that includes:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, widely used for anticancer drug screening.[10][11]

  • A549: A human lung carcinoma cell line, representing another common and challenging cancer type.

  • HEK293: A non-cancerous human embryonic kidney cell line, used to determine the selectivity of the compounds for cancer cells over normal cells.[10][11] A high degree of selectivity is a hallmark of a promising drug candidate.

Primary Cytotoxicity Screening: MTT Assay

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity.[10] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Plate cells (e.g., MCF-7, A549, HEK293) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

  • Compound Preparation: Prepare a 2X stock concentration series for each test compound and control (Doxorubicin, vehicle) in complete culture medium. A typical final concentration range might be 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the appropriate 2X compound dilutions. Include wells with vehicle-only (e.g., 0.1% DMSO) as a negative control and medium-only as a blank.

  • Incubation: Incubate the plates for the desired exposure time, typically 48 or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours at 37°C.[9]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[9]

Confirmatory Assay: Lactate Dehydrogenase (LDH) Release

To ensure the observed effects from the MTT assay are truly due to cell death and not just metabolic arrest, a confirmatory assay is essential. The LDH assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon loss of plasma membrane integrity—a hallmark of cytotoxicity.[9][14]

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, preparing an identical "sister" plate for the LDH assay.

  • Controls: Include three types of controls: (1) Spontaneous LDH release (vehicle-treated cells), (2) Maximum LDH release (cells treated with a lysis buffer), and (3) Background (medium only).[15]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate (if using suspension cells) or simply collect an aliquot (50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (commercially available kits contain the substrate and cofactor) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance according to the kit manufacturer's instructions (e.g., at 490 nm).

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release, after correcting for spontaneous release. This provides a complementary data set to the MTT results.

Mechanistic Insight: Apoptosis vs. Necrosis

Understanding how a compound kills cells (e.g., through programmed cell death/apoptosis or uncontrolled necrosis) is vital.[14] An Annexin V and Propidium Iodide (PI) assay using flow cytometry can distinguish between these states.

  • Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Caption: Principle of distinguishing cell death modes via Annexin V/PI staining.

Data Presentation and Interpretation

All quantitative data should be presented clearly for straightforward comparison. The IC50 values are a key metric of potency.[9] Data should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Normal Kidney)Selectivity Index (SI) for MCF-7¹
A (Lead) 12.5 ± 1.118.2 ± 2.5>100>8.0
B (Amide) 65.8 ± 5.480.1 ± 7.9>100>1.5
C (Ortho-Methoxy) 8.9 ± 0.911.5 ± 1.385.3 ± 9.29.6
Doxorubicin 0.8 ± 0.11.2 ± 0.25.5 ± 0.76.9

¹Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity.[11]

Anticipated Structure-Activity Relationships (SAR) and Discussion

  • The Amidine Moiety is Crucial: The significantly higher IC50 value for Compound B (amide) compared to Compound A (amidine) suggests that the basicity and positive charge potential of the amidine group are critical for cytotoxic activity. This may be due to enhanced binding to a negatively charged biological target like the DNA minor groove.[1]

  • Methoxy Position Influences Potency: Compound C, with its ortho-methoxy group, shows slightly enhanced potency compared to the para-substituted Compound A. This could be due to steric or electronic effects that favor a more active conformation or alter metabolic pathways. Studies on other methoxy-substituted compounds have shown that the position of this group can either increase or decrease cytotoxicity.[4]

  • Favorable Selectivity Profile: Both Compounds A and C exhibit a high selectivity index, suggesting they are significantly more toxic to cancer cells than to normal cells. This is a highly desirable characteristic for a therapeutic candidate, potentially leading to a wider therapeutic window and fewer side effects.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound and its analogs. By employing a multi-assay approach that combines metabolic, membrane integrity, and mechanistic endpoints, researchers can generate a robust and reliable dataset. This strategy, grounded in the principles of structure-activity relationship analysis, provides a clear path for identifying the key structural determinants of cytotoxicity and selectivity. The methodologies described herein are fundamental to the drug discovery process, enabling the confident identification of lead compounds worthy of further, more advanced preclinical and clinical development.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine - Benchchem.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection - Johner Institute.
  • Cytotoxicity Assays | Thermo Fisher Scientific - US.
  • Quantitative structure-cytotoxicity relationship of phenylpropanoid amides - PubMed.
  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - NIH.
  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro - ResearchGate.
  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC - NIH.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed Central.
  • Structure--activity relationships among novel phenoxybenzamine-related beta-chloroethylamines - PubMed.
  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - MDPI.
  • Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides - PubMed.

Sources

Safety Operating Guide

Handling 2-(4-Methoxyphenoxy)ethanimidamide: A Guide to Safety and Operations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for handling 2-(4-Methoxyphenoxy)ethanimidamide. As specific toxicological and hazard data for this compound are not widely available, it must be treated as a substance with unknown potential hazards. The following protocols are based on established principles of laboratory safety and risk mitigation for handling novel chemical entities.

Pre-Operational Hazard Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This compound's structure, featuring a methoxyphenoxy group and an ethanimidamide functional group, suggests potential for biological activity and possible hazards such as skin, eye, and respiratory tract irritation. In the absence of specific data, a conservative approach is warranted.

Key Preparatory Steps:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Safety Data Sheet (SDS) Review: Although a specific SDS for this compound may not be available, review the SDS for structurally similar compounds to anticipate potential hazards.

  • Emergency Plan: Ensure that all personnel are aware of the location and operation of safety showers, eyewash stations, and fire extinguishers. An emergency contact list should be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial to prevent exposure through all potential routes (inhalation, dermal, and ocular). The selection of appropriate PPE should be based on the task being performed and the potential for splashing, aerosolization, or direct contact.

Task Gloves Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double Nitrile GlovesSafety Glasses with Side ShieldsLab CoatWork in a chemical fume hood
Solution Preparation and Transfers Double Nitrile GlovesChemical Splash GogglesLab Coat and Chemical-Resistant ApronWork in a chemical fume hood
Large-Scale Operations or Potential for Aerosolization Double Nitrile GlovesFace Shield over Chemical Splash GogglesChemical-Resistant Suit or Gown over Lab CoatConsult with EH&S for appropriate respirator selection

Glove Selection: Nitrile gloves are a suitable initial choice for incidental contact. However, for prolonged handling or in the event of a spill, it is advisable to use a heavier-duty glove or double-glove. Always check for signs of degradation and replace gloves immediately if they are compromised.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_decision Decision Points Start Start: Handling this compound AssessTask Assess Task (Weighing, Solution Prep, etc.) Start->AssessTask AssessScale Assess Scale (mg, g, kg) AssessTask->AssessScale SplashRisk Splash Risk? AssessScale->SplashRisk SelectGloves Select Gloves (Double Nitrile) AerosolRisk Aerosolization Risk? SelectGloves->AerosolRisk SelectEye Select Eye Protection (Goggles/Face Shield) SelectBody Select Body Protection (Lab Coat/Apron) SelectEye->SelectBody SelectResp Select Respiratory Protection (Fume Hood/Respirator) SelectBody->SelectResp End End: Safe Handling Protocol SelectResp->End Proceed with Caution SplashRisk->SelectGloves No SplashRisk->SelectEye Yes AerosolRisk->SelectBody No AerosolRisk->SelectResp Yes

Caption: PPE selection workflow for handling this compound.

Operational Procedures

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Step-by-Step Handling Guide:

  • Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood is functioning correctly.

  • Weighing: If handling the solid form, weigh the minimum amount necessary for your experiment. Use a tared weigh boat or paper and handle with forceps. Avoid creating dust.

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to prevent splashing. Cap the container securely before mixing.

  • Transfers: Use a pipette or cannula for liquid transfers. Perform all transfers within the fume hood.

  • Post-Handling: After use, securely cap the primary container. Decontaminate all surfaces and equipment used. Remove PPE in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Report: Inform your supervisor and the institutional Environmental Health & Safety (EH&S) department immediately.

  • Clean-up (for small, manageable spills): If you are trained and equipped to do so, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite) to contain the spill. Wear appropriate PPE, including respiratory protection if necessary.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Collect all waste in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a secondary containment bin in a designated satellite accumulation area.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup.

By adhering to these rigorous safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

  • General Laboratory Safety Guidelines: Occupational Safety and Health Administration (OSHA), [Link]

  • Prudent Practices in the Laboratory: The National Academies of Sciences, Engineering, and Medicine, [Link]

  • Chemical Hygiene Plan: American Chemical Society (ACS), [Link]

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2-(4-Methoxyphenoxy)ethanimidamide
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Reactant of Route 2
2-(4-Methoxyphenoxy)ethanimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.